(4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Description
Properties
IUPAC Name |
(4,4-difluoropiperidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-9-3-5(6)4-10;/h5,9-10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKYPPNCKYROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol hydrochloride: A Key Building Block for CNS Drug Discovery
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4,4-difluoropiperidin-3-yl)methanol hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on the scientific rationale behind its use in modern therapeutic design, particularly for agents targeting the Central Nervous System (CNS).
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is the most prevalent nitrogen-containing heterocycle found in pharmaceuticals, prized for its ability to serve as a versatile scaffold that can be readily functionalized to interact with biological targets.[1] The strategic incorporation of fluorine atoms into this scaffold represents a powerful tactic in medicinal chemistry. The carbon-fluorine bond's unique properties—high strength, small size, and extreme electronegativity—can profoundly modulate a molecule's physicochemical and pharmacological profile.[1]
Specifically, the gem-difluoro group, as seen in (4,4-Difluoropiperidin-3-yl)methanol, is a particularly valuable motif. This substitution can influence the piperidine ring's conformation, lower the pKa of the basic nitrogen atom, and block potential sites of oxidative metabolism, thereby enhancing metabolic stability and bioavailability.[1][2] This guide focuses on the hydrochloride salt form, which is frequently used to improve the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling and subsequent chemical reactions.[2]
Physicochemical and Structural Properties
This compound is a white to off-white solid at room temperature. Its core structure features a piperidine ring with a geminal difluoro substitution at the C4 position and a hydroxymethyl group at the C3 position.
| Property | Data | Source |
| IUPAC Name | (4,4-difluoropiperidin-3-yl)methanol;hydrochloride | |
| CAS Number | 1331775-99-5 | [3] |
| Molecular Formula | C₆H₁₂ClF₂NO (as HCl salt) | [4] |
| Molecular Weight | 187.62 g/mol | [4] |
| Structure (SMILES) | C1NCC(C(C1)(F)F)CO.Cl | |
| Solubility | Soluble in water and polar organic solvents like methanol. | Inferred |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [4] |
Note: Specific quantitative data such as melting point and pKa are not consistently published. The pKa of the parent 4,4-difluoropiperidine has been reported as 8.5, which is lower than that of piperidine itself (~11.2), demonstrating the electron-withdrawing effect of the fluorine atoms.[5]
Synthesis and Purification
This building block is typically synthesized from commercially available, N-protected piperidine precursors. A common strategy involves the reduction of a carboxylic acid or ester at the C3 position. The following is a generalized, illustrative protocol for the final deprotection step to yield the target hydrochloride salt.
Protocol: N-Boc Deprotection to Yield Hydrochloride Salt
This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group from a precursor like tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate using a solution of hydrogen chloride.
Materials:
-
N-Boc-(4,4-difluoropiperidin-3-yl)methanol
-
4M HCl in 1,4-Dioxane (or a suitable alternative like diethyl ether)
-
Anhydrous Diethyl Ether (for precipitation)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Reaction vessel (round-bottom flask) with magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the starting material, N-Boc-(4,4-difluoropiperidin-3-yl)methanol (1.0 eq), in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol in a clean, dry round-bottom flask.
-
Acidification: While stirring at room temperature (20-25°C), add the 4M HCl in 1,4-dioxane solution (typically 4-5 eq) dropwise to the reaction mixture.
-
Scientific Rationale: The strong acidic conditions protonate the carbonyl oxygen of the Boc group, making the tert-butyl carbocation an excellent leaving group and facilitating the cleavage of the C-O bond. The piperidine nitrogen is concurrently protonated.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Product Precipitation/Isolation:
-
Upon completion, reduce the solvent volume using a rotary evaporator.
-
Add anhydrous diethyl ether to the concentrated residue to precipitate the hydrochloride salt product. Diethyl ether is used as an anti-solvent because the ionic HCl salt is insoluble in it.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid cake with a small amount of cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid under high vacuum to remove all residual solvent. The final product is this compound.
Caption: Generalized workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry
The title compound is not typically a final drug product but rather a crucial intermediate. Its bifunctional nature—a primary alcohol for further elaboration and a secondary amine (as the free base) for amide coupling or alkylation—makes it highly versatile.
Key Roles in Drug Design:
-
CNS Agents: It is a validated building block for compounds targeting CNS receptors, such as dopamine D4 and orexin receptors.[4][6][7] These are important targets for developing treatments for conditions like psychosis, sleep disorders, and substance abuse.
-
Structure-Activity Relationship (SAR) Studies: The defined stereochemistry and the potent electronic effects of the difluoro group make it an excellent tool for probing the binding pockets of enzymes and receptors.[2] Chemists can systematically modify the hydroxymethyl and amine groups to optimize potency, selectivity, and pharmacokinetic properties.
-
Metabolic Stability: The C-F bonds at the C4 position are exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. This blocks a common site of metabolism on the piperidine ring, which can lead to improved drug half-life and oral bioavailability.[2]
Caption: Versatility of the scaffold in synthesizing complex molecules.
Analytical Characterization
Structural confirmation and purity assessment are critical. Standard analytical techniques are employed, and the presence of fluorine provides a unique spectroscopic handle.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton spectrum will show characteristic signals for the piperidine ring protons and the hydroxymethyl group. Protons on carbons adjacent to the difluorinated carbon (C3 and C5) will exhibit complex splitting patterns due to coupling with both adjacent protons and the two fluorine atoms (²JH-F and ³JH-F).
-
¹³C NMR: The carbon spectrum is highly informative. The signal for the C4 carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JC-F), typically with a large coupling constant (240-260 Hz). Carbons at C3 and C5 will also show coupling to fluorine (²JC-F).[8][9]
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition.
-
Chromatography (HPLC/UPLC): These methods are essential for determining the purity of the compound. Due to its polar and ionic nature, methods employing reversed-phase columns with acidic mobile phase modifiers (e.g., formic acid or trifluoroacetic acid) are typically effective.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not universally available, data from the closely related 4,4-Difluoropiperidine hydrochloride provides a strong basis for safety protocols.[10][11]
-
Hazard Identification:
-
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[10]
-
Skin: Wash off with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.
-
-
Storage:
References
-
MySkinRecipes. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Available at: [Link]
-
PubChem - National Institutes of Health. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]
-
Supporting Information Document (General chemical synthesis procedures). Available at: [Link]
-
Poreddy, A. R., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry. Available at: [Link]
-
PubChemLite. (4,4-difluoropiperidin-3-yl)methanol. Available at: [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
PubChem - National Institutes of Health. 4,4-Difluoropiperidine. Available at: [Link]
-
Hardy Diagnostics. Material Safety Data Sheet for Methanol. Available at: [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Apperley, D. C., et al. (2020). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Magnetic Resonance in Chemistry. Available at: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. qcc.edu [qcc.edu]
- 3. 1331775-99-5|this compound|BLD Pharm [bldpharm.com]
- 4. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
- 5. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 8. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
The Strategic Application of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among the myriad of fluorinated building blocks, (4,4-Difluoropiperidin-3-yl)methanol hydrochloride (CAS Number: 1331775-99-5) has emerged as a particularly valuable synthon. The geminal difluoro substitution on the piperidine ring imparts unique conformational constraints and electronic properties, influencing metabolic stability, basicity (pKa), and lipophilicity. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical characterization, physicochemical properties, and its application in drug discovery, with a focus on the development of central nervous system (CNS) agents.
Introduction: The Rationale for Fluorinated Piperidines in Drug Design
The piperidine motif is one of the most prevalent N-heterocycles found in FDA-approved drugs, valued for its ability to confer aqueous solubility and serve as a versatile scaffold for introducing diverse pharmacophoric elements.[1] The introduction of fluorine atoms into this privileged structure offers a sophisticated strategy to fine-tune molecular properties critical for drug efficacy and safety.
The C-F bond, being the strongest single bond in organic chemistry, can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, which can be advantageous in mitigating off-target effects, such as hERG channel affinity, a common liability associated with basic amines.[3] The geminal difluoro group in the 4-position of the piperidine ring in (4,4-Difluoropiperidin-3-yl)methanol introduces a strong dipole moment and can influence the conformational preference of substituents, thereby impacting binding affinity and selectivity for biological targets.[1]
This guide will delve into the technical specifics of this compound, providing researchers with the foundational knowledge to effectively utilize this building block in their drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in medicinal chemistry. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1331775-99-5 | [4][5] |
| Molecular Formula | C₆H₁₂ClF₂NO | [5] |
| Molecular Weight | 187.62 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) (predicted) | General chemical knowledge |
| Melting Point | Not publicly available | |
| pKa | Lower than non-fluorinated analogs (predicted) | [3] |
| logP | Lower than non-fluorinated analogs (predicted) | General chemical knowledge |
Molecular Structure:
Caption: 2D structure of this compound.
Synthesis and Purification
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
Step 1: Deprotection of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate
-
To a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM) at 0 °C, add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane, 5-10 eq) or trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then triturated with a non-polar solvent such as diethyl ether or hexane to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Choice of Starting Material: The N-Boc protected starting material is readily available from commercial sources and provides a stable precursor for the final deprotection step.
-
Acidic Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions, making its removal straightforward with common laboratory reagents like HCl or TFA. The use of HCl in dioxane is often preferred for the direct formation of the hydrochloride salt.
-
Reaction Monitoring: TLC or LC-MS is crucial for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged exposure to acidic conditions.
-
Purification: Trituration with a non-polar solvent is an effective method for purifying the highly polar hydrochloride salt by removing any non-polar impurities. For higher purity, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or purification by column chromatography on silica gel (using a polar eluent system such as DCM/methanol with a small percentage of ammonium hydroxide for the free base followed by salt formation) can be employed.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are indispensable for a comprehensive analysis.
Analytical Workflow:
Caption: Analytical workflow for the characterization of the target compound.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the hydroxymethyl group. The protons adjacent to the fluorine atoms and the nitrogen atom will exhibit complex splitting patterns and chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all six carbon atoms in the molecule. The carbon atom bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is the most definitive technique to confirm the presence and environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms.
-
Solvent: A deuterated solvent such as D₂O, MeOD-d₄, or DMSO-d₆ should be used.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) mass spectrometry is a suitable technique for this polar and non-volatile compound.
-
Expected Ion: In the positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
-
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC):
-
Purpose: HPLC or UPLC is used to determine the purity of the compound.
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid, is employed.
-
Detection: UV detection (at a low wavelength, e.g., 210 nm, as the molecule lacks a strong chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable.
-
-
Elemental Analysis:
-
Purpose: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine in the sample, which should be within ±0.4% of the theoretical values for the molecular formula C₆H₁₂ClF₂NO.
-
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of CNS drug discovery. The 4,4-difluoro substitution pattern is strategically employed to enhance drug-like properties.
Key Application Areas:
-
Central Nervous System (CNS) Agents: The ability of the difluoro group to modulate pKa and lipophilicity makes this scaffold attractive for developing CNS-penetrant drugs. Lowering the basicity can reduce the potential for P-glycoprotein (P-gp) efflux, a major hurdle for CNS drug delivery.[7]
-
Dopamine D4 Receptor Antagonists: Research has shown that derivatives of (4,4-difluoropiperidin-3-yl)methanol are potent and selective antagonists of the Dopamine D4 receptor.[6] These compounds are being investigated for the treatment of neurological and psychiatric disorders.
-
Structure-Activity Relationship (SAR) Studies: This building block is a key component in SAR studies to probe the role of fluorine in ligand-receptor interactions. By comparing the biological activity of fluorinated and non-fluorinated analogs, medicinal chemists can gain insights into the optimal physicochemical properties required for target engagement.
Logical Relationship in SAR Studies:
Caption: Role of the title compound in a typical SAR workflow.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from closely related compounds like 4,4-Difluoropiperidine hydrochloride.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Hazard Classification (Predicted based on similar compounds):
-
Eye Irritation: May cause serious eye irritation.
-
Skin Irritation: May cause skin irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its unique structural and electronic properties, conferred by the geminal difluoro group, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, will enable researchers to fully leverage the potential of this versatile synthon in the development of novel therapeutics, particularly for challenging CNS disorders.
References
- Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University.
- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
- Key developments in fluorin
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- Chemists develop new synthesis method for producing fluorin
- This compound. Apollo Scientific.
- 1331775-99-5 | this compound. [No Title Provided].
- Fluorinated Aliphatic Alcohols and Diols. Organofluorine / Alfa.
- (4,4-DIFLUOROPIPERIDIN-3-YL)METHANOL HCL | 1331775-99-5. [No Title Provided].
- 1331775-99-5|this compound. BLD Pharm.
- SAFETY D
- (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. MySkinRecipes.
- ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. PubChem.
- (3,3-difluoropiperidin-4-yl)methanol hydrochloride 97%. AChemBlock.
- (4,4-Difluoropiperidin-3-yl)methanol. Benchchem.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
- (R)-(4,4-Difluoro-piperidin-3-yl)-methanol hydrochloride. ChemicalBook.
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. (3,3-difluoropiperidin-4-yl)methanol hydrochloride 97% | CAS: 1783945-29-8 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Synthesis of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of (4,4-difluoropiperidin-3-yl)methanol hydrochloride, a valuable building block in medicinal chemistry. The strategic introduction of fluorine atoms into piperidine scaffolds can significantly modulate the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and basicity.[1][2] This guide details a robust synthetic pathway, commencing with commercially available starting materials and proceeding through key transformations including fluorination, carboxylation, reduction, and deprotection. Each step is accompanied by in-depth procedural details, mechanistic insights, and data presentation to ensure reproducibility and scalability.
Introduction: The Significance of Fluorinated Piperidines in Drug Discovery
The piperidine motif is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[3] The incorporation of fluorine into these structures has emerged as a powerful strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the conformation, pKa, and metabolic stability of a molecule.[2] Specifically, gem-difluorination of the piperidine ring can offer a tactical advantage by blocking metabolic oxidation at the fluorinated carbon and modulating the basicity of the piperidine nitrogen.
(4,4-Difluoropiperidin-3-yl)methanol is a key intermediate in the synthesis of a variety of pharmacologically active agents, including those targeting the central nervous system.[4] Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in subsequent synthetic manipulations. This guide provides a detailed, step-by-step methodology for the preparation of this important synthetic intermediate.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The chosen synthetic route is designed for efficiency and scalability, relying on well-established and reliable chemical transformations. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of N-Boc-4,4-difluoropiperidine
The initial step involves the introduction of the gem-difluoro moiety at the 4-position of the piperidine ring. This is achieved through the fluorination of the commercially available N-Boc-4-piperidone.
Reaction Scheme:
Caption: Fluorination of N-Boc-4-piperidone.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-Boc-4-piperidone | 199.25 g/mol | 10.0 g | 50.2 mmol |
| Deoxofluor (or similar fluorinating agent) | 221.26 g/mol | 13.3 g | 60.2 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Ethanol (for workup) | - | 20 mL | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere at 0 °C, slowly add Deoxofluor (13.3 g, 60.2 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of ethanol (20 mL).
-
Pour the mixture into saturated aqueous sodium bicarbonate (50 mL) and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-4,4-difluoropiperidine as a colorless oil.
Part 2: Synthesis of N-Boc-4,4-difluoropiperidine-3-carboxylic acid
This crucial step involves the regioselective introduction of a carboxylic acid group at the 3-position of the difluorinated piperidine ring. This is achieved via directed ortho-lithiation followed by quenching with carbon dioxide.[1]
Reaction Scheme:
Caption: Carboxylation of N-Boc-4,4-difluoropiperidine.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-Boc-4,4-difluoropiperidine | 221.26 g/mol | 5.0 g | 22.6 mmol |
| s-Butyllithium (s-BuLi), 1.4 M in cyclohexane | - | 17.8 mL | 24.9 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Carbon dioxide (CO₂), gas | 44.01 g/mol | Excess | - |
| 1 M Hydrochloric acid (HCl) | - | ~30 mL | - |
| Diethyl ether | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a solution of N-Boc-4,4-difluoropiperidine (5.0 g, 22.6 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere, cool the mixture to -78 °C.
-
Slowly add s-butyllithium (17.8 mL of a 1.4 M solution in cyclohexane, 24.9 mmol) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the reaction mixture for 30 minutes, ensuring the temperature remains at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl (~30 mL) until the pH is acidic (~pH 3).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography to yield N-Boc-4,4-difluoropiperidine-3-carboxylic acid.
Part 3: Reduction to (N-Boc-4,4-difluoropiperidin-3-yl)methanol
The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of the carboxylic acid to the primary alcohol.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| N-Boc-4,4-difluoropiperidine-3-carboxylic acid | 265.26 g/mol | 4.0 g | 15.1 mmol |
| Lithium aluminum hydride (LiAlH₄) | 37.95 g/mol | 0.86 g | 22.6 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 80 mL | - |
| Water | - | 1 mL | - |
| 15% Aqueous sodium hydroxide (NaOH) | - | 1 mL | - |
| Water | - | 3 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a suspension of LiAlH₄ (0.86 g, 22.6 mmol) in anhydrous THF (40 mL) at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-4,4-difluoropiperidine-3-carboxylic acid (4.0 g, 15.1 mmol) in anhydrous THF (40 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and water (3 mL).
-
Stir the resulting slurry at room temperature for 1 hour.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to afford (N-Boc-4,4-difluoropiperidin-3-yl)methanol, which can be used in the next step without further purification.
Part 4: Boc-Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step using a solution of hydrogen chloride in an organic solvent.
Reaction Scheme:
Caption: Boc-deprotection and hydrochloride salt formation.
Experimental Protocol:
Materials:
| Reagent/Solvent | Quantity |
| (N-Boc-4,4-difluoropiperidin-3-yl)methanol | ~3.8 g (from previous step) |
| 4 M HCl in 1,4-Dioxane | 20 mL |
| Diethyl ether | 100 mL |
Procedure:
-
Dissolve the crude (N-Boc-4,4-difluoropiperidin-3-yl)methanol from the previous step in 4 M HCl in 1,4-dioxane (20 mL) at room temperature.
-
Stir the solution for 2-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.
-
Upon completion, add diethyl ether (100 mL) to the reaction mixture to precipitate the product.
-
Stir the resulting suspension for 30 minutes.
-
Collect the white solid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound.
Conclusion
This guide provides a detailed and practical synthetic route to this compound. The described procedures are based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of medicinal chemistry and drug development. By following these protocols, scientists can efficiently access this valuable fluorinated building block for the synthesis of novel and potentially therapeutic compounds.
References
- Kestemont, J.-P., Frost, J. R., Jacq, J., Pasau, P., Perl, F., Brown, J., & Tissot, M. (2021). Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine Using s-BuLi in THF. Vapourtec.
- Li, B., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- The University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- European Patent Office. (2009). Deprotection of N-BOC compounds (EP2070899 A1).
- Jaime, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters, 10(17), 3845–3848.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google P
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Open Research@CSIR-NIScPR. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- ResearchGate. (n.d.). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids.
- ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
- OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺).
- ChemicalBook. (n.d.). N-Boc-4-piperidinemethanol synthesis.
- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to alcohols using LiAlH4.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- Sigma-Aldrich. (n.d.). N-t-boc-5,5-difluoropiperidine-3-methanol uses.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast array of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. In recent years, the strategic incorporation of fluorine into these privileged structures has emerged as a powerful tool to modulate their physicochemical and pharmacological properties. The gem-difluoro group, particularly at the 4-position of the piperidine ring, offers a unique combination of steric and electronic effects. This substitution can significantly impact the pKa of the piperidine nitrogen, enhance metabolic stability by blocking potential sites of oxidation, and influence the conformational preferences of the ring system, all of which are critical parameters in drug design.
This guide provides a comprehensive technical overview of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, a valuable building block for the synthesis of novel therapeutics. We will delve into its molecular structure, a plausible synthetic route, detailed structural elucidation through spectroscopic techniques, and its applications in the development of agents targeting the central nervous system (CNS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated intermediate.
Molecular Structure and Physicochemical Properties
This compound is a piperidine derivative characterized by a gem-difluoro substitution at the 4-position and a hydroxymethyl group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 1331775-99-5 | [1] |
| Molecular Formula | C6H12ClF2NO | |
| Molecular Weight | 187.62 g/mol | MySkinRecipes |
| Appearance | White to off-white solid | General chemical supplier information |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
The presence of the two fluorine atoms at the 4-position has a profound impact on the molecule's properties. The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart, which can be advantageous for tuning the binding affinity and pharmacokinetic profile of a drug candidate.[2] Furthermore, the C-F bonds can enhance metabolic stability by shielding adjacent positions from enzymatic degradation.
Caption: 2D representation of this compound.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
Step 1: Fluorination of N-Boc-3-hydroxymethyl-4-piperidone
-
To a solution of N-Boc-3-hydroxymethyl-4-piperidone in an anhydrous, inert solvent such as dichloromethane (CH₂Cl₂) at -78 °C, slowly add a solution of a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(hydroxymethyl)-4,4-difluoropiperidine-1-carboxylate.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid (HCl) in dioxane or bubble HCl gas through the solution.
-
Stir the mixture at room temperature for 2-4 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Structural Elucidation and Characterization
Definitive structural confirmation of this compound would require a suite of analytical techniques. While specific experimental data for this exact compound is not publicly available, we can predict the expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H NMR | 3.5-4.0 | m | CH₂OH |
| 3.0-3.5 | m | Piperidine ring protons | |
| 2.0-2.5 | m | Piperidine ring protons | |
| ¹³C NMR | ~120 | t | CF₂ |
| ~60 | s | CH₂OH | |
| 40-50 | m | Piperidine ring carbons | |
| ¹⁹F NMR | -90 to -110 | m | CF₂ |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. Computational methods such as DFT can be used to obtain more accurate predicted spectra.[2][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and providing clues about its structure.
Expected Mass Spectrometry Data:
-
Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar, pre-salted molecule.
-
Expected Molecular Ion: In positive ion mode, the expected [M+H]⁺ for the free base (C₆H₁₁F₂NO) would be approximately m/z 152.08. The presence of chlorine from the hydrochloride salt would not be observed in the primary molecular ion but may be present in clusters depending on the experimental conditions.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure of this compound, confirming the connectivity, stereochemistry, and solid-state conformation. This technique is the gold standard for unambiguous structural determination.
Applications in Medicinal Chemistry
The 4,4-difluoropiperidine scaffold is a key pharmacophore in the design of novel therapeutics, particularly for CNS disorders. The unique properties imparted by the gem-difluoro group make it an attractive building block for modulating drug-target interactions and improving pharmacokinetic profiles.
Dopamine D₄ Receptor Antagonists
The 4,4-difluoropiperidine moiety has been incorporated into potent and selective dopamine D₄ receptor antagonists.[3][5] These antagonists are being investigated for the treatment of various neuropsychiatric disorders. The this compound building block provides a handle for further chemical elaboration to explore the structure-activity relationships (SAR) of this class of compounds.
Caption: Application of the building block in the synthesis of D₄ antagonists.
Orexin Receptor Antagonists
The orexin system is implicated in the regulation of sleep, wakefulness, and reward pathways. Antagonists of the orexin receptors are being explored for the treatment of insomnia and substance use disorders.[6][7][8] The substituted piperidine scaffold is a common feature in many orexin receptor antagonists, and the introduction of fluorine can fine-tune their potency and selectivity. This compound can serve as a starting point for the synthesis of novel orexin receptor modulators.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: In case of contact, wash with soap and water.
-
Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, imparted by the gem-difluoro substitution, offer drug designers a powerful tool to optimize the properties of piperidine-containing drug candidates. While detailed experimental data for this specific compound is not widely published, its potential for the synthesis of novel CNS-active agents, particularly dopamine D₄ and orexin receptor antagonists, is clear. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
Roecker, A. J., et al. (2012). Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 3855-3859. Available at: [Link]
-
Da Silva, G. P., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]
-
Saeedeh, S., et al. (2021). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(15), 2415-2423. Available at: [Link]
-
Tu, Z., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. Journal of Medicinal Chemistry, 54(6), 1555-1564. Available at: [Link]
-
Roecker, A. J., et al. (2012). Disubstituted piperidines as potent orexin (hypocretin) receptor antagonists. PubMed. Available at: [Link]
-
Tu, Z., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PMC. Available at: [Link]
-
Tu, Z., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. PubMed. Available at: [Link]
-
Saeedeh, S., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Available at: [Link]
-
Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available at: [Link]
-
Perreault, M., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. PubMed. Available at: [Link]
-
Perreault, M., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. NIH. Available at: [Link]
-
Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available at: [Link]
-
Hidalgo, I. J., et al. (2019). Design and synthesis of the novel orexin receptor ligands with 1,3,5-trioxazatriquinane skeleton. KULeuven. Available at: [Link]
-
Wodarski, J., et al. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. NIH. Available at: [Link]
-
Kubica, K., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. NIH. Available at: [Link]
-
Chem-Space. (4,4-difluoropiperidin-3-yl)methanol;hydrochloride. Available at: [Link]
-
PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]
-
Chem-Space. This compound. Available at: [Link]
-
Saeedeh, S., et al. (2021). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]
-
da Silva, C. O., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
MySkinRecipes. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Available at: [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Supporting Materials. Available at: [Link]
-
Vieira, L. M., et al. (2007). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]
-
Khmel'nitskii, R. A., & Polyakova, A. A. (2004). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]
-
Geisler, C., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Available at: [Link]
Sources
- 1. 1331775-99-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disubstituted piperidines as potent orexin (hypocretin) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a key building block in medicinal chemistry, particularly in the development of agents targeting the central nervous system. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, the precise and unambiguous characterization of such fluorinated scaffolds is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies for their acquisition and interpretation. While experimental data for this specific compound is not publicly available, this document serves as a robust predictive guide based on the analysis of structurally related compounds and fundamental spectroscopic principles.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several key features that will manifest in its spectroscopic data: a piperidine ring, a geminal difluoro group, a primary alcohol, and a hydrochloride salt of a secondary amine. The presence of the electronegative fluorine atoms and the protonated amine will have a significant influence on the chemical environment of the neighboring protons and carbons, which will be evident in the NMR spectra. The hydroxyl and amine groups will give rise to characteristic bands in the IR spectrum, and the overall structure will produce a predictable fragmentation pattern in mass spectrometry.
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for complete characterization. The spectra are predicted in a common NMR solvent such as DMSO-d₆.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for the protons on the piperidine ring and the hydroxymethyl group. The protonation of the piperidine nitrogen will lead to a downfield shift of the adjacent protons.
-
N-H Protons: Expected to appear as a broad singlet in the region of 9.0-10.0 ppm.
-
CH-CH₂OH: This proton at the 3-position will be a multiplet due to coupling with the neighboring protons and fluorine atoms. Expected around 3.8-4.0 ppm.
-
CH₂OH: The two protons of the hydroxymethyl group will likely be diastereotopic and appear as a multiplet around 3.5-3.7 ppm.
-
Piperidine Ring Protons: The remaining protons on the piperidine ring will appear as complex multiplets in the range of 2.8-3.5 ppm and 1.8-2.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be significantly influenced by the fluorine atoms, exhibiting C-F coupling.
-
CF₂: The carbon bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling (¹JCF). Expected around 120-125 ppm.
-
CH-CH₂OH: This carbon will show a smaller two-bond C-F coupling (²JCF) and will appear as a triplet. Expected around 55-60 ppm.
-
CH₂OH: The carbon of the hydroxymethyl group is expected around 60-65 ppm.
-
Piperidine Ring Carbons: The other carbons of the piperidine ring will appear in the range of 40-50 ppm.
¹⁹F NMR Spectroscopy
The fluorine NMR will provide direct information about the chemical environment of the fluorine atoms. A single signal is expected for the two equivalent fluorine atoms, which will be a multiplet due to coupling with the neighboring protons.
Predicted NMR Data Summary
| Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H NMR | 9.0-10.0 | br s | N-H₂⁺ |
| 3.8-4.0 | m | CH-CH₂OH | |
| 3.5-3.7 | m | CH₂OH | |
| 2.8-3.5 | m | Piperidine CH₂ | |
| 1.8-2.2 | m | Piperidine CH₂ | |
| ¹³C NMR | 120-125 | t | CF₂ |
| 55-60 | t | CH-CH₂OH | |
| 60-65 | s | CH₂OH | |
| 40-50 | s | Piperidine CH₂ | |
| ¹⁹F NMR | -90 to -110 | m | CF₂ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 | O-H stretch | Alcohol |
| 2700-3000 | N-H stretch | Ammonium salt |
| 2850-2960 | C-H stretch | Aliphatic |
| 1000-1200 | C-F stretch | Gem-difluoro |
| 1000-1100 | C-O stretch | Primary alcohol |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. For the free base, (4,4-Difluoropiperidin-3-yl)methanol, the expected molecular weight is approximately 151.08 g/mol .[1]
-
Electrospray Ionization (ESI) in positive mode: The most prominent peak is expected to be the [M+H]⁺ ion for the free base at m/z 152.09.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of water (H₂O) from the molecular ion, and cleavage of the piperidine ring.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak or an internal standard.[2]
Caption: A generalized workflow for NMR data acquisition and analysis.
IR Spectroscopy Protocol
-
Sample Preparation: Use a solid-state sampling method such as an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a scan of the empty ATR crystal.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition:
-
Instrument: ESI-MS.
-
Ionization Mode: Positive.
-
Mass Range: 50-500 m/z.
-
Tune the instrument for optimal sensitivity and resolution.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The spectroscopic characterization of this compound is crucial for its use in research and drug development. This guide provides a detailed predictive framework for its ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data. By following the outlined experimental protocols, researchers can obtain high-quality spectroscopic data to confirm the identity, purity, and structure of this important fluorinated building block. The unique spectral features arising from the geminal difluoro group and the piperidine scaffold provide a distinct fingerprint for this molecule, enabling its unambiguous identification.
References
- Saeedeh Saeedi, Sumaiya Nahid, Anish K. Vadukoot, and Corey R. Hopkins. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Med. Chem. Lett. 2021, 12, 9, 1432–1439.
-
PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]
-
PubChem. (4-Fluoropiperidin-4-YL)methanol. Available at: [Link]
-
MySkinRecipes. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. Available at: [Link]
-
PubChemLite. (4-fluoro-3-methylpiperidin-4-yl)methanol hydrochloride. Available at: [Link]
- Nicholas R. Babij, Elizabeth O. McCusker, Gregory T. Whiteker, et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 3, 661–667.
-
ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available at: [Link]
-
PubChemLite. (4,4-difluoropiperidin-3-yl)methanol. Available at: [Link]
Sources
An In-depth Technical Guide to the Purity Analysis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Introduction: The Critical Role of Purity in a Novel Building Block
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a key fluorinated piperidine intermediate increasingly utilized in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[1] The introduction of the gem-difluoro group at the 4-position of the piperidine ring is a strategic design element in medicinal chemistry. This modification can significantly alter the physicochemical properties of the parent molecule, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The hydrochloride salt form enhances stability and solubility, facilitating its use in subsequent synthetic steps.[1]
Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring the purity of this compound is of paramount importance. The presence of impurities, even in trace amounts, can have significant consequences, potentially affecting the safety, efficacy, and stability of the final drug product.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[6][7][8] This technical guide provides a comprehensive framework for the purity analysis of this compound, detailing the rationale behind method selection and providing robust analytical protocols for researchers, scientists, and drug development professionals.
Understanding the Impurity Landscape
A thorough purity analysis begins with a comprehensive understanding of the potential impurities that may arise during the synthesis and storage of this compound. These can be broadly categorized according to ICH guidelines:[9]
-
Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[7] For instance, incomplete reduction of a precursor carbonyl group could lead to a ketone-containing impurity. Side reactions, such as over-reduction or rearrangement, can also introduce structural analogs.
-
Inorganic Impurities: These may originate from reagents, catalysts, or processing aids used during manufacturing.[7]
-
Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[6]
-
Enantiomeric Impurities: As (4,4-Difluoropiperidin-3-yl)methanol is a chiral molecule, the presence of the undesired enantiomer is a critical purity attribute to control, especially if the final API is a single enantiomer.
A systematic approach to identifying and quantifying these impurities is essential for quality control and regulatory compliance.
Strategic Approach to Purity Analysis
A multi-faceted analytical strategy is necessary to comprehensively assess the purity of this compound. The selection of analytical techniques is driven by the physicochemical properties of the analyte and the potential impurities.
Caption: Overall Purity Analysis Workflow.
Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatography is a fundamental technique for separating and quantifying the components of a mixture.[10][11] For this compound, both liquid and gas chromatography play crucial roles.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the assay (potency) and quantifying organic impurities. The polar nature of the analyte and its hydrochloride salt form dictates the choice of chromatographic conditions.
Causality behind Experimental Choices:
-
Column Selection: While traditional C18 columns are widely used, fluorinated stationary phases can offer unique selectivity for fluorinated analytes.[12][13] This is due to different retention mechanisms beyond simple hydrophobic interactions. For polar compounds like our analyte, an embedded polar group (EPG) column can also provide better peak shape and retention.
-
Mobile Phase: A buffered mobile phase is essential to ensure consistent ionization of the piperidine nitrogen and any acidic or basic impurities, leading to reproducible retention times and peak shapes. A common choice is a phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3-4). The organic modifier is typically acetonitrile or methanol.
-
Detection: Given the lack of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 200-215 nm) is often employed. For enhanced sensitivity and specificity, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be utilized, as they do not require a chromophore.
Detailed Experimental Protocol: RP-HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) or a fluorinated phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Data Presentation: Typical Impurity Profile
| Impurity | Retention Time (min) | Specification (%) |
| Starting Material | 4.5 | ≤ 0.10 |
| By-product 1 | 6.2 | ≤ 0.15 |
| Unidentified Impurity | 7.8 | ≤ 0.10 |
| Total Impurities | - | ≤ 0.50 |
This method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Chiral HPLC for Enantiomeric Purity
The enantiomeric purity of (4,4-Difluoropiperidin-3-yl)methanol is a critical quality attribute. Chiral HPLC is the most common technique for separating enantiomers.[14][15]
Causality behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for a wide range of chiral compounds, including piperidine derivatives.[14]
-
Mobile Phase: The choice between normal-phase (e.g., hexane/ethanol) and polar organic mode (e.g., ethanol with an amine additive) depends on the specific CSP and the analyte's solubility. For basic compounds like piperidines, adding a small amount of an amine (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing.[14]
-
Derivatization: If the analyte lacks a UV chromophore, pre-column derivatization with a UV-active reagent may be necessary to achieve the required sensitivity.[16][17]
Detailed Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC with a UV detector.
-
Column: Chiralpak AD-H (or similar polysaccharide-based CSP).
-
Mobile Phase: Ethanol with 0.1% Diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 220 nm (if derivatized, the wavelength will depend on the chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase.
Gas Chromatography (GC) for Residual Solvents
Headspace Gas Chromatography (GC) is the standard method for the analysis of residual solvents as per ICH Q3C guidelines.[6] This technique is highly sensitive and avoids contamination of the GC system with the non-volatile analyte.
Causality behind Experimental Choices:
-
Headspace Analysis: By heating the sample in a sealed vial, the volatile solvents partition into the headspace gas, which is then injected into the GC. This is ideal for analyzing volatile impurities in a non-volatile matrix.
-
Column: A polar capillary column (e.g., WAX or -624 phase) is typically used for the separation of common organic solvents.
-
Detector: A Flame Ionization Detector (FID) is used due to its excellent sensitivity for organic compounds.
Detailed Experimental Protocol: GC-Headspace Method
-
Instrumentation: GC system with a headspace autosampler and FID.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient program is used to separate solvents with a wide range of boiling points.
-
Injector and Detector Temperature: Typically 250 °C.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO or DMF).
Spectroscopic and Spectrometric Techniques for Structural Confirmation and Impurity Identification
While chromatography separates impurities, spectroscopic and spectrometric techniques are essential for their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the structure of the main component and for identifying and quantifying impurities.
Causality behind Experimental Choices:
-
¹H and ¹³C NMR: Provide fundamental information about the carbon-hydrogen framework of the molecule.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[18][19] It can provide detailed information about the electronic environment of the fluorine atoms and can be used to detect and quantify fluorine-containing impurities.[20][21][22]
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish connectivity between atoms and are crucial for the unambiguous structural elucidation of unknown impurities.
Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for impurity identification.
Causality behind Experimental Choices:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of an impurity.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural information that can be used to identify the impurity.[23]
Caption: Workflow for Impurity Identification.
Other Analytical Techniques
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the preferred method for the determination of elemental impurities, as outlined in ICH Q3D.[6] It offers the high sensitivity required to meet the specified permitted daily exposure (PDE) limits for various elements.
-
Karl Fischer Titration: Used for the determination of water content.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound and can be used to determine the content of non-volatile inorganic impurities (residue on ignition).
Regulatory Context and Method Validation
All analytical methods used for the purity analysis of a drug substance intermediate must be validated to demonstrate that they are suitable for their intended purpose. The validation parameters are defined by ICH guidelines and pharmacopeias such as the USP and Ph. Eur.[10][24][25]
ICH Impurity Thresholds:
The ICH Q3A guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6][7]
| Threshold | Maximum Daily Dose ≤ 2 g/day |
| Reporting | ≥ 0.05% |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |
Conclusion
The purity analysis of this compound is a critical activity in drug development that requires a comprehensive and scientifically sound analytical strategy. By employing a combination of chromatographic, spectroscopic, and other analytical techniques, and by adhering to regulatory guidelines for method validation and impurity control, researchers and manufacturers can ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this important building block. The rationale-driven approach to method development outlined in this guide provides a robust framework for achieving these goals.
References
- A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. Benchchem.
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Understanding the Latest Revisions to USP <621>. Agilent.
- <621> Chromatography. DSDP Analytics.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH).
- <621> Chromatography. US Pharmacopeia (USP).
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation.
- ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
- 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA Inc.
- European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare.
- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate.
- Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources.
- (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. MySkinRecipes.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar.
- (4,4-Difluoropiperidin-3-yl)methanol. Benchchem.
Sources
- 1. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. jpionline.org [jpionline.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. pharma.gally.ch [pharma.gally.ch]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ikev.org [ikev.org]
- 10. usp.org [usp.org]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 20. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 21. jeolusa.com [jeolusa.com]
- 22. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. agilent.com [agilent.com]
- 25. European Pharmacopoeia (Ph. Eur.) 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
An In-depth Technical Guide to the Solubility of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Novel Fluorinated Piperidine Derivative
In the realm of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its versatile role in the architecture of synthetic pharmaceuticals. The strategic incorporation of fluorine into this privileged heterocycle has emerged as a powerful tactic to modulate key physicochemical and pharmacological properties, including metabolic stability, basicity (pKa), and receptor binding affinity.[1][2] This guide focuses on a particularly intriguing molecule: (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. The geminal difluoro substitution at the 4-position introduces a unique electronic and conformational signature, making a thorough understanding of its solubility profile in organic solvents a critical prerequisite for its successful application in drug development, from synthesis and purification to formulation.[3][4]
This document moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a comprehensive, field-proven perspective on the solubility of this compound. We will delve into the theoretical underpinnings that govern its dissolution, present a robust experimental framework for determining its solubility with precision, and offer expert insights into interpreting the resulting data. This guide is designed for the practicing researcher, scientist, and drug development professional, providing the tools not just to measure, but to truly understand the solubility characteristics of this compound.
Physicochemical Bedrock: Deconstructing the Molecule to Predict its Behavior
The solubility of any compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, we must consider several key factors:
-
The Hydrochloride Salt Form: The presence of the hydrochloride salt is arguably the most dominant factor influencing solubility. By protonating the basic piperidine nitrogen, the molecule is transformed into an ionic salt.[5] This dramatically increases its polarity and its potential for strong ion-dipole interactions. Consequently, we can anticipate high solubility in polar protic solvents that can effectively solvate both the ammonium cation and the chloride anion, while expecting poor solubility in non-polar, aprotic solvents.[6][7]
-
The Impact of Geminal Difluorination: The two fluorine atoms at the 4-position exert a powerful influence through the inductive effect, withdrawing electron density from the piperidine ring. This has several consequences:
-
Reduced Basicity (pKa): The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog.[2][8] This is a critical parameter, as it dictates the pH at which the compound exists in its neutral, more lipophilic form versus its charged, more hydrophilic form.
-
Modulated Lipophilicity: While fluorination is often used to increase lipophilicity, the effect is nuanced. The geminal difluoro group can shield the molecule from interactions with non-polar solvents, potentially leading to lower solubility in hydrocarbons than might be expected.[9][10]
-
-
The Hydroxymethyl Group: The primary alcohol at the 3-position introduces a site for hydrogen bonding, both as a donor (from the -OH) and an acceptor (at the oxygen). This feature will enhance solubility in protic solvents like alcohols and water.
Predicted Solubility Hierarchy
Based on these structural features, we can propose a qualitative solubility hierarchy for this compound in common organic solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High | Strong hydrogen bonding and ion-dipole interactions can effectively solvate the ionic salt. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Can solvate the cation via dipole interactions, but less effective at solvating the chloride anion compared to protic solvents. |
| Ethers | THF, Dioxane, MTBE | Low to Very Low | Limited polarity and lack of hydrogen bond donation lead to poor solvation of the ionic salt. |
| Chlorinated | Dichloromethane, Chloroform | Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Non-polar nature provides no favorable interactions for the ionic compound. |
The Gold Standard: A Robust Protocol for Experimental Solubility Determination
While theoretical predictions are invaluable for initial solvent screening, precise, quantitative data can only be obtained through rigorous experimentation. The isothermal shake-flask method remains the gold standard for determining thermodynamic solubility.[11] The following protocol is a self-validating system designed for accuracy and reproducibility.
Experimental Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a precisely known volume (e.g., 2.0 mL) of each selected organic solvent.
-
Add an excess of this compound to each vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a sufficient time to reach thermodynamic equilibrium. A common starting point is 24 to 48 hours.[11] For crystalline salts, especially in less ideal solvents, longer times (up to 72 hours) may be necessary.
-
Trustworthiness Check: To validate that equilibrium has been reached, a time-point study is recommended. Analyze samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration no longer increases.
-
-
Sample Separation and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. To avoid premature precipitation due to temperature changes, ensure the syringe is at the same temperature as the experiment.
-
Immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Develop and validate a simple, robust HPLC-UV method for the quantification of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is a typical starting point.
-
Prepare a series of calibration standards of known concentrations from a stock solution of the compound.
-
Analyze the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.999.
-
Analyze the diluted samples from the solubility experiments.
-
Calculate the concentration in the diluted sample using the calibration curve, and then factor in the dilution to determine the original solubility in the organic solvent. Express the final solubility in units of mg/mL or mol/L.
-
Interpreting the Data: Causality and Field-Proven Insights
Obtaining the data is only half the battle. A Senior Application Scientist must interpret the results in the context of drug development.
-
High Solubility in Methanol/Ethanol: This is expected and highly useful for synthetic chemists. These solvents can be used for reaction workups, purifications (e.g., crystallization), and as a vehicle for creating stock solutions.
-
Low Solubility in Ethyl Acetate/MTBE: This information is equally valuable. It suggests these solvents could be effective anti-solvents for crystallization.[12] A process could involve dissolving the compound in a minimal amount of a "good" solvent (like methanol) and then inducing precipitation by adding a "poor" solvent (like MTBE).
-
Negligible Solubility in Toluene/Hexanes: This confirms the compound's ionic nature and indicates these solvents would be ideal for washing solid material to remove non-polar impurities without significant loss of the desired product.
Logical Relationships in Solubility
Caption: Key Physicochemical Drivers of Solubility.
Conclusion: From Data to Decision-Making
The solubility of this compound in organic solvents is not a single data point but a rich dataset that informs critical decisions throughout the drug development pipeline. While this guide could not provide pre-existing, specific quantitative values due to the novelty of the compound, it has delivered a far more valuable asset: an expert framework for generating, validating, and interpreting this crucial data. By understanding the interplay of the molecule's inherent physicochemical properties and by employing a rigorous, self-validating experimental protocol, researchers can confidently map the solubility profile of this and other novel compounds, accelerating their journey from the laboratory to the clinic.
References
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Available at: [Link][9]
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link][10]
-
Method for determining solubility of a chemical compound. Google Patents. Available at: [13]
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. Available at: [Link][12]
-
Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. Available at: [Link][14]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH National Library of Medicine. Available at: [Link][1]
-
Solubility Determination in Drug Discovery and Development. SlideShare. Available at: [Link][15]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link][8]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link][11]
-
Solubility of organic amine salts. Sciencemadness.org. Available at: [Link][6]
-
Structure and Properties of Amines. Chemistry LibreTexts. Available at: [Link][7]
-
Solubility of Organic Compounds. University of Toronto. Available at: [Link]
-
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service. Available at: [Link][16]
-
((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. PubChem. Available at: [Link][17]
-
(5,5-Difluoropiperidin-3-yl)methanol hydrochloride. MySkinRecipes. Available at: [Link][18]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH National Library of Medicine. Available at: [Link][20]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. NIH National Library of Medicine. Available at: [Link][4]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link][5]
-
Predicting drug solubility in organic solvents mixtures. Elsevier. Available at: [Link][21]
Sources
- 1. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmatutor.org [pharmatutor.org]
- 16. theses.gla.ac.uk [theses.gla.ac.uk]
- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 18. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
- 19. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.unipd.it [research.unipd.it]
Stability of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride under various conditions
An In-Depth Technical Guide to the Stability of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
**Executive Summary
This technical guide provides a comprehensive framework for assessing the chemical stability of this compound, a key fluorinated piperidine intermediate in modern drug discovery.[1] Recognizing the criticality of chemical stability in the pharmaceutical development pipeline, this document outlines a systematic approach to evaluating the compound's susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. The protocols and mechanistic insights presented herein are grounded in the principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3] This guide is intended for researchers, chemists, and drug development professionals to proactively identify potential degradation pathways, establish stable storage conditions, and support the development of robust, stability-indicating analytical methods.
Introduction to this compound
This compound is a saturated heterocyclic compound featuring a piperidine ring geminally difluorinated at the 4-position and substituted with a hydroxymethyl group at the 3-position. Its molecular formula is C₆H₁₂ClF₂NO, and its molecular weight is 187.62 g/mol .[4] The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for improving pharmacokinetic properties and providing versatile synthetic handles.[1][5] The introduction of fluorine atoms is a common strategy to enhance metabolic stability, modulate pKa, and fine-tune physicochemical properties.[6][7] The hydrochloride salt form is utilized to improve the compound's stability and aqueous solubility, which is a common challenge for piperidine-containing molecules.[4][8]
Understanding the intrinsic stability of this intermediate is paramount. Degradation can lead to the formation of impurities that may compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Forced degradation studies, or stress testing, are essential to elucidate the chemical behavior of a molecule, identify likely degradation products, and establish degradation pathways.[9] The data generated from such studies are fundamental to developing and validating stability-indicating analytical methods, which are a regulatory requirement.[2][10]
Recommended Storage, Handling, and Physicochemical Properties
Proper storage and handling are the first line of defense against premature degradation. Based on available safety data and general chemical principles for similar compounds, the following conditions are recommended.
Table 1: Physicochemical Properties and Recommended Handling
| Parameter | Recommendation/Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₂ClF₂NO | [4] |
| Molecular Weight | 187.62 g/mol | [4] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Storage Temperature | Room temperature or refrigerated (2-8°C) | [4][11] |
| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated place. Protect from light and moisture. Store under an inert atmosphere (e.g., nitrogen or argon). | [12][13][14] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [12][14] |
| Handling | Use personal protective equipment (gloves, eye protection). Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust. Wash hands thoroughly after handling. |[12] |
A Framework for Forced Degradation Studies
The objective of a forced degradation study is to intentionally stress the compound to achieve a target degradation of 5-20%.[2][15] This level of degradation is sufficient to detect and identify degradation products without completely destroying the sample, thereby providing a clear picture of the degradation profile.[2] The following sections detail the experimental design for key stress conditions as recommended by ICH guidelines.[3][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijcrt.org [ijcrt.org]
- 4. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 12. fishersci.com [fishersci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. fishersci.com [fishersci.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Strategic Role of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] Among the privileged heterocyclic structures in medicinal chemistry, the piperidine ring is one of the most abundant.[2] Consequently, the fusion of these two motifs in the form of fluorinated piperidines has yielded a class of building blocks with significant potential for the development of novel therapeutics.[2][3][4]
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride, a readily available building block, has emerged as a valuable tool for researchers and scientists in drug development. Its gem-difluoro substitution pattern at the 4-position of the piperidine ring offers a unique combination of conformational rigidity and altered basicity compared to its non-fluorinated counterpart.[3] This technical guide provides an in-depth overview of the commercial availability, synthesis, key applications, and technical considerations for the effective use of this compound in research and development.
Physicochemical Properties and Commercial Availability
This compound is commercially available from various chemical suppliers, typically with a purity of 95% or higher. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of chemical transformations.[5]
| Property | Value | Source |
| CAS Number | 1331775-99-5 | [6][7] |
| Molecular Formula | C₆H₁₂ClF₂NO | [6][7] |
| Molecular Weight | 187.62 g/mol | [7] |
| Appearance | White to off-white solid (typical) | Inferred from supplier data |
| Purity | ≥95% | [7] |
| Solubility | Soluble in water and methanol | Inferred from hydrochloride salt nature |
| Storage | Room temperature, under inert atmosphere | [8] |
Synthesis of this compound
The synthesis of (4,4-Difluoropiperidin-3-yl)methanol typically involves a multi-step sequence starting from a suitable precursor. While specific, detailed protocols for the hydrochloride salt are not extensively published in peer-reviewed literature, a general synthetic strategy can be derived from related publications. A key approach involves the reduction of a corresponding ester or carboxylic acid derivative.
A plausible synthetic route, based on the work of de la N, et al., starts from a commercially available protected difluoropiperidine precursor. The following diagram illustrates a conceptual workflow for the synthesis of the free base, which is then converted to the hydrochloride salt.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Formation of the Hydrochloride Salt
The following is a generalized, self-validating protocol for the conversion of the free base to the hydrochloride salt.
Materials:
-
(4,4-Difluoropiperidin-3-yl)methanol (free base)
-
Anhydrous diethyl ether or methanol
-
2M Hydrogen chloride in diethyl ether or a solution of HCl in methanol
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the (4,4-Difluoropiperidin-3-yl)methanol free base in a minimal amount of anhydrous diethyl ether or methanol in a round-bottom flask.
-
Acidification: Cool the solution in an ice bath and add a 2M solution of hydrogen chloride in diethyl ether (or a methanolic HCl solution) dropwise with stirring until precipitation is complete. The formation of a white solid indicates the formation of the hydrochloride salt.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Drying: Dry the resulting white solid under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the introduction of water, which can interfere with the precipitation of the hydrochloride salt and affect the yield and purity.
-
Ice Bath: Cooling the reaction mixture helps to control the exothermicity of the acid-base reaction and promotes complete precipitation of the salt.
-
Dropwise Addition: Slow, dropwise addition of the HCl solution ensures controlled formation of the salt and prevents localized overheating.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for its application in drug discovery. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS):
-
Principle: HPLC separates the compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. MS provides mass information, confirming the molecular weight of the target compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection (if the molecule has a chromophore) and mass spectrometry (electrospray ionization, ESI).
-
Expected Result: A major peak corresponding to the mass of the protonated molecule [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the structure of the molecule by analyzing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.
-
Expected ¹H NMR Signals: The spectrum would show characteristic signals for the piperidine ring protons and the methylene protons of the hydroxymethyl group. The presence of fluorine will cause splitting of adjacent proton signals.
-
Expected ¹³C NMR Signals: The spectrum will show signals for the carbon atoms of the piperidine ring and the hydroxymethyl group. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).
Applications in Drug Discovery: A Versatile Building Block
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules.
Dopamine D4 Receptor Antagonists:
A significant application of this scaffold is in the development of dopamine D4 receptor antagonists. Research has shown that incorporating the 4,4-difluoropiperidine moiety can lead to potent and selective antagonists.[3] The difluoro substitution can modulate the pKa of the piperidine nitrogen, which can influence its interaction with the receptor and its pharmacokinetic properties.[3]
The following diagram illustrates the incorporation of the (4,4-Difluoropiperidin-3-yl)methanol core into a larger, more complex molecule targeting the D4 receptor.
Caption: Incorporation of the core scaffold into a potential therapeutic agent.
Other Potential Applications:
The fluorinated piperidine motif is also explored in the development of therapeutics for other central nervous system (CNS) disorders, as well as for conditions like diabetes and Alzheimer's disease.[5][6][9] The introduction of fluorine can enhance brain penetration and metabolic stability, which are desirable properties for CNS-acting drugs.
Safe Handling and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Conclusion
This compound is a commercially available and synthetically versatile building block that holds significant promise for the advancement of medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, imparted by the gem-difluoro substitution on the piperidine ring, offer medicinal chemists a valuable tool to modulate the biological activity and pharmacokinetic profiles of new chemical entities. This guide has provided a comprehensive overview of its availability, synthesis, analytical considerations, applications, and safe handling, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
de la N, G., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemistrySelect, 5(34), 10631-10636. [Link]
-
Jechle, T., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 21(13), 5143-5147. [Link]
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 274, 116523. [Link]
-
University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]
-
MySkinRecipes. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
- 6. (4,4-DIFLUOROPIPERIDIN-3-YL)METHANOL HCL | 1331775-99-5 [sigmaaldrich.com]
- 7. 1331775-99-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. calpaclab.com [calpaclab.com]
- 9. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
The Strategic Incorporation of Fluorine into Piperidine Scaffolds: A Technical Guide for Medicinal Chemists
Introduction: The Piperidine Scaffold and the Rationale for Fluorination
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas. Its prevalence, noted in over 20 classes of pharmaceuticals and a significant portion of FDA-approved small-molecule drugs, stems from its ability to serve as a versatile, three-dimensional framework for orienting pharmacophoric groups and its capacity to engage in crucial interactions with biological targets.[1] The nitrogen atom within the piperidine ring is often basic, allowing for the formation of salts with improved solubility and facilitating key hydrogen bonding interactions.
The strategic incorporation of fluorine into drug candidates has become a powerful and widely adopted strategy in modern drug discovery.[2][3] Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom.[4] This is due to the unique properties of fluorine, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond.[2][5] When applied to the piperidine scaffold, fluorination can profoundly influence a molecule's physicochemical and pharmacological properties, offering a sophisticated tool for lead optimization.[3] The introduction of fluorine can modulate basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preferences, ultimately leading to improved potency, selectivity, and pharmacokinetic profiles.[2][5][6]
The Impact of Fluorination on Physicochemical and Pharmacological Properties
The substitution of hydrogen with fluorine on a piperidine ring is not a simple isosteric replacement. The potent inductive effect and unique stereoelectronic properties of fluorine trigger a cascade of changes in the molecule's characteristics.
Modulation of Basicity (pKa)
The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the piperidine nitrogen, making it less basic.[2][5][7] This modulation of basicity is a critical tool for medicinal chemists. While a certain level of basicity is often required for target engagement, excessively high pKa can lead to poor membrane permeability and potential off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.[2][7] By strategically positioning fluorine atoms, the basicity of the piperidine nitrogen can be fine-tuned to achieve an optimal balance between desired bioactivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[8] The effect is attenuated with increasing distance between the fluorine atom and the nitrogen.[8]
Influence on Lipophilicity (logP)
The effect of fluorination on lipophilicity is context-dependent.[2][5] While a single fluorine substitution can slightly increase logP, the introduction of multiple fluorine atoms or a trifluoromethyl group often decreases lipophilicity.[5] This is a valuable property for optimizing a drug candidate's solubility and permeability.[2] For instance, in the development of selective 5-HT1D receptor agonists, fluorination of the piperidine ring was shown to enhance oral absorption.[9]
Enhancement of Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[2][5] The carbon-fluorine bond is exceptionally strong (~485 kJ/mol for sp³ C-F) and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][10] By replacing metabolically labile C-H bonds with C-F bonds, the metabolic "soft spots" in a molecule can be blocked, leading to a longer in vivo half-life and improved bioavailability.[5][11]
Conformational Control: The Axial Fluorine Preference
A fascinating and powerful consequence of fluorinating a piperidine ring is the strong influence on its conformational preference. Contrary to what would be expected based on sterics alone, fluorine substituents, particularly at the 3- and 3,5-positions, often favor an axial orientation.[9][12][13] This preference is driven by a combination of stereoelectronic effects, including hyperconjugation (anomeric effect) where electron density is donated from an anti-periplanar C-H or C-C bonding orbital into the low-lying antibonding orbital of the C-F bond (σ → σ*C-F).[12] This interaction is maximized in the axial conformation. Additionally, in the protonated state, a stabilizing charge-dipole interaction between the axial C-F bond and the positively charged nitrogen (C-F···H-N+) further favors this conformation.[9][13] This ability to lock the piperidine ring into a specific conformation can be exploited to pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency and selectivity.[6]
Table 1: Impact of Fluorination on the Physicochemical Properties of Piperidine
| Compound | Position of Fluorine | pKa | Change in pKa (ΔpKa) | logP | Reference(s) |
| Piperidine | N/A | 11.12 | - | 1.1 | [14] |
| 3-Fluoropiperidine | 3 | 9.40 | -1.72 | 0.45 | [14] |
| 4-Fluoropiperidine | 4 | 9.90 | -1.22 | 0.55 | [14] |
| 3,3-Difluoropiperidine | 3,3 | 7.55 | -3.57 | 0.35 | [14] |
| 4,4-Difluoropiperidine | 4,4 | 8.80 | -2.32 | 0.45 | [14] |
Note: pKa and logP values can vary depending on the experimental or computational method used. The values presented here are for illustrative purposes to show the general trends.
Synthetic Strategies for Accessing Fluorinated Piperidines
The growing importance of fluorinated piperidines has spurred the development of various synthetic methodologies. While traditional methods like electrophilic and nucleophilic fluorination of pre-functionalized piperidines exist, they can be limited in scope and require multi-step syntheses.[1] More recent advances have focused on more direct and efficient routes.
Hydrogenation of Fluoropyridines
A robust and widely applicable method for the synthesis of cis-fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[1][12] Palladium-catalyzed hydrogenation, in particular, has proven to be effective, allowing for the chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems.[12] This method is often carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere.[12] The presence of a Brønsted acid is often crucial for protonating the substrate and enhancing reactivity.[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydrogenation of a Fluoropyridine
-
Reaction Setup: To a suitable reaction vessel, add the fluoropyridine substrate (1.0 mmol), methanol (MeOH, 0.2 M), and a palladium catalyst (e.g., 20 wt% Pd(OH)₂/C, 5 mol%).
-
Acidification: Add aqueous hydrochloric acid (HCl, e.g., 1 M, 1.2 equiv) to the mixture.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (e.g., balloon or Parr shaker at 50 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, carefully vent the hydrogen atmosphere and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by an appropriate method, such as crystallization or column chromatography. For volatile piperidines, in situ protection (e.g., with Boc anhydride or Cbz chloride) prior to purification is often advantageous.[1]
Dearomatization-Hydrogenation of Fluoropyridines
A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines.[6] This strategy involves an initial dearomatization of the fluoropyridine followed by hydrogenation of the resulting intermediates.[6] This method has been successfully applied to the synthesis of a variety of substituted fluorinated piperidines.[6]
Diagram 1: Key Stereoelectronic Interactions Favoring Axial Fluorine in Piperidine
Caption: Axial conformation of 3-fluoropiperidinium is stabilized by favorable stereoelectronic interactions.
Case Studies: Fluorinated Piperidines in Marketed Drugs and Clinical Development
The strategic application of fluorinated piperidine motifs is evident in a number of successful drug development programs.
-
Paroxetine (Paxil): While the piperidine ring in paroxetine itself is not fluorinated, its synthesis and the importance of its stereochemistry highlight the significance of substituted piperidines in neuroscience. The principles of conformational control offered by fluorination are highly relevant to the design of next-generation neurological drugs.
-
Fluorinated Analogues of Methylphenidate (Ritalin), Bupivacaine, and Ropivacaine: The utility of the hydrogenation of fluoropyridines has been demonstrated through the synthesis of fluorinated derivatives of these well-known drugs.[12] These analogues serve as valuable tool compounds for exploring the impact of fluorination on the pharmacology of these established therapeutic agents.[1]
-
Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors for oncology, the orientation of the fluorine atom on the piperidine ring was found to influence the basicity of the molecule.[8] The more basic axial isomer (MK-0731) was selected for clinical evaluation, underscoring the critical role of fluorine-directed conformational control.[8]
-
Recent FDA Approvals: A review of drugs approved by the FDA in recent years shows a continued trend of incorporating fluorine and heterocyclic scaffolds, including piperidines, to optimize drug properties.[7][13] This highlights the ongoing relevance and importance of fluorinated piperidines in the pharmaceutical industry.
Diagram 2: General Synthetic Workflow for Fluorinated Piperidines
Caption: A generalized workflow for the synthesis of fluorinated piperidine building blocks from fluoropyridine precursors.
Conclusion and Future Perspectives
The incorporation of fluorine into piperidine scaffolds is a sophisticated and powerful strategy in medicinal chemistry. It provides a means to rationally modulate key physicochemical properties, including basicity, lipophilicity, and metabolic stability, while also exerting significant control over the conformational preferences of the piperidine ring. The continued development of efficient and selective synthetic methods for accessing a diverse range of fluorinated piperidines will undoubtedly fuel further innovation in drug discovery. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, fluorinated piperidines are set to remain a cornerstone of modern pharmaceutical design, enabling the creation of safer and more effective medicines.
References
-
M. T. J. Schipper, T. Dalton, F. Strieth-Kalthoff, P. L. R. M. Quadflieg, F. Glorius, Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation, ACS Catalysis, 2020 , 10(20), 12052-12057. [Link]
-
M. T. J. Schipper, T. Dalton, F. Strieth-Kalthoff, P. L. R. M. Quadflieg, F. Glorius, Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation, National Institutes of Health, 2020 . [Link]
-
M. T. J. Schipper, T. Dalton, F. Strieth-Kalthoff, P. L. R. M. Quadflieg, F. Glorius, Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation, ACS Publications, 2020 . [Link]
-
M. T. J. Schipper, T. Dalton, F. Strieth-Kalthoff, P. L. R. M. Quadflieg, F. Glorius, Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation, PubMed, 2020 . [Link]
-
W. Zullo, F. Andreoli, A. Sgammini, Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022), MDPI, 2023 . [Link]
-
Z. Nairoukh, F. Strieth-Kalthoff, C. G. Daniliuc, F. Glorius, The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process, National Institutes of Health, 2020 . [Link]
-
S. L. Scott, A. T. H. G. Le, L. A. Adriaenssens, C. M. Williams, Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833, ACS Medicinal Chemistry Letters, 2022 . [Link]
-
J. M. Brown, The role of fluorine in medicinal chemistry, Taylor & Francis Online, 2016 . [Link]
-
W. Zullo, F. Andreoli, A. Sgammini, Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022), National Institutes of Health, 2023 . [Link]
-
N. A. Meanwell, Synthesis of 3-Aminomethyl-3-fluoropiperidines, ResearchGate, 2011 . [Link]
-
S. K. Singh, Fluorine in drug discovery: Role, design and case studies, Journal of Drug Discovery and Development, 2024 . [Link]
-
D. O'Hagan, Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions, ResearchGate, 2014 . [Link]
-
A. M. Maj, The synthesis of fluorinated piperidine derivatives: compounds 8 and 11, ResearchGate, 2018 . [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations, Scientific Update, 2019 . [Link]
-
Piperidine containing FDA approved drugs, ResearchGate, 2024 . [Link]
-
a FDA-approved fluorinated drugs in 2021, ResearchGate, 2022 . [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives, ResearchGate, 2021 . [Link]
-
G. La Sala, C. D. Navo, V. D'Amato, M. D'Adamio, F. Peri, Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics, MDPI, 2022 . [Link]
-
K. Piron, G. Verniest, E. Van Hende, N. De Kimpe, Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines, ResearchGate, 2012 . [Link]
-
V. Solovyov, I. V. Komarov, The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine, ResearchGate, 2022 . [Link]
-
A. V. Aksenov, N. A. Aksenov, O. N. Nadein, I. V. Aksenova, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, National Institutes of Health, 2021 . [Link]
-
P. Bhattarai, T. Trombley, R. Altman, On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective, ChemRxiv, 2026 . [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]
- 6. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. researchgate.net [researchgate.net]
- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 14. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dopamine Receptor Antagonists Using (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride
Introduction: The Strategic Incorporation of the 4,4-Difluoropiperidine Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is a paramount objective. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to modulate key physicochemical and pharmacokinetic properties. The (4,4-Difluoropiperidin-3-yl)methanol hydrochloride building block represents a cornerstone for the synthesis of a new generation of dopamine receptor antagonists, particularly those targeting the D4 subtype. The gem-difluoro substitution on the piperidine ring is not merely an isomorphic replacement for a methylene group; it imparts a unique set of electronic and conformational properties that can significantly enhance a molecule's drug-like characteristics.
The rationale behind employing the 4,4-difluoropiperidine scaffold lies in its ability to influence several critical parameters simultaneously. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as fine-tuning its interaction with the target receptor. Furthermore, the C-F bond is exceptionally stable, and the gem-difluoro group can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of the drug candidate. From a conformational perspective, the fluorinated ring can adopt preferred geometries that may pre-organize the molecule for optimal binding to the receptor.
This comprehensive guide provides detailed protocols and expert insights into the application of this compound in the synthesis of dopamine receptor antagonists. We will delve into the causality behind experimental choices, provide step-by-step methodologies for key synthetic transformations, and discuss the impact of the unique structural features of this building block on the final compound's biological activity.
Physicochemical Properties of Fluorinated Piperidine Scaffolds
The introduction of fluorine atoms into the piperidine ring profoundly alters its fundamental physicochemical properties. Understanding these changes is crucial for rational drug design and for predicting the behavior of the resulting molecules in biological systems.
| Property | Piperidine | 4-Fluoropiperidine | 4,4-Difluoropiperidine | Rationale for Change |
| pKa | ~11.2 | ~9.4[1] | ~8.5[2] | The strong electron-withdrawing inductive effect of the fluorine atoms reduces the electron density on the nitrogen, thereby lowering its basicity. |
| Calculated logP | ~0.8 | ~0.7 | ~0.5 | While fluorine is highly electronegative, its small size and the potential for intramolecular interactions can lead to a less pronounced increase in lipophilicity compared to other halogens. The overall effect is context-dependent. |
| Metabolic Stability | Susceptible to oxidation | Generally increased | Significantly increased | The C-F bond is highly stable, and the gem-difluoro group effectively blocks potential sites of cytochrome P450-mediated oxidation at the 4-position of the piperidine ring. |
Synthetic Pathways to Novel Dopamine Receptor Antagonists
The synthesis of dopamine receptor antagonists using this compound typically involves the functionalization of the secondary amine of the piperidine ring. The two most common and versatile methods for achieving this are reductive amination and direct N-alkylation with alkyl halides. The choice of method often depends on the availability of the starting materials and the desired final structure.
Caption: Synthetic routes to dopamine receptor antagonists.
Experimental Protocols
Protocol 1: Reductive Amination of this compound
Reductive amination is a highly efficient and versatile one-pot procedure for the N-alkylation of secondary amines. The reaction proceeds through the initial formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.
Rationale for Procedural Steps:
-
In Situ Free Base Generation: The starting material is a hydrochloride salt. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be added to neutralize the HCl and generate the free secondary amine, which is the reactive species. An excess of the base (typically 2.2 equivalents) is used to ensure complete neutralization and to scavenge the acid produced during the reaction.[3]
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to prevent side reactions with the reducing agent and to facilitate the formation of the iminium intermediate.
-
Formation of the Iminium Ion: A pre-stirring period after the addition of the aldehyde or ketone allows for the formation of the iminium ion before the introduction of the reducing agent, which can improve reaction efficiency.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for reductive aminations as it is less reactive towards carbonyl groups than other borohydrides, thus minimizing the reduction of the starting aldehyde or ketone. It is also tolerant of the mildly acidic conditions that can form during the reaction.
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to suspend the starting material.
-
Add triethylamine (2.2 eq) to the mixture and stir for 15-20 minutes at room temperature to ensure the complete formation of the free base.
-
Add the desired aldehyde or ketone (1.1 - 1.2 eq) to the reaction mixture.
-
Stir the mixture for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note that the reaction may be mildly exothermic.
-
Continue stirring the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted (4,4-Difluoropiperidin-3-yl)methanol derivative.[4]
Caption: Step-by-step workflow for reductive amination.
Protocol 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation with an alkyl halide is another common method for functionalizing the piperidine nitrogen. This reaction typically requires a base to neutralize the hydrogen halide that is formed as a byproduct.
Rationale for Procedural Steps:
-
Choice of Base: A variety of bases can be used, with the choice depending on the reactivity of the alkyl halide and the desired reaction conditions. For reactive alkyl halides like benzyl bromide or iodomethane, a weaker inorganic base such as potassium carbonate (K₂CO₃) is often sufficient. For less reactive halides, a stronger base like sodium hydride (NaH) may be necessary. The use of a non-nucleophilic organic base like DIPEA is also a good option to avoid quaternization of the piperidine nitrogen.[2]
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used as they can dissolve the amine salt and facilitate the SN2 reaction.
-
Temperature Control: The reaction temperature is a critical parameter. For highly reactive alkyl halides, the reaction can often be performed at room temperature. For less reactive substrates, heating may be required to drive the reaction to completion.
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., DMF or acetonitrile).
-
Add the base (e.g., K₂CO₃, 2.5 eq or DIPEA, 2.2 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add the alkyl halide (1.0 - 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
If DMF is used as the solvent, dilute the filtrate with ethyl acetate and wash extensively with water and then brine to remove the DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Role of the 3-Hydroxymethyl Group and the Gem-Difluoro Moiety in Receptor Binding
The unique substitution pattern of (4,4-Difluoropiperidin-3-yl)methanol plays a crucial role in the binding of its derivatives to dopamine receptors.
-
The 4,4-Difluoro Group: As previously mentioned, the gem-difluoro group lowers the pKa of the piperidine nitrogen. This is significant because the protonated form of the amine is often involved in a key salt bridge interaction with a conserved aspartate residue in the binding pocket of dopamine receptors.[5] By fine-tuning the pKa, the strength of this interaction can be modulated, potentially leading to improved affinity and selectivity.
-
The 3-Hydroxymethyl Group: The presence of a hydroxyl group at the 3-position introduces the potential for an additional hydrogen bond interaction within the receptor binding site. This can serve as a hydrogen bond donor or acceptor, forming a crucial interaction with amino acid residues in the receptor and thereby increasing the ligand's affinity and selectivity. Studies on other receptor systems have shown that such hydroxyl groups are critical for high-affinity binding.[6]
Caption: Ligand-receptor binding interactions.
Characterization of N-Substituted (4,4-Difluoropiperidin-3-yl)methanol Derivatives
The successful synthesis of the target compounds must be confirmed by rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final products. In the ¹H NMR spectrum, the disappearance of the N-H proton signal of the starting material and the appearance of new signals corresponding to the introduced N-substituent are key indicators of a successful reaction. The characteristic splitting patterns of the protons on the piperidine ring will also be altered upon N-substitution. ¹⁹F NMR will show signals characteristic of the gem-difluoro group.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A pure compound should ideally show a single peak under various detection methods.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel dopamine receptor antagonists. The strategic incorporation of the gem-difluoro moiety and the 3-hydroxymethyl group provides medicinal chemists with a powerful tool to fine-tune the physicochemical properties and pharmacological profiles of their drug candidates. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery efforts, ultimately contributing to the development of new and improved therapies for a range of neurological and psychiatric disorders.
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. PubMed. Available at: [Link]
-
Efficient alkylation of N,N'-disubstituted formamidines using Mitsunobu's reagents. ResearchGate. Available at: [Link]
-
Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]
-
Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. Available at: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]
- N-alkyl-piperidine DERIVATIVES. Google Patents.
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available at: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Available at: [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
-
N-alkylation of 4-piperidone. Sciencemadness Discussion Board. Available at: [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry. BG. Available at: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available at: [Link]
-
Aromatic linker variations in novel dopamine D2 and D3 receptor ligands. ResearchGate. Available at: [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]
-
Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. NIH. Available at: [Link]
-
Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. PMC - PubMed Central. Available at: [Link]
-
Interaction of Ligands for PET with the Dopamine D3 Receptor: In Silico and In Vitro Methods. MDPI. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. ResearchGate. Available at: [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]
-
Scheme 5 Continuous reductive amination process for the synthesis of... ResearchGate. Available at: [Link]
-
Synthesis of [C-11]/(C-13) amines via carbonylation followed by reductive amination. ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: N-Alkylation Protocols for (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride
Introduction
The 4,4-difluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The introduction of geminal fluorine atoms adjacent to the piperidine nitrogen can significantly influence the molecule's physicochemical properties, such as lowering the basicity (pKa) and improving metabolic stability and cell permeability. These attributes make (4,4-Difluoropiperidin-3-yl)methanol a highly valuable building block for the synthesis of novel therapeutic agents.[1] N-alkylation of this core structure is a critical step in diversifying the molecule to explore structure-activity relationships (SAR) and develop drug candidates.[2]
This application note provides a comprehensive guide to the N-alkylation of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. It details two robust and widely applicable protocols: Reductive Amination and Direct Alkylation . The guide explains the underlying principles of each method, offers detailed, step-by-step experimental procedures, and discusses the critical parameters for successful and selective N-functionalization.
Key Considerations Before Starting
Successful N-alkylation of this compound requires careful consideration of the following factors:
-
Handling the Hydrochloride Salt: The starting material is a hydrochloride salt, meaning the piperidine nitrogen is protonated.[3] For it to act as a nucleophile, it must be neutralized to the free amine. This is typically achieved by adding at least one equivalent of a non-nucleophilic base to the reaction mixture.[4]
-
Chemoselectivity (N- vs. O-Alkylation): The substrate contains two nucleophilic sites: the secondary amine (piperidine nitrogen) and the primary alcohol (methanol hydroxyl group). Reaction conditions must be optimized to favor N-alkylation over the competing O-alkylation. Generally, the amine is a stronger nucleophile than the alcohol, but strong bases can deprotonate the alcohol, increasing its nucleophilicity and leading to undesired side products.[5]
-
Over-alkylation: In direct alkylation methods, the N-alkylated product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt.[6][7] This can be minimized by controlling stoichiometry and reaction conditions.
Protocol I: Reductive Amination
Reductive amination is a powerful and versatile one-pot method for N-alkylation.[8] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the N-alkylated amine.[9] This method is often preferred due to its high chemoselectivity and broad substrate scope.[10]
Principle: The reaction proceeds by nucleophilic attack of the free amine on the carbonyl compound, followed by dehydration to form an iminium ion. A mild hydride reducing agent, present in the same pot, selectively reduces the C=N+ bond of the iminium ion without reducing the starting carbonyl compound.[11]
When to Use: This is the method of choice for introducing a wide variety of alkyl and aryl-alkyl groups, especially when the corresponding aldehyde or ketone is readily available. It minimizes the risk of over-alkylation that can be problematic in direct alkylation.[8]
Detailed Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 eq)
-
Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃ (1.5 eq)[12]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[11]
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add anhydrous DCM (or DCE) to form a suspension (approx. 0.1 M concentration).
-
Add triethylamine or DIPEA (1.2 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine in situ.
-
Add the desired aldehyde or ketone (1.1 eq) to the mixture and stir for an additional 30-60 minutes to allow for iminium ion formation.
-
Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: STAB is moisture-sensitive; handle it quickly.[10]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the pure N-alkylated product.
Mechanism: Reductive Amination
Caption: Reductive amination workflow.
Protocol II: Direct Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward method for forming C-N bonds via a nucleophilic substitution (Sₙ2) reaction.[6] It involves the reaction of the amine nucleophile with an electrophilic alkyl halide.
Principle: The lone pair of electrons on the free piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[6] A base is required to neutralize the starting hydrochloride salt and to scavenge the proton generated during the reaction, preventing the formation of an unreactive ammonium salt.[13]
When to Use: This method is most effective for introducing simple, unhindered alkyl groups such as methyl, ethyl, or benzyl using reactive alkylating agents (iodides > bromides > chlorides). It can be less effective with sterically hindered alkyl halides, which may favor elimination side reactions.
Detailed Experimental Protocol: Direct Alkylation
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1-1.5 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (2.5-3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Potassium Iodide (KI, catalytic amount, optional)
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).
-
Add anhydrous Acetonitrile or DMF (approx. 0.1-0.2 M concentration).
-
If using a less reactive alkyl halide (e.g., a chloride or bromide), a catalytic amount of KI can be added to facilitate the reaction via in situ Finkelstein reaction.
-
Add the alkyl halide (1.1-1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 6-24 hours. The optimal temperature and time will depend on the reactivity of the alkyl halide. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts if necessary.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between water and a suitable organic solvent like Ethyl Acetate.
-
Separate the layers and extract the aqueous phase twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired N-alkylated piperidine.
Comparative Summary of Protocols
| Feature | Reductive Amination | Direct Alkylation |
| Principle | One-pot iminium ion formation and reduction | Sₙ2 Nucleophilic Substitution |
| Alkylating Agent | Aldehydes & Ketones | Alkyl Halides (R-X) |
| Key Reagents | NaBH(OAc)₃, NaCNBH₃, or NaBH₄ | K₂CO₃, Cs₂CO₃, or DIPEA |
| Substrate Scope | Very broad; accommodates complex structures | Best for primary and benzylic halides |
| Key Advantages | High chemoselectivity, low risk of over-alkylation, mild conditions[8] | Simple setup, readily available reagents |
| Potential Issues | Reductant sensitivity (STAB is moisture-sensitive)[10] | Over-alkylation to quaternary salts, O-alkylation, elimination[7] |
| Typical Solvents | DCM, DCE, THF[12] | DMF, Acetonitrile, DMSO |
Workflow and Decision-Making Guide
The choice between reductive amination and direct alkylation depends largely on the desired substituent and the available starting materials.
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. reddit.com [reddit.com]
- 5. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Protecting Group Strategies for 4,4-Difluoropiperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4,4-difluoropiperidine moiety is a valuable building block in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and pKa. The successful synthesis and manipulation of this scaffold, however, are critically dependent on robust protecting group strategies for the piperidine nitrogen. This guide provides an in-depth analysis of common protecting group tactics, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The protocols and insights provided herein are designed to be a practical resource for researchers engaged in the synthesis of complex molecules incorporating the 4,4-difluoropiperidine core.
The Strategic Imperative for Nitrogen Protection
The secondary amine of the 4,4-difluoropiperidine ring is a nucleophilic and basic center. During multi-step syntheses, this reactivity can lead to undesirable side reactions, compromising yields and purity.[1] Protecting the nitrogen atom as a carbamate, for instance, temporarily masks its nucleophilicity and basicity by delocalizing the nitrogen's lone pair of electrons through resonance.[2] This allows for a wide range of chemical transformations to be performed on other parts of the molecule. The choice of protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal, a concept central to the principle of orthogonal synthesis.[3][4]
Core Protecting Groups for 4,4-Difluoropiperidine
The two most prevalent and reliable protecting groups for the 4,4-difluoropiperidine nitrogen are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.
The Tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The Boc group is a cornerstone of modern organic synthesis due to its broad stability and facile, mild removal under acidic conditions.[5][6] It is particularly well-suited for syntheses involving base-sensitive functional groups or reagents.
-
Protection: The use of di-tert-butyl dicarbonate ((Boc)₂O) is standard for Boc protection. It is a stable, commercially available reagent. A mild base like sodium bicarbonate is used to neutralize the acid generated during the reaction, preventing potential side reactions. The choice of a biphasic solvent system (e.g., THF/water) ensures that both the organic-soluble starting material and the water-soluble base can interact effectively.
-
Deprotection: The Boc group's lability in the presence of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane is its key feature.[7] These conditions are mild enough to leave many other functional groups, including esters and benzyl ethers, intact, highlighting its orthogonality.[8]
Protocol 1: N-Boc Protection of 4,4-Difluoropiperidine
-
Materials: 4,4-Difluoropiperidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
To a stirred solution of 4,4-difluoropiperidine hydrochloride (1.0 eq) in a 1:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture vigorously for 12-16 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4,4-difluoropiperidine.
-
Protocol 2: N-Boc Deprotection of N-Boc-4,4-Difluoropiperidine
-
Materials: N-Boc-4,4-difluoropiperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-4,4-difluoropiperidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
-
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Advantages | Considerations |
| Boc | (Boc)₂O, NaHCO₃ | TFA/DCM or 4M HCl in Dioxane | Stable to a wide range of non-acidic conditions; mild deprotection.[5][6] | Acid-labile; may not be suitable for substrates with other acid-sensitive groups. |
The Benzyloxycarbonyl (Cbz) Group: Stability and Orthogonality
The Cbz group offers a complementary protection strategy to Boc, being stable to acidic conditions but readily cleaved by catalytic hydrogenolysis.[8][9] This orthogonality is invaluable in complex syntheses where multiple protecting groups are required.[3]
-
Protection: Benzyl chloroformate (Cbz-Cl) is the classical reagent for introducing the Cbz group. The reaction is typically performed under Schotten-Baumann conditions, using an aqueous base to neutralize the generated HCl.[9]
-
Deprotection: The most common and mildest method for Cbz removal is catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C).[10] This method is highly selective and leaves most other functional groups untouched. For molecules containing functionalities sensitive to hydrogenation (e.g., alkenes, alkynes), acidic conditions such as HBr in acetic acid can be employed.[10][11] A newer, milder alternative involves using aluminum chloride in hexafluoroisopropanol (HFIP).[12][13]
Protocol 3: N-Cbz Protection of 4,4-Difluoropiperidine
-
Materials: 4,4-Difluoropiperidine hydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 4,4-difluoropiperidine hydrochloride (1.0 eq) in water and cool to 0 °C.
-
Add a solution of sodium carbonate (1.5 eq) in water, followed by the dropwise addition of benzyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Cbz-4,4-difluoropiperidine.
-
Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis
-
Materials: N-Cbz-4,4-difluoropiperidine, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-4,4-difluoropiperidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 4,4-difluoropiperidine.
-
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Advantages | Considerations |
| Cbz | Cbz-Cl, Base | H₂/Pd/C or HBr/AcOH | Stable to acidic and basic conditions; orthogonal to Boc.[8][11] | Hydrogenolysis conditions can reduce other functional groups (e.g., alkenes, nitro groups). |
Visualization of Protecting Group Strategies
Caption: General workflow for Boc and Cbz protection/deprotection of 4,4-difluoropiperidine.
Caption: Orthogonal deprotection of Boc and Cbz groups on a hypothetical molecule.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules containing the 4,4-difluoropiperidine scaffold. Both Boc and Cbz protecting groups offer robust and reliable methods for the temporary masking of the piperidine nitrogen, each with a distinct set of conditions for removal that allows for strategic, orthogonal manipulations. The detailed protocols and comparative data provided in this guide serve as a practical resource for chemists, enabling the efficient and predictable synthesis of novel 4,4-difluoropiperidine-based compounds for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Retrieved from [Link]
- Crowe, J. F., et al. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202400244.
-
American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]
- Kocienski, P. J. (1998). Protecting groups. J. Chem. Soc., Perkin Trans. 1, 1-21.
-
RSC Publishing. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(8), 5665-5674.
-
Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of 4,4-Difluoropiperidine Ethers
Introduction: The Strategic Value of the 4,4-Difluoropiperidine Scaffold
In contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for modulating pharmacological properties. The 4,4-difluoropiperidine motif, in particular, has emerged as a privileged scaffold. The gem-difluoro group at the 4-position acts as a bioisostere for a carbonyl group or other polar functionalities, while significantly altering the molecule's lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen.[1] These modifications can lead to enhanced cell permeability, improved oral bioavailability, and stronger binding interactions with biological targets. Consequently, 4,4-difluoropiperidine ethers are integral components in the development of novel therapeutics, including potent and selective dopamine D4 receptor antagonists.[2]
This guide provides a detailed examination of the synthetic strategies and experimental protocols for preparing 4,4-difluoropiperidine ethers, designed for researchers and scientists in medicinal chemistry and drug development. We will explore the critical steps of gem-difluorination and subsequent ether bond formation, emphasizing the rationale behind procedural choices to ensure reproducibility and high-yield synthesis.
Core Synthetic Strategies: A Two-Pillar Approach
The construction of 4,4-difluoropiperidine ethers fundamentally relies on two key transformations: the introduction of the gem-difluoro group and the formation of the ether linkage. The sequence and methodology of these steps can be adapted based on the desired final structure and available starting materials.
Pillar I: Gem-Difluorination of a Piperidone Precursor
The most common and direct route to the 4,4-difluoropiperidine core is the deoxofluorination of a corresponding 4-piperidone. The choice of fluorinating agent is critical for the success of this transformation.
-
Traditional Reagents: Diethylaminosulfur trifluoride (DAST) has historically been used for such reactions. However, DAST suffers from thermal instability and can lead to significant side products, particularly elimination products, which complicates purification and lowers yields.[3]
-
Modern Alternatives (Recommended): More stable and safer reagents are now preferred. Morpholinosulfur trifluoride (trifluoro sulfenyl morpholine) stands out as a superior choice. It offers higher yields, cleaner reaction profiles, and greater operational safety compared to DAST.[3] The reaction proceeds by converting the ketone into a thionyl intermediate, which is then attacked by fluoride ions to yield the gem-difluoride. The use of an N-Boc protecting group on the piperidone is essential during this step to prevent unwanted side reactions involving the basic nitrogen.
Pillar II: Ether Bond Formation
Once the 4,4-difluoropiperidine core is secured, the ether linkage can be installed. The two primary methods are nucleophilic substitution and palladium-catalyzed cross-coupling.
-
Nucleophilic Substitution (Williamson-type Synthesis): This classic method involves the reaction of an alkoxide or phenoxide with an alkyl halide. For the synthesis of 4,4-difluoropiperidine ethers, this typically involves deprotonating a phenol or alcohol with a suitable base (e.g., NaH, K₂CO₃) and reacting it with a 4,4-difluoropiperidine scaffold bearing a leaving group (e.g., a tosylate or mesylate on a side chain). The reaction conditions must be carefully controlled to avoid side reactions.[4]
-
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: For the synthesis of aryl ethers, the Buchwald-Hartwig amination reaction provides a powerful and versatile platform that can be adapted for C-O bond formation.[5][6] This reaction couples an alcohol or phenol with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand (e.g., XPhos, SPhos) is crucial for reaction efficiency and depends on the specific substrates.[7][8] This method offers excellent functional group tolerance and broad substrate scope, making it highly valuable in complex molecule synthesis.
Detailed Experimental Protocol: Synthesis of an Exemplary N-Aryl-4,4-difluoropiperidine Ether
This section details a representative two-step procedure starting from commercially available N-Boc-4-piperidone.
Step 1: Synthesis of tert-butyl 4,4-difluoropiperidine-1-carboxylate
This protocol is adapted from established methods using a safer fluorinating agent.[3]
-
Reaction Setup: To a dry, four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and an argon inlet, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of piperidone).
-
Cooling: Cool the resulting solution to 15-20°C using an ice-water bath.
-
Reagent Addition: Slowly add morpholinosulfur trifluoride (1.2 eq) dropwise via the dropping funnel over a period of 3-4 hours. It is critical to maintain the internal temperature below 25°C to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature (20-25°C) for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4,4-difluoropiperidine-1-carboxylate as a clear oil or white solid.
Step 2: Synthesis of 1-(4-phenoxyphenyl)-4,4-difluoropiperidine via Boc-Deprotection and Buchwald-Hartwig Coupling
This procedure involves the removal of the Boc protecting group followed by a palladium-catalyzed C-N coupling reaction.
-
Boc Deprotection: Dissolve the product from Step 1 in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed. Remove the solvent under reduced pressure to obtain 4,4-difluoropiperidine hydrochloride as a white solid, which can often be used without further purification.[9]
-
Buchwald-Hartwig C-N Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 4,4-difluoropiperidine hydrochloride (1.0 eq), 1-bromo-4-phenoxybenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 2.5 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 5 mL per mmol of piperidine).
-
Reaction: Seal the tube and heat the mixture to 100°C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product, 1-(4-phenoxyphenyl)-4,4-difluoropiperidine.
-
Quantitative Data Summary
The following table provides representative data for the synthesis of 1-(4-phenoxyphenyl)-4,4-difluoropiperidine, assuming a 10 mmol scale for the final coupling step.
| Parameter | Step 1: Fluorination | Step 2: Buchwald-Hartwig Coupling |
| Starting Material | N-Boc-4-piperidone | 4,4-difluoropiperidine HCl |
| Key Reagents | Morpholinosulfur trifluoride | 1-bromo-4-phenoxybenzene, Pd₂(dba)₃, XPhos, NaOtBu |
| Solvent | Dichloromethane (DCM) | Toluene |
| Temperature | 15-25°C | 100°C |
| Reaction Time | 12-16 hours | 12-18 hours |
| Typical Yield | 75-85% | 70-80% |
| Product Purity | >95% (after chromatography) | >98% (after chromatography) |
| ¹⁹F NMR (CDCl₃) | Not Applicable | δ approx. -95 to -105 ppm (triplet) |
| ¹H NMR (CDCl₃) | Not Applicable | δ 7.0-7.5 (m, Ar-H), 3.2-3.5 (t, 4H), 2.0-2.3 (m, 4H) |
| MS (ESI+) | Not Applicable | m/z [M+H]⁺ calculated: 290.1407, found: 290.1411 |
Visualizing the Process: Workflows and Mechanisms
Diagrams provide a clear visual summary of the synthetic pathway and the underlying catalytic cycle, facilitating a deeper understanding of the process.
Caption: Overall synthetic workflow for 4,4-difluoropiperidine ethers.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]
Application of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride in CNS Drug Discovery: A Technical Guide
Introduction: The Strategic Advantage of Fluorination in CNS Drug Design
The incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy in modern medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS). The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] The piperidine moiety is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals. Consequently, the strategic placement of fluorine atoms on the piperidine ring offers a compelling approach to fine-tune the properties of CNS drug candidates for enhanced efficacy and an improved pharmacokinetic profile.[3]
This guide focuses on the application of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride (1) , a versatile and valuable building block for the synthesis of novel CNS-active agents. The gem-difluoro group at the 4-position of the piperidine ring acts as a bioisostere for a carbonyl or ether group, influencing the molecule's conformation and electronic properties without adding significant bulk. This substitution pattern has been shown to modulate the basicity of the piperidine nitrogen and improve metabolic stability, key attributes for successful CNS drugs.[4] This document provides a detailed overview of the properties of this building block, step-by-step protocols for its derivatization, and methods for the biological evaluation of the resulting compounds.
Physicochemical Properties and Rationale for Use
The hydrochloride salt of (4,4-Difluoropiperidin-3-yl)methanol is a stable, crystalline solid that is readily soluble in polar solvents, facilitating its use in a variety of chemical transformations. The key to its utility lies in the electronic effects of the gem-difluoro substitution.
Key Physicochemical Impacts of 4,4-Difluorination:
-
Basicity (pKa) Modulation: The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be crucial for optimizing a drug's properties, as highly basic compounds are often associated with off-target effects (e.g., hERG channel inhibition) and poor blood-brain barrier penetration.
-
Lipophilicity (LogP) Enhancement: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier.[5] The 4,4-difluoro motif provides a localized increase in lipophilicity that can be strategically employed by medicinal chemists.
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. By replacing metabolically labile C-H bonds with C-F bonds, the overall metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved bioavailability.[2]
-
Conformational Constraint: The presence of the gem-difluoro group influences the conformational equilibrium of the piperidine ring, which can pre-organize the molecule for optimal binding to its biological target.
The following diagram illustrates the strategic impact of the 4,4-difluoro moiety on the piperidine scaffold.
Caption: Impact of 4,4-Difluorination on Drug Properties.
Application in Medicinal Chemistry: Synthesis of CNS Drug Candidates
This compound is a versatile starting material for generating libraries of compounds for CNS targets. The primary alcohol and the secondary amine functionalities serve as key handles for derivatization. A common strategy involves the initial protection of the piperidine nitrogen, followed by modification of the hydroxyl group, and concluding with N-alkylation or N-arylation.
A prime example of its application is in the synthesis of Dopamine 4 Receptor (D4R) antagonists.[4] The following protocols provide a representative workflow for synthesizing a phenoxymethyl-piperidine derivative, a common motif in D4R antagonists, using both the Williamson ether synthesis and the Mitsunobu reaction.
Protocol 1: Synthesis of a Phenoxymethyl-Piperidine Intermediate via Williamson Ether Synthesis
This protocol outlines the synthesis of an ether linkage between the fluorinated building block and a phenol.
Step 1: N-Boc Protection of (4,4-Difluoropiperidin-3-yl)methanol
-
Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (2.5 eq) or diisopropylethylamine (DIPEA), and stir until the starting material fully dissolves.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.
Step 2: Williamson Ether Synthesis
-
To a solution of the N-Boc protected alcohol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired aryl halide (e.g., 4-fluorobenzonitrile, 1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired ether.
Protocol 2: Synthesis of a Phenoxymethyl-Piperidine Intermediate via Mitsunobu Reaction
The Mitsunobu reaction is an alternative for forming the ether linkage, particularly useful for more sensitive substrates and proceeds with inversion of configuration if the alcohol is chiral.[1][6]
-
Dissolve the N-Boc protected alcohol (1.0 eq), the desired phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and other byproducts.
Step 3: N-Deprotection and Final Derivatization
-
Dissolve the N-Boc protected ether intermediate in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v).
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the piperidine intermediate.
-
This intermediate can then be used in various N-functionalization reactions, such as reductive amination with an aldehyde or ketone, or Buchwald-Hartwig amination with an aryl halide, to generate the final library of compounds.
The following diagram illustrates a typical synthetic workflow.
Caption: Synthetic workflow for derivatization.
Biological Evaluation: Protocols for In Vitro Assays
Once a library of compounds has been synthesized, a cascade of in vitro assays is typically employed to assess their potential as CNS drug candidates. Key assays include target binding affinity and metabolic stability.
Protocol 3: Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol is a representative competitive binding assay to determine the affinity (Ki) of a test compound for the D4 receptor.[4]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: [³H]N-methylspiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or haloperidol for non-specific binding, or buffer for total binding), and 50 µL of the radioligand solution.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a predetermined amount of protein) to each well.
-
Incubate the plate at room temperature for 90-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the GF/C filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 4: Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its likely in vivo clearance.[7][8]
Materials:
-
Human or rat liver microsomes.
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Ice-cold acetonitrile with an internal standard for quenching the reaction.
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the reaction mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with the internal standard.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).
The following diagram outlines the biological screening cascade.
Caption: Biological screening cascade for CNS drug candidates.
Data Presentation: Structure-Activity Relationships
The data generated from these assays are crucial for establishing structure-activity relationships (SAR). By systematically varying the substituents on the core scaffold, researchers can identify the key structural features that confer high affinity and favorable metabolic stability.
Table 1: Representative Data for a Series of 4,4-Difluoropiperidine-based D4R Antagonists
| Compound ID | Aryl Ether Moiety | D4R Ki (nM) | LipE | CNS MPO Score |
| 8a | 4-Fluorophenyl | 140 | 3.6 | 3.2 |
| 8b | 3,4-Difluorophenyl | 5.5 | 5.1 | 4.1 |
| 8c | 3-Methylphenyl | 13 | 4.9 | 3.9 |
| 8d | 4-Chlorophenyl | 53 | 4.1 | 3.5 |
| 8e | Phenyl | 27 | 4.6 | 3.8 |
| 14a | Optimized Moiety | 0.3 | >5 | >4 |
Data adapted from Saeedi et al., ChemMedChem, 2025.[4] LipE (Lipophilic Efficiency) and CNS MPO (Central Nervous System Multiparameter Optimization) scores are calculated metrics used to assess drug-likeness.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for CNS drug discovery. The strategic incorporation of the 4,4-difluoro motif offers a powerful tool to modulate key physicochemical properties, leading to compounds with enhanced metabolic stability, improved blood-brain barrier penetration, and high target affinity. The synthetic and biological protocols outlined in this guide provide a robust framework for researchers to leverage this building block in their efforts to develop the next generation of therapeutics for neurological and psychiatric disorders.
References
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Master Organic Chemistry. The Mitsunobu Reaction. [Link]
-
Patil, V. et al. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
NROChemistry. Mitsunobu Reaction. [Link]
-
Fluorine notes. Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
PubMed Central. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. [Link]
-
PubMed. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]
-
Springer Protocols. Radioligand Binding Detection of Receptors in Brain Membranes. [Link]
-
PubMed. The Neurokinins: Peptidomimetic Ligand Design and Therapeutic Applications. [Link]
-
PubMed Central. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
-
Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]
-
PubMed. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand. [Link]
-
PubMed. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol. [Link]
-
PubMed Central. Synthesis and Evaluation of Novel Sigma Receptors Ligands. [Link]
-
PubMed. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. [Link]
-
NIH. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers. [Link]
-
PubMed Central. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [Link]
-
ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 9. gold-chemistry.org [gold-chemistry.org]
Application Notes & Protocols: Strategic Incorporation of the 4,4-Difluoropiperidine Motif into Bioactive Molecules
Strategic Imperative: Why 4,4-Difluoropiperidine?
In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's potency, metabolic stability, and pharmacokinetic profile.[3][4][5] When combined with the piperidine ring, one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the resulting fluorinated scaffold becomes a powerful tool for drug discovery.[6][7][8]
The 4,4-difluoropiperidine motif, in particular, has emerged as a "chemically intelligent" building block. It is not merely a decorated scaffold but a strategic bioisosteric replacement that addresses several critical challenges in drug development simultaneously.[9][10] Its primary utility lies in its ability to act as a superior surrogate for a piperidin-4-one (ketone) or a 4,4-dimethylpiperidine group, imparting significant advantages.
The rationale for its incorporation is multi-faceted:
-
Basicity (pKa) Attenuation: The potent electron-withdrawing effect of the geminal difluoro group significantly lowers the basicity of the piperidine nitrogen. This reduction in pKa is critical for mitigating the risk of off-target effects, such as hERG channel inhibition, and can improve oral bioavailability by ensuring a greater fraction of the neutral species is present at physiological pH.[3][11][12]
-
Metabolic Blocking: The C4 position of a piperidine ring is a common site for metabolic oxidation (P450-mediated hydroxylation). The chemically inert C-F bonds in the 4,4-difluoro motif effectively block this metabolic pathway, enhancing the molecule's half-life and metabolic stability.[1]
-
Lipophilicity and Permeability Modulation: Fluorination can subtly alter a molecule's lipophilicity (LogP/LogD). The 4,4-difluoro group can modulate membrane permeability and aqueous solubility, key parameters in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][13]
-
Conformational Control: The strong preference of the C-F bond for a gauche orientation can introduce conformational constraints on the piperidine ring, potentially locking the molecule into a bioactive conformation that enhances binding affinity to its biological target.[1][6][7]
Caption: Logical workflow for incorporating the 4,4-difluoropiperidine motif.
Data-Driven Impact on Physicochemical Properties
The theoretical advantages of the 4,4-difluoro substitution are validated by empirical data. A comparison of the parent piperidine scaffold with its 4-oxo and 4,4-difluoro analogues reveals a clear and predictable modulation of key drug-like properties.
| Scaffold | Structure | pKa (Piperidine N) | cLogP | Key Insight |
| Piperidine | C1CCNCC1 | ~11.2 | 1.1 | High basicity can be problematic for CNS penetration and can lead to off-target ion channel interactions. |
| 4-Oxopiperidine | O=C1CCNCC1 | ~8.9 | -0.3 | The ketone lowers basicity but introduces a potential metabolic liability (reduction to alcohol) and a hydrogen bond acceptor. |
| 4,4-Difluoropiperidine | FC1(F)CCNCC1 | ~8.5 [14] | 0.6 | Optimal Balance: Achieves the desired pKa reduction while simultaneously blocking metabolism at the C4 position and moderately increasing lipophilicity. |
Note: pKa and cLogP values are estimates from standard chemical databases and may vary slightly based on the calculation method.
Synthesis and Incorporation: Protocols
The successful application of this motif relies on robust and scalable synthetic protocols. The most common and direct approach begins with the commercially available N-Boc-4-piperidone.
Protocol 1: Synthesis of the Core Building Block: N-Boc-4,4-difluoropiperidine
This protocol describes the deoxofluorination of N-Boc-4-piperidone, a key transformation to generate the gem-difluoro moiety.
Caption: Workflow for synthesizing the core 4,4-difluoropiperidine building block.
Materials:
-
N-Boc-4-piperidone (1.0 eq)[15]
-
Diethylaminosulfur trifluoride (DAST) or a safer alternative like XtalFluor-E® (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-piperidone (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the fluorinating agent (e.g., DAST, 1.5 eq) dropwise to the stirred solution over 20-30 minutes. CAUTION: Deoxofluorination reactions can be exothermic and DAST can decompose violently if heated.[16] Always perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexanes) to yield N-Boc-4,4-difluoropiperidine as a clear oil or white solid.
Protocol 2: Incorporation into Target Molecules
Once the protected building block is synthesized, it can be readily incorporated into a variety of scaffolds following a standard deprotection-functionalization sequence.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 11. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization Strategies for the Hydroxyl Group of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride
Introduction: Strategic Importance in Medicinal Chemistry
(4,4-Difluoropiperidin-3-yl)methanol is a highly valuable building block for drug discovery and development. The piperidine scaffold is one of the most prevalent heterocycles in approved pharmaceuticals, and the strategic introduction of fluorine atoms can profoundly enhance a molecule's pharmacological profile.[1][2] Fluorination, particularly gem-difluorination at the 4-position, can modulate the basicity (pKa) of the piperidine nitrogen, improve metabolic stability by blocking potential sites of oxidation, and fine-tune lipophilicity and conformational preferences, all of which are critical for optimizing drug candidates.[3][4]
The primary hydroxyl group on the methanol substituent serves as a versatile synthetic handle. Its derivatization is a key strategy for medicinal chemists to explore structure-activity relationships (SAR) by introducing a wide array of functional groups. This allows for the modulation of properties such as solubility, cell permeability, and the ability to form hydrogen bonds with biological targets. This application note provides detailed protocols for three common and high-utility derivatization reactions—O-alkylation, esterification, and carbamate formation—tailored for researchers working with this important intermediate.
Core Chemical Principles & Pre-Reaction Considerations
The reactivity of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride is governed by three key features:
-
The Primary Hydroxyl Group: As a primary alcohol, the -CH₂OH group is a potent nucleophile, especially upon deprotonation to its corresponding alkoxide. It is sterically accessible, allowing for efficient reaction with a wide range of electrophiles.[5]
-
The gem-Difluoro Group: The two fluorine atoms at the C4 position are strongly electron-withdrawing. While this effect primarily influences the pKa of the piperidine nitrogen, it has a negligible electronic impact on the reactivity of the more distant C3-methanol substituent.
-
The Hydrochloride Salt: The starting material is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated. This acidic proton must be neutralized before or during the reaction. The choice of base is critical:
-
For reactions requiring a free piperidine nitrogen and a neutral hydroxyl group (e.g., carbamate formation with an isocyanate), a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is sufficient to neutralize the HCl salt.
-
For reactions requiring a more potent alkoxide nucleophile (e.g., Williamson ether synthesis), a strong base such as sodium hydride (NaH) is necessary to deprotonate the hydroxyl group.[6] This will also neutralize the HCl salt.
-
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol is used to form a stable ether linkage, enabling the introduction of diverse alkyl or aryl groups. The reaction proceeds via an Sₙ2 mechanism, where a strong base first deprotonates the alcohol to form an alkoxide, which then displaces a halide or other suitable leaving group.[7][8]
Experimental Protocol: Synthesis of 3-((Benzyloxy)methyl)-4,4-difluoropiperidine
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.1 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 15 minutes.
-
Expert Insight: Using slightly more than two equivalents of NaH ensures the neutralization of the HCl salt and complete deprotonation of the hydroxyl group. The reaction will effervesce (H₂ gas evolution); add the NaH slowly to control the reaction rate.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: O-Alkylation
| Parameter | Value/Reagent | Purpose |
| Starting Material | (4,4-Difluoropiperidin-3-yl)methanol HCl | Alcohol source |
| Base | Sodium Hydride (NaH) | Deprotonates alcohol |
| Alkylating Agent | Benzyl Bromide | Electrophile |
| Stoichiometry (SM:Base:Alkylator) | 1 : 2.2 : 1.1 | Ensures full deprotonation |
| Solvent | Anhydrous DMF | Polar aprotic solvent |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Reaction Time | 12–16 hours | Time to completion |
Workflow Visualization: Williamson Ether Synthesis
Caption: Workflow for Williamson ether synthesis.
Protocol 2: Esterification with an Acyl Chloride
Ester formation is a robust method for derivatization, often used to create prodrugs or modify polarity. The reaction of an alcohol with a highly reactive acyl chloride is rapid and typically high-yielding, proceeding via nucleophilic acyl substitution.[9][10] A tertiary amine base is included to neutralize the HCl generated during the reaction.[9]
Experimental Protocol: Synthesis of (4,4-Difluoropiperidin-3-yl)methyl Benzoate
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Add anhydrous Dichloromethane (DCM) to create a 0.2 M solution.
-
Base Addition: Add triethylamine (TEA, 2.5 eq). Stir for 10 minutes at room temperature.
-
Expert Insight: TEA neutralizes both the initial HCl salt and the HCl byproduct generated from the reaction with the acyl chloride.
-
-
Acylation: Cool the solution to 0 °C. Add benzoyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup & Purification: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Esterification
| Parameter | Value/Reagent | Purpose |
| Starting Material | (4,4-Difluoropiperidin-3-yl)methanol HCl | Alcohol source |
| Base | Triethylamine (TEA) | HCl scavenger |
| Acylating Agent | Benzoyl Chloride | Electrophile |
| Stoichiometry (SM:Base:Acylator) | 1 : 2.5 : 1.2 | Neutralizes all acid |
| Solvent | Anhydrous DCM | Aprotic solvent |
| Temperature | 0 °C to Room Temperature | Controls exotherm |
| Reaction Time | 2–4 hours | Time to completion |
Workflow Visualization: Esterification
Caption: Workflow for esterification with an acyl chloride.
Protocol 3: Carbamate Formation with an Isocyanate
Carbamates are a critical functional group in pharmaceuticals, acting as stable bioisosteres for amides and esters.[11] They are readily formed by the nucleophilic addition of an alcohol to an isocyanate. This reaction is often clean, high-yielding, and proceeds without the need for a catalyst, although a base is required to free the parent piperidine.[11][12]
Experimental Protocol: Synthesis of (4,4-Difluoropiperidin-3-yl)methyl Isopropylcarbamate
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Dissolution & Neutralization: Add anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir for 15 minutes at room temperature.
-
Expert Insight: DIPEA is a non-nucleophilic base used here solely to neutralize the HCl salt, freeing the piperidine nitrogen and the hydroxyl group for reaction.
-
-
Isocyanate Addition: Add isopropyl isocyanate (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The product can often be isolated in high purity without chromatography or can be purified by trituration or recrystallization.
Data Presentation: Carbamate Formation
| Parameter | Value/Reagent | Purpose |
| Starting Material | (4,4-Difluoropiperidin-3-yl)methanol HCl | Alcohol source |
| Base | DIPEA | Neutralizes HCl salt |
| Reagent | Isopropyl Isocyanate | Electrophile |
| Stoichiometry (SM:Base:Reagent) | 1 : 1.2 : 1.1 | Ensures free base for reaction |
| Solvent | Anhydrous THF | Aprotic solvent |
| Temperature | Room Temperature | Sufficient for reaction |
| Reaction Time | 4–8 hours | Time to completion |
Workflow Visualization: Carbamate Formation
Caption: Workflow for carbamate synthesis from an isocyanate.
Analytical Characterization of Derivatives
Successful derivatization must be confirmed through rigorous analytical characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling change is the disappearance of the broad singlet corresponding to the hydroxyl (-OH) proton.[13][14] New signals will appear corresponding to the protons of the newly added group (e.g., aromatic protons for a benzyl or benzoyl group, isopropyl protons for the carbamate). The protons of the -CH₂O- group will typically shift downfield upon esterification or carbamate formation.
-
¹³C NMR: The carbon of the -CH₂O- group will show a characteristic downfield shift. New carbon signals from the added moiety will also be present.[15]
-
¹⁹F NMR: A singlet is expected for the gem-difluoro group, confirming its integrity throughout the reaction.
-
-
Mass Spectrometry (MS): LC-MS is ideal for monitoring the reaction and confirming the molecular weight of the final product. The observed mass should correspond to the calculated exact mass of the derivatized compound.[16]
-
Infrared (IR) Spectroscopy: The broad O-H stretching band around 3300-3400 cm⁻¹ in the starting material will disappear.[14] A strong C=O stretching band will appear for esters (approx. 1720 cm⁻¹) and carbamates (approx. 1690 cm⁻¹).
References
- Vertex AI Search. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2019, December 30). Williamson Ether Synthesis.
- PubMed. (2013, June 28). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- ACS Publications. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
- Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al...
- PubMed. (2022, October 12). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors.
- NIH. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Williamson Ether Synthesis. (n.d.).
- ScienceDaily. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines.
- Benchchem. (n.d.). Synthetic Routes to Carbamates Using Isopropyl Isocyanate: Application Notes and Protocols.
- ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- Semantic Scholar. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- Chemistry LibreTexts. (2021, May 22). Acid Halides for Ester Synthesis.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- Chemguide. (n.d.). The esterification reaction between alcohols and carboxylic acids.
- RSC Publishing. (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry.
- Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
- ResearchGate. (n.d.). Preparation of Carbamates from Amines and Alcohols under Mild Conditions.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Alcohols.
- PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Benchchem. (n.d.). (4,4-Difluoropiperidin-3-yl)methanol.
- NIH. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry.
- YouTube. (2022, December 21). Derivatization Techniques.
- PubChem. (n.d.). (4,4-difluoropiperidin-3-yl)methanol.
- Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols.
- Oregon State University. (n.d.). Spectroscopy of Alcohols.
- ResearchGate. (n.d.). Identification of an Alcohol with 13C NMR Spectroscopy.
- Sunway Pharm Ltd. (n.d.). (4,4-Difluoropiperidin-3-yl)methanol.
- Scribd. (n.d.). NMR and IR Analysis of Alcohol Structure.
- AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy.
- PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol.
- PubChem. (n.d.). (3,3-Difluoro-4-methylpiperidin-4-yl)methanol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 15. azom.com [azom.com]
- 16. PubChemLite - (4,4-difluoropiperidin-3-yl)methanol (C6H11F2NO) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols for the Scale-Up Synthesis of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride Derivatives
Introduction: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability.[1] Among the myriad of fluorinated scaffolds, piperidine derivatives are of particular interest due to their prevalence in numerous approved drugs and clinical candidates.[1][2] The (4,4-Difluoropiperidin-3-yl)methanol moiety, in particular, serves as a critical building block for a new generation of therapeutics, including potent and selective dopamine D4 receptor antagonists.[3][4][5]
However, the path from laboratory-scale synthesis to large-scale production of these valuable intermediates is fraught with challenges.[6] These include the management of hazardous reagents, control of stereochemistry, and ensuring robust, reproducible, and economically viable processes.[7][8] This guide provides a comprehensive overview of a scalable synthetic route to (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations essential for successful scale-up.
Strategic Synthesis Design for Scalability
The chosen synthetic pathway is designed for robustness and scalability, starting from a readily available precursor and proceeding through key transformations that are amenable to large-scale chemical manufacturing. The overall strategy involves the reduction of a key intermediate, ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate, to the desired alcohol, followed by deprotection and salt formation.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level process flow for the synthesis.
Caption: High-level workflow for the synthesis of (4,4-Difluoropiperidin-3-yl)methanol HCl.
Detailed Protocols and Methodologies
Note on Safety: All procedures involving fluorinating agents and hydrides must be conducted by trained personnel in a well-ventilated chemical fume hood, with strict adherence to all institutional safety protocols. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical splash goggles, face shields, and compatible gloves, is mandatory.[9]
Step 1: Synthesis of Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate
This initial step involves the geminal difluorination of the keto-ester precursor. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, but for scale-up, less hazardous alternatives like Deoxo-Fluor® are often preferred due to their enhanced thermal stability.
-
Reagents and Materials:
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq)
-
Deoxo-Fluor® (1.5 eq)
-
Dichloromethane (DCM), anhydrous (10 vol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Charge a clean, dry, inerted reactor with ethyl 1-benzyl-4-oxopiperidine-3-carboxylate and anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add Deoxo-Fluor® to the reaction mixture, maintaining the internal temperature below 5 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Quenching: Carefully and slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred, chilled (0 °C) saturated NaHCO₃ solution. Caution: This process is exothermic and releases gas; ensure adequate ventilation and slow addition to control the rate of reaction.[9]
-
Continue stirring until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 vol).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure difluorinated ester.
-
Step 2: Synthesis of (1-benzyl-4,4-difluoropiperidin-3-yl)methanol
The reduction of the ester to the primary alcohol is a critical step. While lithium aluminum hydride (LiAlH₄) is highly effective, its pyrophoric nature presents challenges on a large scale. A safer, scalable alternative involves using sodium borohydride in the presence of a Lewis acid, such as lithium chloride.
-
Reagents and Materials:
-
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.5 eq)
-
Lithium chloride (LiCl) (2.5 eq)
-
Tetrahydrofuran (THF) and Ethanol (EtOH), anhydrous (1:1 mixture, 15 vol)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
-
Protocol:
-
To a stirred suspension of NaBH₄ and LiCl in the THF/EtOH solvent system, add a solution of the difluorinated ester in THF at room temperature.
-
Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until gas evolution stops and the pH is acidic (~pH 2-3).
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 5 vol).
-
Combine the organic extracts, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the desired alcohol, which can often be used in the next step without further purification.
-
Step 3 & 4: Debenzylation and Hydrochloride Salt Formation
Catalytic hydrogenation is an efficient and clean method for removing the N-benzyl protecting group. The resulting free base is then converted directly to its hydrochloride salt.
-
Reagents and Materials:
-
(1-benzyl-4,4-difluoropiperidin-3-yl)methanol (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol (MeOH) (20 vol)
-
Hydrogen gas (H₂)
-
4 M HCl in 1,4-Dioxane or Isopropanol (IPA)
-
-
Protocol:
-
In a suitable hydrogenation vessel, dissolve the N-benzyl alcohol in methanol.
-
Carefully add the Pd/C catalyst under a nitrogen atmosphere.
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50-60 psi.
-
Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude free base in a minimal amount of cold isopropanol or ethyl acetate.
-
Slowly add 4 M HCl in dioxane/IPA (1.1 eq) with stirring.
-
The hydrochloride salt should precipitate. Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.
-
Collect the solid product by filtration, wash with cold solvent (e.g., diethyl ether or cold IPA), and dry under vacuum to yield this compound as a white solid.
-
Scale-Up Process: Key Parameters and Optimization
Transitioning from the bench to a pilot plant or manufacturing setting requires careful consideration of several factors.
| Parameter | Lab Scale (grams) | Scale-Up Consideration (kilograms) | Rationale / Justification |
| Fluorination Reagent | DAST / Deoxo-Fluor® | Deoxo-Fluor® or other thermally stable alternatives | Enhanced safety profile, reduced risk of runaway reactions.[9] |
| Temperature Control | Ice baths | Jacketed reactor with automated cooling/heating | Exothermic reactions (fluorination, quenching, reduction) require precise temperature control to prevent side reactions and ensure safety. |
| Reagent Addition | Manual (pipette/funnel) | Metering pumps for controlled addition rates | Prevents temperature spikes and allows for better control over reaction kinetics. |
| Work-up/Extraction | Separatory funnel | Jacketed reactor with bottom outlet valve for phase separation | Improves efficiency, reduces manual handling, and minimizes solvent loss on a large scale. |
| Purification | Column Chromatography | Recrystallization or distillation | Chromatography is generally not economically viable for large-scale production. Developing a robust crystallization process is key for achieving high purity.[10] |
| Hydrogenation | Parr shaker / Balloon | Dedicated high-pressure hydrogenator | Ensures safe handling of flammable hydrogen gas and efficient catalyst mixing for complete reaction. |
Troubleshooting Common Scale-Up Issues
Caption: A decision tree for troubleshooting common issues during scale-up.
Safety and Environmental Considerations
Handling Fluorinating Agents:
-
Ventilation: Always handle reagents like Deoxo-Fluor® in a high-efficiency fume hood or a ventilated gas cabinet.[11][12]
-
PPE: Use neoprene or nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and full face protection.[9][11]
-
Emergency Preparedness: Have calcium gluconate gel readily available in case of skin contact with any reagent that could generate hydrofluoric acid (HF).[12][13] An emergency shower and eyewash station must be immediately accessible.[11]
Waste Disposal:
-
Quenching: Slowly and carefully quench residual fluorinating agents and hydrides before disposal.[9]
-
Segregation: Dispose of halogenated and non-halogenated waste streams separately according to institutional and local regulations. Contaminated materials (gloves, paper towels, etc.) should be treated as hazardous waste.[9]
References
- Safety and handling of fluorin
- Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- Fluorine Gas Safety. Princeton University Environmental Health and Safety.
- Fluorine Safety. Purdue University Department of Chemistry.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Accessing (Multi)
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Chemists develop new synthesis method for producing fluorin
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. ChemMedChem.
- Improved scale-up synthesis and purification of clinical asthma candid
- New Entries toward 3,3-Difluoropiperidines. Sci-Hub.
- Preparation method of 4, 4-difluoropiperidine hydrochloride.
- Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed.
Sources
- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub: are you are robot? [sci-hub.box]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluoropiperidine Derivatives
Welcome to the technical support center for the synthesis of 4,4-difluoropiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable scaffold into their work. The 4,4-difluoropiperidine motif is a key building block in modern drug discovery, prized for its ability to modulate physicochemical properties such as basicity (pKa) and lipophilicity, which can significantly impact a compound's metabolic stability, cell permeability, and target engagement.[1][2]
This resource provides in-depth, experience-driven answers to common challenges encountered during the synthesis of these compounds, with a focus on the prevalent method of gem-difluorination of N-protected 4-piperidones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor Yield & Incomplete Conversion
Question: My deoxofluorination of N-Boc-4-piperidone is resulting in low yields and significant unreacted starting material. What are the primary causes and how can I improve the conversion?
Answer: Low conversion in the gem-difluorination of N-Boc-4-piperidone is a frequent issue that can typically be traced back to three main areas: reagent quality, reaction conditions, and substrate purity.
-
Reagent Activity & Stoichiometry:
-
Causality: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are highly moisture-sensitive.[3][4][5][6] Hydrolysis not only consumes the active reagent but also generates HF, which can lead to side reactions or glass etching.[7] The activity of a previously opened bottle can be significantly diminished.
-
Troubleshooting Steps:
-
Use a fresh bottle or a recently opened bottle stored under inert gas (Argon or Nitrogen).
-
Increase Stoichiometry: While 1.5-2.0 equivalents of the fluorinating agent are often cited, increasing the amount to 2.5-3.0 equivalents can drive the reaction to completion, especially if reagent activity is questionable.[4]
-
Temperature of Addition: Add the fluorinating agent dropwise at a low temperature (typically -78 °C or 0 °C) to control the initial exotherm and prevent premature reagent decomposition.[3][8]
-
-
-
Reaction Temperature and Duration:
-
Causality: The fluorination of ketones is generally less facile than that of alcohols and requires sufficient thermal energy to proceed.[9][10] However, excessive heat can cause DAST, in particular, to decompose, sometimes explosively above 90 °C.[9][11]
-
Troubleshooting Steps:
-
After the initial cold addition, allow the reaction to warm slowly to room temperature.
-
If conversion stalls, gently heating the reaction may be necessary. For Deoxo-Fluor®, which is more thermally stable than DAST, heating to 40-60 °C is common.[3][4][9][12] For DAST, heating should be approached with extreme caution and generally not exceed 50-60 °C.
-
Extend the reaction time. Monitor by TLC or LC-MS every few hours until no further consumption of starting material is observed. Overnight reactions are common.[3]
-
-
-
Substrate Purity:
-
Causality: The starting N-Boc-4-piperidone must be anhydrous. The presence of water will consume the fluorinating reagent. Contamination with residual base or other nucleophiles from a previous step can also interfere with the reaction.
-
Troubleshooting Steps:
-
Ensure the N-Boc-4-piperidone is thoroughly dried under high vacuum before use.
-
If purity is uncertain, purify the starting material by flash chromatography or recrystallization.
-
-
dot
Caption: Troubleshooting workflow for low yield in deoxofluorination.
Section 2: Side Product Formation
Question: My reaction is producing a significant amount of a vinyl fluoride byproduct (e.g., N-Boc-4-fluoro-1,2,3,6-tetrahydropyridine). How can I minimize this elimination side reaction?
Answer: The formation of a vinyl fluoride (an enamine derivative in this case) is a classic side reaction in the deoxofluorination of enolizable ketones.[8] It arises from the deprotonation of the intermediate oxosulfonium ion or the subsequent fluorocarbocation.
Mechanism of Side Product Formation: The reaction proceeds through an intermediate where the carbonyl oxygen has been replaced by the fluorinating agent. This intermediate can then either be attacked by a fluoride ion to give the desired gem-difluoro product (SN1 or SN2 pathway) or undergo elimination (E1 pathway) via deprotonation of an adjacent carbon, leading to the vinyl fluoride.
Strategies to Suppress Elimination:
-
Choice of Fluorinating Agent: Modern fluorinating agents have been developed to be more selective and produce fewer elimination byproducts compared to DAST.[12][13]
-
Deoxo-Fluor® is often superior to DAST in this regard.[9][12]
-
XtalFluor-E® and XtalFluor-M® are crystalline reagents that show even greater selectivity and significantly reduce elimination byproducts, especially when used with a fluoride source like triethylamine trihydrofluoride (TEA·3HF).[7][13][14]
-
-
Control Reaction Temperature:
-
Causality: Higher temperatures favor elimination over substitution. By keeping the reaction temperature as low as possible while still achieving a reasonable rate, you can disfavor the E1 pathway.
-
Troubleshooting Steps:
-
Maintain the reaction at room temperature or below if possible.
-
If heating is required for conversion, use the minimum effective temperature.
-
-
-
Solvent Choice:
dot
Caption: Competing pathways in ketone deoxofluorination.
Section 3: Reagent Safety & Handling
Question: What are the critical safety precautions for handling DAST and Deoxo-Fluor®?
Answer: Both DAST and Deoxo-Fluor® are hazardous reagents that demand strict adherence to safety protocols. Their primary hazards stem from their high reactivity with water, corrosivity, and thermal instability (especially DAST).
Critical Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[6]
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood to avoid inhaling volatile and corrosive vapors.[4][5][6]
-
Anhydrous Conditions: These reagents react violently and exothermally with water, releasing large amounts of highly corrosive hydrogen fluoride (HF) gas.[3][4][7] Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Quenching: The reaction must be quenched carefully. Slowly and cautiously add the reaction mixture to a cooled, stirred, saturated solution of sodium bicarbonate (NaHCO₃). This should be done in the fume hood, as significant gas evolution (CO₂) will occur.
-
Thermal Stability:
-
DAST: Extremely hazardous. Can undergo violent, explosive decomposition when heated above 90 °C.[9][11] Never distill DAST. Store refrigerated.
-
Deoxo-Fluor®: Significantly more thermally stable than DAST, with a decomposition onset around 140 °C.[4][11][13] This makes it a safer alternative for reactions requiring heat.[3][4][9][12]
-
-
Spill & Waste: Have a spill kit ready. Neutralize spills and waste with sodium bicarbonate. All waste should be collected in a designated, properly labeled hazardous waste container.
| Reagent Comparison | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor® | XtalFluor® / Fluolead™ |
| Physical State | Yellow Liquid | Liquid | Crystalline Solids |
| Thermal Stability | Low . Decomposes >90 °C[9][11] | Moderate . Decomposes >140 °C[4][11] | High . More stable than DAST/Deoxo-Fluor[7][13][14][15] |
| Reactivity w/ Water | Violent, produces HF[6] | Violent, produces HF[3][4] | Less violent reaction with water[12][13] |
| Side Products | Prone to elimination[8] | Less elimination than DAST[12] | Significantly less elimination[7][13][14] |
| Handling | Requires careful handling | Safer than DAST for heating | Easiest and safest to handle[13][14] |
Section 4: Workup, Purification & Final Deprotection
Question: My crude product is an oil that is difficult to purify. What is a robust protocol for workup and purification?
Answer: Purification can be challenging due to the nature of the byproducts. A systematic workup and purification strategy is key.
Detailed Workup and Purification Protocol:
-
Quench: Slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Extraction: Once gas evolution ceases, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification:
-
Flash Column Chromatography: This is the most common method. The crude oil is typically purified on silica gel.
-
Solvent System: A gradient of ethyl acetate in hexanes is usually effective. For N-Boc-4,4-difluoropiperidine, a gradient from 5% to 20% ethyl acetate in hexanes is a good starting point. The product is non-polar and should elute relatively early.
-
Question: After obtaining my N-Boc-4,4-difluoropiperidine, what is the best way to remove the Boc group to get the final hydrochloride salt?
Answer: The Boc group is reliably removed under acidic conditions. The goal is to achieve complete deprotection while ensuring the final product is isolated efficiently as a stable salt.[16][17]
Recommended Deprotection Protocol:
-
Dissolution: Dissolve the purified N-Boc-4,4-difluoropiperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol, ethyl acetate, or 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents). Using a pre-prepared solution ensures anhydrous conditions and controlled stoichiometry.
-
Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-3 hours.[17]
-
Isolation: The 4,4-difluoropiperidine hydrochloride salt is often insoluble in the reaction solvent and will precipitate out of the solution.[17] The solid can be collected by filtration.
-
Finishing: Wash the collected solid with cold diethyl ether or hexanes to remove any non-polar impurities and then dry under vacuum. The resulting white to off-white solid is typically of high purity.[18][19] A patent describes a one-pot method where after fluorination, the Boc group is removed by adding hydrogen chloride, improving efficiency.[20]
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Available at: [Link]
-
Chempedia. (2022). What are the alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions? Available at: [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available at: [Link]
-
Chang, Y., Lee, H., & Bae, C. (2011). DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. Available at: [Link]
-
Beaulieu, F., Beauregard, L.-P., Courchesne, G., Couturier, M., LaFlamme, F., & L'Heureux, A. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters. Available at: [Link]
-
Simpler fluorine chemistry. (n.d.). Society of Chemical Industry. Available at: [Link]
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. Available at: [Link]
-
Wikipedia. Fluorination with aminosulfuranes. Available at: [Link]
- Google Patents. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride.
-
PubChem. 4,4-Difluoropiperidine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. Available at: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]
-
PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 9. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 10. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. guidechem.com [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. 4,4-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 20. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride
An advanced technical support guide for professionals engaged in the synthesis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride.
Welcome to the technical support center for the synthesis of this compound. This valuable fluorinated building block is integral to the development of novel therapeutics, particularly CNS agents and other complex molecules.[1] However, its multi-step synthesis presents several challenges where side reactions can compromise yield, purity, and scalability.
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will delve into the mechanistic origins of these problems and offer field-proven strategies for troubleshooting and optimization.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q1: During the final Boc deprotection step with strong acid (TFA or HCl), my mass spectrometry analysis shows a significant impurity with a mass of +56 Da. What is this byproduct and how can I prevent it?
A1: Root Cause Analysis & Mechanism
This common issue arises from the alkylation of your product by a reactive tert-butyl cation intermediate generated during the cleavage of the Boc (tert-butyloxycarbonyl) protecting group.[2][3] The mechanism involves the protonation of the Boc group, which then fragments into CO2, isobutene, and the highly electrophilic tert-butyl cation.[4][5]
This cation can then irreversibly alkylate any nucleophilic sites on your target molecule. While the primary alcohol is a potential site, the piperidine nitrogen itself is the most likely point of attack, leading to the formation of an N-tert-butyl quaternary ammonium salt, which corresponds to the observed +56 Da mass increase. Electron-rich aromatic rings or other sensitive functional groups are also susceptible.[2][3]
Mitigation Strategy: The Use of Cation Scavengers
The most effective way to prevent this side reaction is to introduce a "scavenger" into the deprotection cocktail. Scavengers are nucleophilic agents that are more reactive or present in much higher concentrations than your substrate, effectively trapping the tert-butyl cation before it can alkylate your product.[2]
Troubleshooting Data Summary:
| Scavenger | Recommended Concentration (v/v) | Target Impurity | Notes |
| Triethylsilane (TES) | 5-10% | tert-butyl cation | Highly effective; produces volatile byproducts. |
| Thioanisole | 5% | tert-butyl cation | Also protects methionine and tryptophan residues if present.[2] |
| Water | 2-5% | tert-butyl cation | Can be effective but may affect substrate solubility. |
| 1,3,5-Trimethoxybenzene | 5% | tert-butyl cation | A good choice for acid-sensitive substrates. |
dot
Caption: Mechanism of tert-butylation side reaction and scavenger mitigation.
Q2: My synthesis involves the reduction of a pyridine precursor via catalytic hydrogenation. The final product is contaminated with a byproduct missing one or both fluorine atoms. What is causing this hydrodefluorination?
A2: Root Cause Analysis & Mechanism
This is a classic case of hydrodefluorination, a significant side reaction during the metal-catalyzed hydrogenation of fluorinated pyridines.[6][7] This process is particularly problematic when using catalysts like Palladium on Carbon (Pd/C). The C-F bond, while strong, can be cleaved under hydrogenation conditions, leading to the formation of mono-fluorinated or non-fluorinated piperidine analogs.[6] The reaction is often more pronounced with multi-fluorinated systems.[8]
The choice of catalyst and reaction conditions is critical. While rhodium-based catalysts have been shown to be effective, they can also promote hydrodefluorination in some cases.[7]
Mitigation Strategies
-
Catalyst Selection: Switch from standard Pd/C to a specialized catalyst system. Some studies suggest that specific rhodium complexes or palladium catalysts with different supports can suppress hydrodefluorination.[7]
-
Control of Reaction Conditions: Lowering hydrogen pressure and reaction temperature can sometimes reduce the rate of hydrodefluorination relative to pyridine ring reduction.
-
Use of Additives: In some systems, the addition of a stoichiometric amount of a Lewis acid, such as titanium isopropoxide, has been reported to trap fluoride ions released during the reaction, preventing catalyst poisoning and potentially reducing side reactions.[7]
-
Alternative Synthetic Route: If hydrodefluorination remains intractable, consider a synthetic strategy that installs the fluorine atoms onto a pre-formed piperidine ring rather than reducing a fluoropyridine.
Q3: I am reducing the methyl or ethyl ester at the C3 position using Lithium Aluminum Hydride (LAH), but my yields are poor and the reaction is not clean. How can I improve this step?
A3: Root Cause Analysis & Best Practices
Lithium Aluminum Hydride (LAH) is a powerful, non-selective reducing agent that readily converts esters to primary alcohols.[9][10] However, its high reactivity makes it extremely sensitive to moisture and prone to side reactions if not handled correctly.
Common Pitfalls and Solutions:
-
Incomplete Reaction: LAH reductions require at least two equivalents of hydride per ester group.[9][11] The first hydride adds to the carbonyl to form a tetrahedral intermediate, which then collapses to an aldehyde. This aldehyde is immediately reduced by a second hydride to the alkoxide.[9] Using insufficient LAH will result in a mixture of starting material, aldehyde intermediate, and final product.
-
Solution: Use a molar excess of LAH (typically 1.5 to 2.0 equivalents relative to the ester) to ensure the reaction goes to completion.
-
-
Reaction with Protic Sources (Moisture): LAH reacts violently with water and other protic solvents.[11] Any moisture in the solvent or on the glassware will consume the reagent, lower the effective concentration, and generate hydrogen gas, creating a safety hazard.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry THF or Et2O). The reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
-
Workup Procedure Issues: Improper quenching of excess LAH can lead to the formation of gelatinous aluminum salts that are difficult to filter and can trap the product, significantly reducing isolated yield.
-
Solution: Employ a Fieser workup. For a reaction using 'n' grams of LAH, carefully and sequentially add:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH
-
'3n' mL of water This procedure results in a granular, easily filterable precipitate of inorganic salts.[10]
-
-
dot
Caption: Optimized workflow for the LAH reduction of the ester precursor.
Frequently Asked Questions (FAQs)
FAQ 1: What is a common synthetic pathway for this molecule?
A frequently employed route starts with a protected 4-piperidone derivative. The synthesis typically involves:
-
Protection: N-protection of the piperidine, often with a Boc group.
-
Functionalization: Introduction of a carboxylate or ester group at the C3 position.
-
Fluorination: Geminal difluorination at the C4 position using a fluorinating agent like diethylaminosulfur trifluoride (DAST) on the ketone.
-
Reduction: Reduction of the C3-ester to a primary alcohol using a strong reducing agent like LAH.[9][12]
-
Deprotection & Salt Formation: Removal of the N-Boc group with a strong acid (e.g., HCl in dioxane) which concurrently forms the final hydrochloride salt.
FAQ 2: Why is the hydrochloride salt form typically the final product?
The hydrochloride salt form offers several advantages for a building block like this. It generally improves the compound's crystallinity, making it an easier-to-handle solid compared to the freebase, which may be an oil.[1] The salt form also enhances stability for long-term storage and often improves solubility in polar solvents used for subsequent reactions.[1]
FAQ 3: What analytical techniques are best for identifying and quantifying these side products?
A combination of techniques is essential:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for identifying byproducts by their mass-to-charge ratio. It is invaluable for detecting impurities like the +56 Da alkylation product or defluorinated species.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy:
-
¹H NMR and ¹³C NMR are crucial for confirming the overall structure of the main product and identifying impurities if they are present in sufficient quantity (>1-5%).
-
¹⁹F NMR is particularly powerful for this synthesis. It can quickly confirm the presence of the -CF2- group and would clearly show signals for any defluorinated or monofluorinated impurities.
-
-
HPLC (High-Performance Liquid Chromatography): Used with a suitable detector (e.g., UV, ELSD) to determine the purity of the final product and quantify the percentage of impurities present.
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- National Institutes of Health (NIH). (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- National Institutes of Health (NIH). (n.d.). Accessing (Multi)
- National Center for Biotechnology Information (NCBI). (n.d.).
- Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
- Andrew G Myers Research Group. (n.d.). Chem 115.
- DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
- BenchChem. (n.d.). (4,4-Difluoropiperidin-3-yl)methanol | 1331823-62-1.
- Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.
- ACS Publications. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual. ACS Chemical Biology.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
- Double Reductive Amination Approach. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- PubChem. (n.d.). (4,4-difluoropiperidin-3-yl)methanol (C6H11F2NO).
- Sunway Pharm Ltd. (n.d.). (4,4-Difluoropiperidin-3-yl)methanol - CAS:1331823-62-1.
- Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- National Center for Biotechnology Information (NCBI). (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride.
- Drug Design Strategies. (n.d.).
- BLD Pharm. (n.d.). 1331775-99-5|this compound.
- ResearchGate. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF.
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
- ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
- Semantic Scholar. (2023). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease.
- MySkinRecipes. (n.d.). (5,5-Difluoropiperidin-3-yl)methanol hydrochloride.
- ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. (n.d.). Product Page.
- PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol | C6H12FNO | CID 55300414.
Sources
- 1. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgosolver.com [orgosolver.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. davuniversity.org [davuniversity.org]
Technical Support Center: Purification Challenges of Fluorinated Piperidines
Welcome to the technical support center for the purification of fluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these valuable compounds. The unique physicochemical properties imparted by fluorine, while beneficial for pharmacological activity, often introduce complexities into standard purification workflows.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of fluorinated piperidines, offering insights into their root causes and providing actionable solutions.
Issue 1: Co-elution of Diastereomers
Symptom: Your purified product shows multiple sets of peaks in NMR or a broad peak in HPLC, indicating the presence of diastereomers. This is a common challenge, especially when fluorination creates new stereocenters.[3]
Probable Causes:
-
Insufficient Chromatographic Resolution: Standard silica gel chromatography often lacks the resolving power to separate structurally similar diastereomers of fluorinated piperidines.
-
Similar Polarity: The introduction of fluorine can alter the molecule's polarity in subtle ways, making diastereomers exhibit very similar retention times on normal-phase chromatography.
Solutions:
-
Optimize Flash Chromatography:
-
Solvent System Screening: Experiment with a variety of solvent systems. A good starting point is a gradient of ethyl acetate in hexanes. Consider adding a small percentage of a more polar solvent like methanol or a basic modifier like triethylamine to improve peak shape and resolution. The addition of a masking agent can sometimes improve the separation of nitrogen-containing compounds.[4]
-
Alternative Sorbents: If silica gel is ineffective, consider using alumina (basic or neutral) or chemically modified silica gels (e.g., diol, cyano).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase (RP-HPLC): This is a powerful technique for separating fluorinated compounds.[5] A C18 or C8 column with a water/acetonitrile or water/methanol gradient is a common choice.[6]
-
Chiral HPLC: For enantiomeric or diastereomeric mixtures, chiral chromatography is often necessary. Columns with chiral stationary phases (CSPs) can provide excellent separation.
-
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for purifying chiral compounds and diastereomers, often providing faster separations and using less solvent than preparative HPLC.
Issue 2: Persistent Fluorinating Agent Byproducts
Symptom: Your final product is contaminated with byproducts from the fluorination reaction (e.g., from reagents like DAST or Selectfluor®). These byproducts can be difficult to remove due to their polarity and reactivity.[7]
Probable Causes:
-
Incomplete Quenching: The reaction quench may not have been sufficient to completely neutralize or remove the fluorinating agent and its byproducts.
-
Similar Solubility: Byproducts may have similar solubility profiles to the desired product, making extraction and crystallization less effective.
Solutions:
-
Aqueous Workup Optimization:
-
Multiple Washes: Perform multiple washes with saturated sodium bicarbonate solution to remove acidic byproducts.
-
Brine Wash: A final wash with brine can help to break up emulsions and remove residual water-soluble impurities.
-
-
Solid-Phase Extraction (SPE): SPE can be used to effectively remove polar impurities. Fluorous SPE (F-SPE) is a specialized technique that utilizes fluorous interactions for selective separation of highly fluorinated compounds.[5]
-
Scavenger Resins: Use scavenger resins to selectively bind and remove unreacted reagents and byproducts. For example, a basic resin can be used to scavenge acidic impurities.
Issue 3: Product Volatility and Handling Difficulties
Symptom: You experience significant product loss during purification, especially during solvent removal under reduced pressure. Unprotected fluorinated piperidines can be surprisingly volatile.[8][9]
Probable Causes:
-
Low Boiling Point: The presence of fluorine can sometimes lower the boiling point of a molecule.
-
Sublimation: Some fluorinated compounds can sublime under high vacuum.
Solutions:
-
In Situ Protection: Before purification, consider protecting the piperidine nitrogen with a suitable protecting group like benzyloxycarbonyl (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc).[8][9] This increases the molecular weight and reduces volatility, making handling and purification much easier.[8][9]
-
Careful Solvent Removal:
-
Avoid High Vacuum: Use a rotary evaporator with carefully controlled pressure.
-
Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap to recover any volatilized product.
-
-
Lyophilization (Freeze-Drying): For non-volatile salts of your fluorinated piperidine, lyophilization can be a gentle method for removing water without significant product loss.
Frequently Asked Questions (FAQs)
Q1: How does fluorine affect the basicity (pKa) of the piperidine nitrogen, and how does this impact purification?
A: The high electronegativity of fluorine lowers the pKa of the nearby piperidine nitrogen, making it less basic.[1][5][10] This has several implications for purification:
-
Extraction: A less basic piperidine may require a more acidic aqueous solution to be effectively protonated and extracted from an organic layer. Conversely, a stronger base may be needed to deprotonate the piperidinium salt and extract it back into an organic solvent.
-
Chromatography: The change in basicity can affect how the compound interacts with the stationary phase in chromatography. On silica gel (which is acidic), a less basic compound may elute faster and exhibit less tailing.[5]
Q2: What are the best general starting conditions for purifying a novel fluorinated piperidine by column chromatography?
A: A good starting point is to use a silica gel column and a gradient elution with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. It's highly recommended to first perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.
Q3: My fluorinated piperidine is an oil that won't crystallize. What can I do?
A: Inducing crystallization can be challenging, but here are some techniques to try:
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Try dissolving your compound in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity is observed.
-
Seed Crystals: If you have even a tiny amount of crystalline material, use it to seed a supersaturated solution.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Salt Formation: Convert the oily free base into a salt (e.g., hydrochloride or trifluoroacetate). Salts often have higher melting points and are more likely to crystallize.
Q4: How can I confirm the purity of my final fluorinated piperidine product?
A: A combination of analytical techniques is recommended for confirming purity:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can reveal the presence of impurities. ¹⁹F NMR is particularly useful for identifying fluorine-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your compound and can detect impurities with different masses.
-
High-Performance Liquid Chromatography (HPLC): Using a suitable detector (e.g., UV, ELSD), HPLC can provide a quantitative measure of purity.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude fluorinated piperidine in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.
-
Solvent Removal: Carefully remove the solvent from the slurry under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Carefully load the dry slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the product's volatility.
Protocol 2: Salt Formation for Purification and Handling
-
Dissolution: Dissolve the crude, oily fluorinated piperidine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Acid Addition: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or 1,4-dioxane) dropwise with stirring.
-
Precipitation: The hydrochloride salt of the piperidine should precipitate out of the solution.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with cold diethyl ether to remove any non-basic impurities.
-
Drying: Dry the purified salt under vacuum. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
The following diagram provides a decision-making framework for selecting the most appropriate purification strategy for your fluorinated piperidine.
Caption: Decision tree for selecting a purification method.
Troubleshooting Workflow for Failed Separation
This flowchart outlines a systematic approach to troubleshooting a failed purification attempt.
Caption: Workflow for troubleshooting failed separations.
References
- Benchchem. Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds.
-
Schaffrath, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]
-
Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available from: [Link]
-
Uchimura, H., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A. Available from: [Link]
-
Xiao, N., & Yu, Y. B. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. Available from: [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]
-
Kimata, K., et al. (1993). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. Available from: [Link]
- Benchchem. Common challenges in working with piperidine-based compounds.
- Benchchem. The Strategic Introduction of Fluorine to Piperidine Scaffolds: An In-depth Guide to Pharmacological Implications and Experiment.
-
Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry. Available from: [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available from: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available from: [Link]
- Benchchem. Piperidine Purification and Isolation: A Technical Support Guide.
-
Ley, S. V., et al. (2009). Development of fluorination methods using continuous-flow microreactors. Tetrahedron. Available from: [Link]
-
Lenci, E., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]
-
Schaffrath, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]
-
Reddy, G. S., et al. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. HETEROCYCLES. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrodefluorination in fluorinated piperidine synthesis
<Technical Support Center: Fluorinated Piperidine Synthesis >
A Senior Application Scientist's Guide to Preventing Hydrodefluorination
Welcome to the technical support center for fluorinated piperidine synthesis. As valuable building blocks in pharmaceutical and agrochemical research, the successful synthesis of these scaffolds is paramount.[1][2][3][4][5] A frequent and challenging side reaction encountered during these syntheses is hydrodefluorination (HDF)—the undesired cleavage of a carbon-fluorine (C-F) bond and its replacement with a carbon-hydrogen (C-H) bond.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to troubleshoot and, more importantly, prevent hydrodefluorination. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your fluorinated piperidine products.
Troubleshooting Guide: Diagnosing and Solving Hydrodefluorination
This section addresses specific issues you may encounter in the lab. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction is producing a significant amount of the non-fluorinated piperidine analog, confirmed by LC-MS. What is the primary cause of this hydrodefluorination?
A1: The most common culprit behind unintentional hydrodefluorination in piperidine synthesis is catalytic hydrogenation, particularly when using palladium on carbon (Pd/C) under standard conditions.[6] While Pd/C is a workhorse catalyst for many transformations, such as double bond reduction or N-debenzylation, it is notoriously efficient at cleaving C-F bonds, especially on electron-rich or sterically accessible positions of a piperidine ring.
The mechanism is believed to involve oxidative addition of the C-F bond to the palladium surface, followed by hydrogenolysis.[7][8] This process is often competitive with the desired reaction, leading to a mixture of products and diminished yields of your target fluorinated molecule.[1][2]
Immediate Actions:
-
Re-evaluate your catalyst: If using Pd/C, this is the most likely cause. Consider the alternatives discussed in Q2 and Q3.
-
Analyze reaction parameters: High hydrogen pressure, elevated temperatures, and prolonged reaction times can exacerbate HDF.
-
Assess substrate structure: The position of the fluorine atom on the piperidine ring influences its lability. C-F bonds at the 2- and 6-positions can be particularly susceptible.[7]
Q2: I am attempting to reduce a ketone on my fluorinated piperidine scaffold using H₂ and Pd/C, but I'm observing significant C-F bond cleavage. What are safer, chemoselective alternatives?
A2: This is a classic chemoselectivity challenge. When a robust C-F bond must be preserved during the reduction of another functional group, like a ketone, it is crucial to move away from harsh catalytic hydrogenation conditions. Milder, hydride-based reducing agents are excellent alternatives.
Recommended Reducing Agents:
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Excellent chemoselectivity for ketones/aldehydes over C-F bonds. Mild, inexpensive, and easy to handle. | May not reduce sterically hindered ketones. |
| Lithium Tri-tert-butoxyaluminum Hydride (LiAl(OtBu)₃H) | THF, -78 °C to RT | Highly selective for ketones and aldehydes. Reduced reactivity compared to LiAlH₄ minimizes side reactions. | More expensive than NaBH₄; requires anhydrous conditions. |
| Ketoreductase Enzymes (KREDs) | Aqueous buffer, RT | Exceptional chemo-, regio-, and stereoselectivity. Can provide chiral alcohols from prochiral ketones.[9] | Requires screening for a compatible enzyme; substrate scope can be limited. |
Choosing the right reagent depends on your substrate's specific characteristics and the desired stereochemical outcome. For a simple, non-stereoselective reduction, NaBH₄ is often the best first choice.
Q3: My synthesis requires an N-debenzylation step on a fluorinated piperidine. How can I perform this without causing hydrodefluorination?
A3: N-debenzylation is another reaction where Pd/C with H₂ is standard but problematic for fluorinated compounds. The key is to select a method that avoids the conditions conducive to C-F bond cleavage.
Alternative N-Debenzylation Strategies:
-
Catalyst Modification: While Pd/C is risky, other palladium catalysts can offer better selectivity. Palladium(II) hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is sometimes less aggressive towards C-F bonds. Running the reaction under carefully controlled, milder conditions (e.g., lower H₂ pressure, shorter reaction time) is critical.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can sometimes be milder than using H₂ gas directly, potentially reducing HDF.
-
Oxidative Cleavage: For certain substrates, oxidative methods can be employed. However, these require careful consideration of other functional groups in the molecule. One such method involves the use of N-Iodosuccinimide (NIS), which can provide a mild and tunable route for N-debenzylation.[10]
-
Acid-Mediated Deprotection: If the benzyl group is para-methoxybenzyl (PMB), it can often be removed under acidic conditions (e.g., trifluoroacetic acid) that will not affect the C-F bond.
The optimal choice will depend on the overall functionality of your molecule. A small-scale screening of these alternative conditions is highly recommended.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the prevention of hydrodefluorination by design.
Q4: Are certain positions on the piperidine ring more susceptible to hydrodefluorination?
A4: Yes, the stability of a C-F bond on a piperidine ring is highly dependent on its position and the electronic environment. While C-F bonds are intrinsically strong, their susceptibility to catalytic cleavage is influenced by stereoelectronic factors.[11][12][13]
-
Activation: Fluorine atoms at positions alpha to the nitrogen (C2 and C6) can be more activated towards hydrodefluorination, particularly under catalytic hydrogenation conditions.[7]
-
Conformational Effects: Fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine atom due to stabilizing hyperconjugation and charge-dipole interactions.[11][12][13][14][15] This conformational preference can influence the accessibility of the C-F bond to the catalyst surface.
Understanding these positional and conformational effects can help in the design phase to anticipate potential challenges.
Q5: How can I accurately monitor my reaction to detect the onset of hydrodefluorination?
A5: Early detection of hydrodefluorination is key to optimizing your reaction conditions. The most powerful analytical tool for this purpose is ¹⁹F NMR spectroscopy .
¹⁹F NMR offers several advantages:
-
High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[16][17][18]
-
Wide Chemical Shift Range: This leads to excellent signal dispersion, minimizing the chance of overlapping peaks and making it easy to distinguish between your starting material, intermediates, and the fluoride ion (F⁻) byproduct of HDF.[16][18]
-
Quantitative Analysis: With proper experimental setup (i.e., adequate relaxation delays), ¹⁹F NMR can be used to accurately quantify the amount of starting material consumed and the amount of HDF product formed over time.[18]
By taking aliquots from your reaction mixture at various time points and analyzing them by ¹⁹F NMR, you can create a kinetic profile of both the desired reaction and the undesired HDF, allowing for precise optimization.[16][17][19][20] LC-MS is also an excellent complementary technique for identifying the mass of the defluorinated product.
Q6: I am designing a synthetic route from a fluorinated pyridine. What is the best strategy to hydrogenate the pyridine ring to a piperidine without C-F bond loss?
A6: The hydrogenation of fluoropyridines to fluorinated piperidines is a common and powerful strategy but is fraught with the risk of HDF.[1][2] Recent advances have shown that catalyst choice and additives are critical for success.
A robust method involves a dearomatization-hydrogenation (DAH) process.[4][5][21] A study by Glorius and coworkers demonstrated a highly effective one-pot rhodium-catalyzed dearomatization followed by hydrogenation. This approach provides excellent diastereoselectivity for all-cis-(multi)fluorinated piperidines.[3][4][5]
Another successful strategy utilizes heterogeneous palladium catalysis but under carefully optimized acidic conditions, which appear to suppress the hydrodefluorination pathway while promoting the desired ring reduction.[2]
Workflow for Method Selection: The following diagram outlines a decision-making process for choosing a synthetic strategy to minimize HDF.
Caption: Decision tree for selecting a synthetic method to avoid HDF.
Experimental Protocol: Chemoselective Ketone Reduction
Objective: To reduce a ketone on a fluorinated piperidine scaffold to the corresponding alcohol without causing hydrodefluorination.
Method: Reduction using Sodium Borohydride (NaBH₄).
Materials:
-
Fluorinated piperidinone substrate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the fluorinated piperidinone substrate in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of NaBH₄: Add sodium borohydride portion-wise to the stirring solution over 5-10 minutes. Caution: Hydrogen gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0 °C until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated piperidinol product.
-
Purification: Purify the crude product by flash column chromatography as required.
This protocol provides a reliable method for selectively reducing ketones in the presence of sensitive C-F bonds, effectively preventing the hydrodefluorination side reaction.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
-
Jia, F., Luo, J., & Zhang, B. (2022). Computational mechanism investigation of Bi(i)/Bi(iii) redox-catalyzed hydrodefluorination (HDF) of polyfluoroarenes. New Journal of Chemistry, 46(17), 8263-8270. Available at: [Link]
-
Ni, C., & Hu, J. (2017). The unique role of fluorine in organic chemistry: critical survey of the C–F bond in medicinal chemistry. Chemistry–A European Journal, 23(68), 17446-17465. Available at: [Link]
-
Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Wollenburg, M., Rakers, L., C-L., K., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7854-7859. Available at: [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]
-
Foroozandeh, M., & Kirschner, K. N. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9845-9855. Available at: [Link]
-
ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]
-
MPG.PuRe. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Available at: [Link]
-
Bull, S. D., Davies, S. G., et al. (2002). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 4(16), 2755-2758. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Carbon–fluorine bond cleavage mediated by metalloenzymes. Available at: [Link]
-
National Institutes of Health (NIH). (2007). Chemo- And Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases. Available at: [Link]
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. Available at: [Link]
-
National Institutes of Health (NIH). (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]
-
The Hebrew University of Jerusalem. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Available at: [Link]
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Computational mechanism investigation of Bi(i)/Bi(iii) redox-catalyzed hydrodefluorination (HDF) of polyfluoroarenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemo- and enantioselective routes to chiral fluorinated hydroxyketones using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. magritek.com [magritek.com]
- 17. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Improving the yield of coupling reactions with (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this valuable fluorinated building block. The introduction of the gem-difluoro motif offers a powerful tool to modulate physicochemical properties like pKa, lipophilicity, and metabolic stability, but it also introduces specific synthetic hurdles.[1][][3] This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you improve the yield and reproducibility of your coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key physicochemical properties of this building block that I should be aware of?
A1: The most critical feature is the gem-difluoro group at the 4-position. This group has a strong electron-withdrawing inductive effect, which significantly impacts the properties of the piperidine ring.
-
Basicity (pKa): The electron-withdrawing CF₂ group lowers the electron density on the piperidine nitrogen, making it less basic than its non-fluorinated counterpart.[1][3] This is a crucial consideration for reaction setup, as the nitrogen is a weaker nucleophile and requires careful base selection to deprotonate effectively.
-
Conformation: The presence of fluorine can influence the conformational preference of the piperidine ring, which may affect its interaction with catalysts and other reagents.[4][5]
-
Stability: The C-F bond is exceptionally strong, making the difluoro group highly stable under a wide range of reaction conditions.[]
-
Solubility: As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents like water and alcohols. Its solubility in common aprotic organic solvents used for coupling reactions (like dioxane or toluene) is limited, which is why in-situ neutralization is critical.
Q2: This reagent is a hydrochloride salt. Do I need to perform a separate neutralization step before my coupling reaction?
A2: A separate workup step to generate the free base is not strictly necessary and can be cumbersome. The most common and efficient method is to perform an in-situ neutralization by adding at least one extra equivalent of base to your reaction mixture. The first equivalent will neutralize the HCl salt, and subsequent equivalents will facilitate the desired catalytic reaction. Failure to account for the HCl salt is a very common reason for reaction failure.
Q3: How does the gem-difluoro group affect the reactivity of the secondary amine in a Buchwald-Hartwig reaction?
A3: The gem-difluoro group presents a dual challenge for Buchwald-Hartwig aminations:
-
Electronic Effect: As mentioned, it reduces the nucleophilicity of the nitrogen, which can slow down the ligand exchange step (amine binding to the palladium center) in the catalytic cycle.[6]
-
Steric Hindrance: While not directly adjacent to the nitrogen, the fluorinated ring's conformation can create subtle steric effects that may hinder the approach of bulky aryl halides or catalyst complexes.
Overcoming these challenges requires carefully optimized conditions, particularly the choice of a strong base and a highly active catalyst system.[7][8]
Section 2: Troubleshooting Common Coupling Reactions
This section provides specific, actionable advice for overcoming common issues encountered when using this compound.
A. Buchwald-Hartwig C-N Coupling
This is one of the most common applications for this building block, used to couple the piperidine nitrogen to an aryl or heteroaryl halide/triflate.
Problem: My Buchwald-Hartwig reaction has stalled, showing low conversion to the desired N-aryl product.
This is the most frequently reported issue. The cause often lies in one of three areas: the base, the catalyst system, or the reaction conditions. The following diagram and table provide a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low C-N coupling yield.
Table 1: Troubleshooting Guide for Buchwald-Hartwig Amination
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Base Strength or Amount | The electron-withdrawing CF₂ group lowers the piperidine's pKa, and the HCl salt consumes one equivalent of base. A weak base or insufficient amount will fail to generate the active amine nucleophile. | Use a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃).[7][9] Use at least 2.5-3.0 equivalents. |
| Suboptimal Catalyst/Ligand System | Coupling a secondary amine, especially a sterically or electronically challenging one, requires a highly active catalyst. Standard ligands like PPh₃ are often ineffective. | Employ a modern, bulky, and electron-rich biarylphosphine ligand. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) are essential for accelerating both oxidative addition and reductive elimination.[6][10] Use an air-stable precatalyst (e.g., XPhos Pd G3) to ensure catalyst activity. |
| Low Reaction Temperature | The reduced nucleophilicity of the fluorinated piperidine can make the reaction sluggish at lower temperatures. | Increase the reaction temperature, typically to 80-110 °C. For particularly unreactive aryl chlorides, microwave heating can be beneficial.[11][12] |
| Poor Solvent Quality | Oxygen can deactivate the Pd(0) catalyst, and water can interfere with the base and promote side reactions. | Use an anhydrous, aprotic polar solvent like dioxane, toluene, or CPME. Ensure the solvent is thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[10][13] |
B. Amide Coupling (Acylation)
This reaction involves forming an amide bond between the piperidine nitrogen and a carboxylic acid, typically mediated by a coupling reagent.
Problem: My amide coupling is messy, showing multiple byproducts and unreacted starting material.
A: Amide couplings are generally robust, but issues can arise from improper activation or side reactions.
Table 2: Troubleshooting Guide for Amide Coupling
| Potential Cause | Explanation | Suggested Solution |
| Incorrect Base Stoichiometry | The reaction requires a non-nucleophilic organic base (like DIPEA or Et₃N) to neutralize the HCl salt and also to scavenge the acid byproduct formed during the reaction. Insufficient base is a common error. | Use a minimum of 2.5 equivalents of a tertiary amine base (e.g., DIPEA). One equivalent for the HCl salt, one for the coupling byproduct, and a slight excess to drive the reaction. |
| Side Reaction with Coupling Reagent | Some coupling reagents, particularly uronium/aminium salts like HATU or HBTU, can react directly with the amine to form a guanidinium byproduct if the carboxylic acid is not activated first. | Ensure the correct order of addition. Pre-activate the carboxylic acid with the coupling reagent and base for 5-10 minutes before adding the this compound. |
| Inappropriate Solvent | While DMF is a common solvent for amide couplings, it can be difficult to remove and may not be ideal for all substrates. Dichloromethane (DCM) is also common but is facing increasing environmental restrictions. | Consider alternative polar aprotic solvents like 2-MeTHF, CPME, or Acetonitrile.[14][15] Ensure the solvent is anhydrous. |
| Decomposition of Activated Ester | The activated intermediate (e.g., O-acylisourea from EDC) can be unstable, especially at elevated temperatures or over long reaction times, leading to byproducts.[16] | Run the reaction at room temperature or 0 °C. Monitor the reaction closely by TLC or LCMS and work it up as soon as it is complete (typically within 2-4 hours). |
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for your specific substrate.
Caption: General workflow for a palladium-catalyzed coupling reaction.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.5–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes by evacuating and backfilling (3 cycles).
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[10] Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80–110 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling with HATU
-
Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.5-3.0 equiv) in an anhydrous solvent (e.g., DMF or 2-MeTHF) at room temperature. Stir the mixture for 10 minutes.
-
Amine Addition: Add a solution of this compound (1.1 equiv) in a minimal amount of the reaction solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours). Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Application Notes and Protocols for Suzuki Coupling with 2-Fluoropyridine Derivatives. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate.
- Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. ACS Publications.
- Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. NIH.
- Buchwald–Hartwig amination. Wikipedia.
- Fluorine-Substituted Building Blocks. Enamine.
- Fluorinated Building Blocks. BOC Sciences.
- Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. NIH.
- A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS. Synquest Labs.
- Palladium-Catalyzed Carbonylative Cross-Coupling of Difluoroalkyl Halides with Alkylboranes under 1 atm of CO. PubMed.
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Fluorinated building blocks in drug design: new pathways and targets. NIH.
- gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate.
- Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. NIH.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. NIH.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. DeepDyve.
- 4,4-difluoro-piperidine-compounds. Google Patents.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. NIH.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- How does fluorinated boronic acids influences the Suzuki coupling reactions? ResearchGate.
- Troubleshooting low yields in boron heterocyclic chemistry. Benchchem.
- Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
- A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. NIH.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. NIH.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. NIH.
- Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate.
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar.
- Amide Synthesis. Fisher Scientific.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
- Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. NIH.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH.
- ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Characterization of Impurities in the Synthesis of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Welcome to the dedicated technical support guide for the synthesis and impurity characterization of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. This resource is designed for researchers, analytical scientists, and process chemists to navigate the common challenges encountered during the synthesis and analysis of this fluorinated piperidine derivative. Our approach is rooted in providing practical, field-tested solutions that explain not just the "how," but the fundamental "why" behind each step, ensuring a robust and reproducible process.
The synthesis of highly functionalized molecules like (4,4-Difluoropiperidin-3-yl)methanol is a multi-step process where the potential for impurity formation is significant. A deep understanding of the reaction mechanism and potential side reactions is critical for developing effective control strategies. This guide will address common questions and troubleshooting scenarios encountered during the characterization of impurities.
Hypothesized Synthetic Pathway and Potential Impurity Formation
A plausible and common synthetic route to this compound involves the reduction of a protected piperidine-3-carboxylic acid derivative. This provides a framework for understanding the origin of potential impurities.
Caption: Hypothesized synthetic pathway and points of impurity formation.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: I am observing a persistent, unknown peak in my HPLC analysis with a retention time slightly longer than my main product. What could it be?
Answer:
An unknown peak with a longer retention time in a reverse-phase HPLC method often suggests a compound that is less polar than the active pharmaceutical ingredient (API). In the context of the synthesis of (4,4-Difluoropiperidin-3-yl)methanol, a likely candidate is an ester by-product.
Plausible Cause: Formation of an Ethyl Ester Impurity (Impurity C)
If ethyl chloroformate is used to activate the carboxylic acid (to form a mixed anhydride) and there is residual ethanol in the reaction mixture (or if ethanol is used as a solvent), it can lead to the formation of the corresponding ethyl ester, N-Boc-4,4-difluoropiperidine-3-carboxylate. This impurity would likely be carried through the reduction step, resulting in the ethyl ester of the final product.
Troubleshooting and Characterization Workflow:
-
Mass Spectrometry (MS) Analysis: The first step is to obtain a mass spectrum of the unknown peak. You can do this by using an LC-MS system.
-
Expected m/z: The expected protonated mass [M+H]⁺ for (4,4-Difluoropiperidin-3-yl)methanol is approximately 152.1 g/mol . The ethyl ester impurity would have a significantly higher mass.
-
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, perform HRMS. This will provide a highly accurate mass measurement, allowing you to predict the molecular formula with confidence.
-
NMR Spectroscopy: If the impurity can be isolated or is present in a sufficient quantity, ¹H and ¹³C NMR spectroscopy are invaluable. For an ethyl ester, you would expect to see the characteristic triplet and quartet signals of the ethyl group.
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute this solution to a final concentration of 10-50 µg/mL using the mobile phase of your HPLC method.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample into the LC-MS system and acquire the mass spectrum of the peak of interest.
FAQ 2: My final product shows a small peak corresponding to the mass of the starting material. How can I confirm this and what are the implications?
Answer:
Observing a peak with the mass of the starting material, N-Boc-4,4-difluoropiperidine-3-carboxylic acid, indicates an incomplete reaction or inefficient purification.
Plausible Cause: Carry-over of Starting Material (Impurity A)
The reduction of the carboxylic acid to the alcohol may not have gone to completion. If the purification method (e.g., crystallization or chromatography) is not optimized to remove the more polar carboxylic acid starting material, it can persist in the final product.
Troubleshooting and Characterization Workflow:
Caption: Workflow for confirming the identity of a known impurity.
Experimental Protocol: HPLC Co-injection
-
Prepare three samples:
-
Sample A: Your final product, diluted to a known concentration.
-
Sample B: An authentic standard of the starting material (N-Boc-4,4-difluoropiperidine-3-carboxylic acid), at a concentration expected for the impurity.
-
Sample C: A 1:1 mixture of Sample A and Sample B.
-
-
HPLC Analysis: Inject all three samples onto the HPLC system using the same method.
-
Data Analysis:
-
If the retention time of the unknown peak in Sample A matches the retention time of the standard in Sample B, and in Sample C this specific peak increases in area without any change in shape or the appearance of a new peak, then the identity is confirmed.
-
Implications and Control:
The presence of a reactive starting material can have implications for the stability and safety of the final drug substance. According to ICH Q3A(R2) guidelines, impurities should be identified, reported, and qualified at specific thresholds.
FAQ 3: I have an impurity that I cannot identify by LC-MS, and it doesn't seem to correspond to any expected intermediates or by-products. What are my next steps?
Answer:
When faced with a completely unknown impurity, a more in-depth structural elucidation process is required. This typically involves isolating the impurity and using a combination of spectroscopic techniques.
Troubleshooting and Characterization Workflow:
-
Isolation of the Impurity:
-
Preparative HPLC: This is the most common method for isolating impurities. The fractions corresponding to the unknown peak are collected, pooled, and the solvent is removed.
-
Solid-Phase Extraction (SPE): For impurities with significantly different polarity, SPE can be a rapid method for enrichment.
-
-
Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): As a first step, obtaining an accurate mass of the isolated impurity is crucial for determining its elemental composition.
-
NMR Spectroscopy: This is the most powerful tool for structural elucidation. A suite of NMR experiments should be performed:
-
1D NMR: ¹H, ¹³C, and ¹⁹F NMR. The ¹⁹F NMR will be particularly informative for a fluorinated molecule.
-
2D NMR: COSY (to identify proton-proton couplings), HSQC (to identify proton-carbon one-bond correlations), and HMBC (to identify long-range proton-carbon correlations). These experiments allow you to piece together the molecular structure. For a comprehensive guide on NMR for structure elucidation, refer to established texts like "Spectrometric Identification of Organic Compounds" by Silverstein, et al.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR): This can provide information about the functional groups present in the molecule.
-
Data Interpretation:
The combination of these techniques provides complementary information to build a complete picture of the unknown impurity's structure.
| Technique | Information Provided |
| HRMS | Elemental Composition (Molecular Formula) |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton |
| ¹⁹F NMR | Fluorine environment and couplings |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, assembly of the structure |
| FTIR | Presence of functional groups (e.g., C=O, O-H, N-H) |
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Technical Support Center: Navigating Boc Protecting Group Stability in Fluoropiperidine Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the tert-butyloxycarbonyl (Boc) protecting group during the synthesis of fluoropiperidines. The introduction of fluorine into piperidine scaffolds is a critical strategy in modern medicinal chemistry to modulate physicochemical and pharmacological properties. However, the unique reactivity of fluorinating agents and the potential for unexpected side reactions necessitate a nuanced understanding of protecting group stability. This resource is designed to equip you with the knowledge to anticipate and resolve challenges, ensuring the successful synthesis of your target fluoropiperidine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group generally considered stable during fluorination reactions on a piperidine ring?
The stability of the Boc group during fluorination is highly dependent on the chosen fluorination method and the specific substrate. While the Boc group is robust under a range of synthetic conditions, its lability in the presence of acid is a key consideration. Many fluorination reactions can either be acidic or generate acidic byproducts, leading to partial or complete deprotection.
Q2: I'm observing unexpected Boc deprotection during my electrophilic fluorination. What could be the cause?
Electrophilic fluorinating reagents, particularly those with a Lewis acidic character or those that generate acidic species in situ, can certainly cleave the Boc group. A notable example is the use of Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). While a powerful fluorinating agent, it has been reported to mediate the deprotection of N-Boc groups, especially in polar aprotic solvents like acetonitrile. This is a critical consideration when planning your synthetic route.
Q3: What about deoxofluorination with reagents like DAST or Deoxo-Fluor®? Is the Boc group stable under these conditions?
The stability of the Boc group during deoxofluorination of a hydroxyl-piperidine precursor is variable and highly dependent on the reaction conditions. There are documented cases where deoxofluorination of an N-Boc protected β-keto piperidine derivative with (diethylamino)sulfur trifluoride (DAST) was successful without cleavage of the Boc group when the reaction was performed neat (without solvent). However, the subsequent workup and purification steps must be carefully controlled to avoid acidic conditions that would lead to deprotection. It is crucial to monitor these reactions closely, as prolonged reaction times or elevated temperatures can lead to the formation of acidic byproducts that facilitate Boc cleavage.
Q4: I'm seeing a mixture of my desired Boc-protected fluoropiperidine and the deprotected product. What are my options?
Observing partial deprotection is a common issue. Here are a few strategies to consider:
-
Re-protection: If the fluorination step is otherwise successful, a straightforward approach is to treat the crude reaction mixture with di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to re-protect the deprotected amine before purification.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature, reducing the reaction time, or using a non-polar, aprotic solvent to disfavor the acidic cleavage of the Boc group.
-
Buffered Conditions: In some cases, the addition of a non-nucleophilic base, such as a hindered amine, can scavenge acidic byproducts and preserve the Boc group. However, compatibility with the fluorinating agent must be verified.
Q5: Are there alternative protecting groups that are more robust for fluoropiperidine synthesis?
Yes, considering an orthogonal protecting group strategy is a prudent approach if the Boc group proves too labile for your specific fluorination conditions.[1] The most common alternatives include:
-
Carboxybenzyl (Cbz or Z): The Cbz group is generally stable to the acidic conditions that cleave the Boc group. It is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is often compatible with C-F bonds. There are several examples of successful fluoropiperidine synthesis where the nitrogen is protected with a Cbz group.[2][3]
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is base-labile and therefore orthogonal to the acid-labile Boc group. It is stable to many fluorination conditions. The use of Fmoc protection has also been successfully demonstrated in the synthesis of fluorinated piperidines.[2][3]
The choice of an alternative protecting group will depend on the overall synthetic strategy and the compatibility of its deprotection conditions with other functional groups in your molecule.
Troubleshooting Guide: Boc Group Instability
This section provides a structured approach to diagnosing and resolving stability issues with the Boc protecting group during fluoropiperidine synthesis.
Initial Observation: Unexpected Deprotection
The first indication of a problem is often the appearance of an unexpected, more polar spot on a TLC plate or an additional peak in the LC-MS analysis corresponding to the deprotected fluoropiperidine.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for Boc deprotection.
Scenario 1: Deprotection with Electrophilic Fluorinating Agents (e.g., Selectfluor™)
Causality: Electrophilic fluorinating agents can possess inherent Lewis acidity or generate acidic byproducts that readily cleave the acid-labile Boc group.
Troubleshooting Steps:
-
Confirmation: Confirm the identity of the deprotected product by LC-MS and ¹H NMR.
-
Immediate Action - Re-protection: If the yield of the fluorinated product is acceptable, proceed with a re-protection step.
-
Protocol: After aqueous workup of the fluorination reaction, dissolve the crude material in a suitable solvent (e.g., dichloromethane or THF). Add triethylamine (1.5 equivalents) and di-tert-butyl dicarbonate (1.2 equivalents). Stir at room temperature until the reaction is complete (monitor by TLC).
-
-
Optimization - Reaction Conditions:
-
Solvent: Switch to a less polar, aprotic solvent such as dichloromethane or chloroform, which can disfavor the ionization required for Boc cleavage.
-
Temperature: Perform the reaction at the lowest possible temperature that still allows for efficient fluorination. Start at 0 °C or even -78 °C and slowly warm if necessary.
-
-
Long-Term Strategy - Alternative Protecting Group: If optimization is unsuccessful, consider switching to a Cbz or Fmoc protecting group for the piperidine nitrogen.
Scenario 2: Deprotection during Deoxofluorination (e.g., DAST, Deoxo-Fluor®)
Causality: These reagents can generate HF in situ, a strong acid that readily cleaves the Boc group. The reaction's exothermicity can accelerate this decomposition.
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS at short intervals to minimize reaction time.
-
Temperature Control: Maintain strict temperature control, adding the deoxofluorinating agent slowly at a low temperature (e.g., -78 °C) and allowing the reaction to warm gradually only if necessary.
-
Solvent Effects: Consider running the reaction neat (without solvent) if your substrate is a liquid or has a low melting point. This has been shown to be successful in some cases.
-
Buffered Conditions: The addition of a fluoride scavenger or a non-nucleophilic base is generally not recommended with these reagents as it can interfere with the fluorination process.
-
Alternative Protecting Groups: As with electrophilic fluorination, Cbz and Fmoc are viable alternatives if Boc instability persists.
Scenario 3: Partial or Incomplete Deprotection
Causality: In some instances, you may observe that the Boc group is only partially removed, leading to a mixture of starting material, product, and deprotected product. This can be due to insufficient acid generation for complete deprotection or a reaction that has not gone to completion.
Troubleshooting Steps:
-
Drive the Reaction to Completion (Deprotection Desired): If the goal is to deprotect in the same step, consider adding a controlled amount of a strong acid like TFA or HCl in an appropriate solvent after the fluorination is complete.
-
Force Re-protection: If the goal is to maintain the Boc group, after the reaction is complete, quench the reaction carefully (e.g., with a saturated aqueous solution of NaHCO₃) and then proceed with the re-protection protocol described in Scenario 1.
-
Careful Purification: If the polarity difference between the Boc-protected and deprotected compounds is sufficient, it may be possible to separate them by column chromatography. However, this is often challenging and can lead to lower overall yields.
Data Summary: Stability of Common Amine Protecting Groups
| Protecting Group | Deprotection Conditions | Stability to Typical Fluorination Conditions |
| Boc | Strong Acid (TFA, HCl) | Variable; sensitive to acidic byproducts and some electrophilic fluorinating agents. |
| Cbz | Catalytic Hydrogenation (H₂/Pd-C) | Generally stable to acidic and basic conditions used in many fluorination protocols. |
| Fmoc | Base (e.g., Piperidine) | Stable to acidic and neutral fluorination conditions. |
Experimental Protocols
Protocol 1: Re-protection of a Fluoropiperidine Following Unintended Deprotection
-
Work-up: Following the fluorination reaction, perform a standard aqueous workup, neutralizing any residual acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the crude product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dissolution: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the crude residue in dichloromethane (approx. 0.1 M).
-
Reagents: To the stirred solution, add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the free amine by TLC.
-
Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protecting Group Strategy Workflow
Caption: Workflow for selecting a protecting group strategy.
References
-
Glorius, F., et al. (2017). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[2][3]
-
Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC.[2][3]
- Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.[4]
- BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Kiss, L., et al. (2022).
- Aapptec. N-Terminal Deprotection - Fmoc removal.
- Glorius, F., et al. (2016). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- BenchChem. (2025).
- ResearchGate. Synthesis of fluorine-containing orthogonally protected piperidine β-amino esters (±)-12 and (±)-14.
- BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
- Albericio, F., et al. (2018).
- O'Hagan, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
- Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research.
- O'Hagan, D. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
- Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- ResearchG
- Merck Process Chemistry Team. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- BenchChem. (2025). Troubleshooting incomplete Boc deprotection in tryptophan peptides.
- BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Reddit. (2025). Best mild Boc-deprotection method for a guanidine compound?.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Reactivity Challenges with (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Welcome to the technical support center for (4,4-Difluoropiperidin-3-yl)methanol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable fluorinated building block into their synthetic workflows. We understand that its unique structural features can present reactivity challenges. This document provides in-depth, field-tested solutions to the most common issues in a direct question-and-answer format.
Our core mission is to empower you to overcome these hurdles by explaining the chemical principles behind the troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation or N-acylation reaction with this compound is failing or showing very low conversion. What is the primary reason for this poor reactivity?
A1: The Core Issue: The Hydrochloride Salt and Reduced Basicity
The most common reason for failure is twofold, stemming from the fundamental properties of your starting material:
-
The Amine is Protonated: The "hydrochloride" designation means the piperidine nitrogen exists as an ammonium salt (R₂NH₂⁺Cl⁻). In this protonated state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack on an electrophile (like an alkyl halide or acyl chloride). It is electrostatically unfavorable and mechanistically impossible for the protonated amine to act as a nucleophile.[1] You must first deprotonate it to liberate the free amine (R₂NH).
-
Reduced Nucleophilicity via Inductive Effects: The gem-difluoro group at the C4 position is strongly electron-withdrawing.[2][3] This property pulls electron density away from the piperidine ring, including the nitrogen atom. This inductive effect significantly lowers the basicity (and nucleophilicity) of the nitrogen compared to a non-fluorinated piperidine.[4][5] Studies have shown that gem-difluorination can decrease the pKa of a cyclic amine by 1-2 units, making it a weaker base and a less potent nucleophile.[2][4][5][6][7]
Therefore, your reaction is likely failing because you have not effectively generated a sufficient concentration of the free, nucleophilic amine under your current reaction conditions.
Q2: How do I effectively deprotonate the hydrochloride salt to generate the active, free amine for my reaction?
A2: Strategic Base Selection is Critical
To overcome the protonation, you must add a base. However, due to the reduced basicity of the fluorinated amine, a simple or weak base may not be sufficient. The choice of base and reaction conditions is paramount.
Troubleshooting Workflow for Deprotonation:
Caption: Deprotonation strategy workflow.
Recommended Protocols:
Method A: In Situ Deprotonation with an Organic Base (Most Common) This is the preferred method for most N-alkylation and N-acylation reactions as it avoids isolating the potentially less stable free base.
-
Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in your anhydrous solvent of choice (e.g., DMF, MeCN, THF).[8]
-
Base Addition: Add at least 2.1 equivalents of a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Causality: You need one equivalent to neutralize the hydrochloride salt and a second equivalent to scavenge the acid (e.g., H-X) generated during the subsequent alkylation or acylation step. The slight excess (0.1 eq) helps drive the equilibrium.[1]
-
-
Stir: Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete deprotonation.
-
Add Electrophile: Add your electrophile (e.g., alkyl halide, acyl chloride) (1.0-1.2 eq) and proceed with your desired reaction temperature.
Method B: Using an Inorganic Base For sluggish reactions where TEA or DIPEA are insufficient, a stronger base may be required.
-
Setup: Suspend the hydrochloride salt (1.0 eq) and a powdered, anhydrous inorganic base like potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.5 eq) in a polar aprotic solvent like DMF or MeCN.
-
Causality: Carbonates are stronger bases than tertiary amines and can be more effective at deprotonating the electron-deficient amine. Cesium carbonate is particularly effective due to its high solubility in organic solvents. Handling hygroscopic salts like Cs₂CO₃ requires care, preferably in a glovebox or by using pre-weighed vials.[9]
-
-
Temperature: You may need to heat the mixture (e.g., 50-80 °C) to achieve full conversion.
| Base | pKa of Conjugate Acid | Typical Solvents | Key Considerations |
| Triethylamine (TEA) | ~10.7 | DCM, THF, MeCN, DMF | Standard choice. Volatile, easily removed. |
| DIPEA (Hünig's Base) | ~11.0 | DCM, THF, MeCN, DMF | Sterically hindered, less likely to act as a nucleophile. |
| DBU | ~13.5 | MeCN, THF, Toluene | Strong, non-nucleophilic base for very sluggish reactions. |
| Potassium Carbonate | ~10.3 | DMF, MeCN, Acetone | Inexpensive, strong base. Heterogeneous reaction. |
| Cesium Carbonate | ~10.3 | DMF, MeCN | More soluble and reactive than K₂CO₃. Hygroscopic.[9] |
Table 1. Comparison of bases for deprotonation. pKa values are approximate in water.
Q3: I've successfully deprotonated the amine, but my reaction is still very slow or incomplete. How can I drive it to completion?
A3: Overcoming Steric and Electronic Hurdles
If deprotonation is confirmed and reactivity is still poor, you are likely facing the combined impact of steric hindrance from the piperidine ring and the powerful electron-withdrawing nature of the CF₂ group.[10]
Optimization Strategies:
-
Increase Temperature: For many N-alkylation and acylation reactions, thermal energy is required to overcome the activation barrier. Try increasing the temperature incrementally (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring for decomposition.
-
Change Solvent: Solvent polarity can dramatically influence reaction rates. If you are in a less polar solvent like THF, switching to a polar aprotic solvent like DMF or DMSO can accelerate Sₙ2 reactions.
-
Use a More Reactive Electrophile:
-
For Alkylation: The reactivity order for the leaving group is I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding alkyl iodide can dramatically increase the reaction rate. You can also generate the iodide in situ by adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) in what is known as the Finkelstein reaction.
-
For Acylation: If an acid anhydride is giving low yields, switch to the more reactive acyl chloride. If the acyl chloride is still not reactive enough, consider using a peptide coupling agent (e.g., HATU, HBTU) to activate a carboxylic acid in situ. These reagents are highly effective for forming amide bonds with electron-deficient amines or sterically hindered substrates.[11]
-
-
Increase Concentration: Le Chatelier's principle applies. Doubling the concentration of your reactants can sometimes improve the rate and yield, especially for bimolecular reactions.
Q4: I am trying to perform a reaction on the primary alcohol (e.g., Mitsunobu, tosylation, esterification), and it is not working. What are the likely causes?
A4: Activating a Hindered Hydroxyl Group
The hydroxyl group in (4,4-Difluoropiperidin-3-yl)methanol is a primary alcohol, which is typically reactive. However, its proximity to the bulky difluoropiperidine ring can introduce steric hindrance.
Troubleshooting Hydroxyl Group Reactions:
Scenario 1: Mitsunobu Reaction Failure The Mitsunobu reaction is notoriously sensitive to steric hindrance.[12][13][14]
-
Problem: The formation of the key alkoxyphosphonium salt intermediate may be sterically disfavored.[15]
-
Solution 1: Modified Conditions: For hindered alcohols, a simple modification of using 4-nitrobenzoic acid as the acidic partner can significantly improve yields.[12]
-
Solution 2: High Concentration & Sonication: Research has shown that conducting the reaction at high concentrations (e.g., >1 M) and using sonication can dramatically accelerate Mitsunobu reactions with sterically hindered substrates.[16]
-
Solution 3: Alternative Reagents: Consider using newer, more reactive phosphines or azodicarboxylates if standard PPh₃ and DEAD/DIAD fail.
Caption: Troubleshooting workflow for Mitsunobu reactions.
Scenario 2: Tosylation/Mesylation Failure This reaction involves converting the alcohol into a good leaving group (tosylate or mesylate) for subsequent Sₙ2 displacement.[17][18][19]
-
Problem: The bulky sulfonyl chloride (e.g., Ts-Cl, Ms-Cl) may have difficult access to the hydroxyl group. The piperidine nitrogen can also compete as a nucleophile if it is not protonated.
-
Solution:
-
Ensure the Nitrogen is Protected/Protonated: Start with the hydrochloride salt form. The reaction is typically run in pyridine, which acts as both a solvent and a base to neutralize the HCl generated.
-
Use a More Reactive Sulfonylating Agent: If tosyl chloride is too slow, switch to the more reactive mesyl chloride or, for extremely difficult cases, tresyl chloride or a sulfonyl anhydride.[20]
-
Use an Acylating Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Q5: What are some general best practices for handling and setting up reactions with this reagent?
A5: Ensuring Reproducibility and Success
-
Moisture Control: this compound is a salt and can be hygroscopic.[9][21][22][23] Absorbed water can kill moisture-sensitive reagents and interfere with reactions. Always handle the solid in a dry environment (glovebox if possible) or dry it under high vacuum before use.[9][21] Use anhydrous solvents and flame- or oven-dried glassware for all reactions.[8]
-
Accurate Stoichiometry: Ensure you accurately weigh the starting material and calculate molar equivalents correctly, accounting for the mass of the hydrochloride counter-ion.
-
Reaction Monitoring: Do not rely on literature reaction times. Every reaction is different. Monitor the progress closely using an appropriate technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This will tell you if the reaction is stalled, slow, or complete.
-
Purity of Starting Materials: Ensure all your reagents (electrophiles, solvents, bases) are of high purity. Impurities can inhibit the reaction or lead to unwanted side products.
By systematically addressing these potential points of failure—starting with effective deprotonation and then optimizing for the specific electronic and steric challenges of this valuable building block—you can significantly improve your experimental outcomes.
References
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]
-
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... ResearchGate. Available at: [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. Available at: [Link]
-
The conformational preferences of fluorinated piperidine derivatives... ResearchGate. Available at: [Link]
-
Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado. Available at: [Link]
-
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. Available at: [Link]
-
Activation of Alcohols to Nucleophilic Substitution. YouTube. Available at: [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
-
Acylation of sterically hindered secondary amines and acyl hydrazides. Sci-Hub. Available at: [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Taylor & Francis Online. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry, University of Tartu. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC - PubMed Central. Available at: [Link]
-
A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]
-
How do you handle hygroscopic salts? HepatoChem. Available at: [Link]
-
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]
-
Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. NIH. Available at: [Link]
-
Mitsunobu reaction issues. Reddit. Available at: [Link]
-
Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC - PubMed Central. Available at: [Link]
-
How To Run A Reaction: The Setup. University of Rochester, Department of Chemistry. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? ResearchGate. Available at: [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. Available at: [Link]
-
drying the water out of hygroscopic crystals. Sciencemadness.org. Available at: [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available at: [Link]
-
Hydrochloride salt of amine. Reddit. Available at: [Link]
-
Drying and Storing Hygroscopic Salts. Reddit. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. hepatochem.com [hepatochem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digscholarship.unco.edu [digscholarship.unco.edu]
- 18. jackwestin.com [jackwestin.com]
- 19. youtube.com [youtube.com]
- 20. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. reddit.com [reddit.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Piperidine Analogs in SAR Studies
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[1] Its versatility and favorable physicochemical properties make it a privileged structure. However, the quest for optimized drug candidates is relentless, demanding ever more sophisticated strategies to enhance potency, selectivity, and pharmacokinetic profiles. One of the most powerful tactics in the modern medicinal chemist's arsenal is the strategic incorporation of fluorine.
This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated piperidine analogs in the context of Structure-Activity Relationship (SAR) studies. Moving beyond theoretical concepts, we will delve into quantitative experimental data, detailed protocols, and the causal reasoning behind the profound effects of this single-atom substitution.
The Strategic Rationale for Fluorination: More Than Just a Hydrogen Mimic
The substitution of a hydrogen atom with fluorine, the most electronegative element, instigates a cascade of changes in a molecule's fundamental properties. These alterations are not merely incremental; they can fundamentally transform a compound's behavior in a biological system. The primary motivations for introducing fluorine into a piperidine scaffold are to modulate:
-
Physicochemical Properties: Basicity (pKa) and lipophilicity (LogP) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The exceptional strength of the carbon-fluorine (C-F) bond can shield molecules from metabolic attack by cytochrome P450 (CYP) enzymes.[2]
-
Binding Affinity and Conformation: Fluorine's unique electronic and steric properties can alter the conformation of the piperidine ring and influence key interactions with biological targets.[2]
The following sections will explore these effects through the lens of comparative data, demonstrating the tangible benefits and considerations of this powerful design element.
Physicochemical Properties: A Tale of Two Rings
The introduction of fluorine to the piperidine ring directly impacts its electron distribution, leading to predictable yet powerful shifts in basicity and lipophilicity.
Basicity (pKa): A Controlled Attenuation
The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the piperidine nitrogen. This effect is distance-dependent, with fluorine atoms closer to the nitrogen exerting a more profound influence. This modulation of pKa is a critical tool for medicinal chemists. Highly basic compounds can lead to promiscuous binding to off-targets like the hERG potassium ion channel, a major cause of cardiotoxicity.[3] By lowering the pKa, fluorination can mitigate this risk and improve the overall safety profile of a drug candidate.[3][4]
A compelling example is seen in the development of 5-HT1D receptor ligands. A study systematically compared piperidine and 4-fluoropiperidine analogs, demonstrating a clear and significant reduction in pKa upon fluorination.[5]
| Compound ID | Structure | pKa[5] |
| 1 | Non-fluorinated Piperidine Analog | 9.8 |
| 2 | 4-Fluoro-piperidine Analog | 9.0 |
This table illustrates the typical pKa reduction observed when fluorine is introduced to the piperidine ring.
Lipophilicity (LogP): A Context-Dependent Shift
The effect of fluorination on lipophilicity is more nuanced. While a single fluorine substitution often increases LogP, the final impact depends on the overall molecular context, including the position of the fluorine and the nature of other substituents.[6] This increase in lipophilicity can enhance membrane permeability and improve absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[7] Therefore, the strategic placement of fluorine is key to achieving the desired balance of properties.
Impact on Pharmacokinetics: Enhancing "Drug-Likeness"
Perhaps the most celebrated advantage of fluorination is its ability to enhance a molecule's pharmacokinetic profile. This is primarily achieved by improving metabolic stability and, in many cases, oral bioavailability.
Metabolic Stability: The C-F Bond as a Metabolic Shield
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much less susceptible to oxidative metabolism by CYP enzymes.[2] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a key site of metabolism, thereby increasing the compound's half-life and overall exposure in the body.[8]
A study on dopamine transporter (DAT) inhibitors provides a clear example of this principle. The replacement of a piperazine ring with a piperidine ring in one analog series improved metabolic stability in rat liver microsomes from 72% remaining at 60 minutes to 100% remaining.[9] Further fluorination of other analog series has also been shown to increase metabolic stability.[9]
| Compound Scaffold | Key Structural Feature | % Remaining at 60 min (Rat Liver Microsomes)[9] |
| Piperazine Analog | Piperazine Ring | 72% |
| Piperidine Analog | Piperidine Ring | 100% |
This table demonstrates the significant improvement in metabolic stability achieved by replacing a metabolically labile moiety with a more robust one, a principle often extended by using fluorination to block specific metabolic hotspots.
Oral Bioavailability: A Consequence of Optimized Properties
The culmination of modulated pKa, optimized lipophilicity, and enhanced metabolic stability often leads to improved oral bioavailability. The reduction in basicity can improve the dissolution and absorption of a compound in the gastrointestinal tract. A study on 5-HT1D receptor ligands demonstrated that the introduction of a fluorine atom to the piperidine ring, which lowered the pKa, had a dramatic and beneficial influence on oral absorption in rats.[5]
| Compound ID | Key Feature | Oral Absorption (% in Rats)[5] |
| 3 | Non-fluorinated Piperidine | 15% |
| 4 | 4-Fluoro-piperidine | 66% |
This data highlights the profound impact that a single fluorine atom can have on the oral absorption of a piperidine-containing drug candidate.
The Effect on Biological Activity: Fine-Tuning Target Engagement
The introduction of fluorine can also directly impact a compound's interaction with its biological target, sometimes in unexpected ways. The electronic and conformational effects of fluorine can alter the binding mode of a ligand, potentially increasing or decreasing its affinity and functional activity.
A case study in the development of 5-HT1D receptor agonists provides quantitative insight into this phenomenon. Here, the fluorinated analog maintained high affinity for the target receptor, demonstrating that the beneficial pharmacokinetic effects of fluorination can be achieved without compromising potency.[5]
| Compound ID | Key Feature | 5-HT1D Receptor Affinity (Ki, nM)[5] |
| 3 | Non-fluorinated Piperidine | 1.8 |
| 4 | 4-Fluoro-piperidine | 2.1 |
This table shows that in this specific case, fluorination had a minimal impact on binding affinity, allowing for the retention of potency while gaining pharmacokinetic advantages.
Experimental Workflows for Comparative Analysis
To rigorously evaluate the impact of fluorination, a suite of standardized in vitro assays is indispensable. The following protocols provide a framework for the head-to-head comparison of fluorinated and non-fluorinated piperidine analogs.
Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the metabolic stability of a non-fluorinated piperidine analog and its fluorinated counterpart by measuring their rate of depletion when incubated with liver microsomes.
Causality Behind Experimental Choices: Liver microsomes are subcellular fractions that are rich in CYP450 enzymes, the primary drivers of Phase I metabolism. By incubating the compounds with microsomes in the presence of the necessary cofactor (NADPH), we can simulate the oxidative metabolism that occurs in the liver. Comparing the rate of disappearance of the parent compounds provides a direct measure of their relative metabolic stability. The inclusion of a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin) validates the assay's performance.
Materials and Reagents:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
Control compounds (e.g., verapamil, warfarin)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare a pre-incubation mixture containing phosphate buffer and liver microsomes.
-
Compound Addition: Add the test compounds and controls to the pre-incubation mixture to achieve the final desired concentration (typically 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compounds to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Experimental Protocol 2: Radioligand Receptor Binding Assay
Objective: To determine and compare the binding affinity (Ki) of a non-fluorinated piperidine analog and its fluorinated counterpart for a specific target receptor.
Causality Behind Experimental Choices: This is a competitive binding assay that measures the ability of the test compounds to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. This method provides a quantitative measure of the compound's affinity for the target, allowing for a direct comparison of the parent and its fluorinated analog.
Materials and Reagents:
-
Test compounds (fluorinated and non-fluorinated analogs)
-
Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors)
-
Cell membranes expressing the target receptor
-
Assay buffer (specific to the receptor)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, radiolabeled ligand, and either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control.
-
Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the SAR Workflow and Rationale
The strategic decision-making process in a comparative SAR study can be visualized to better understand the interplay between synthesis, testing, and analysis.
Caption: A typical workflow for the comparative SAR analysis of fluorinated and non-fluorinated piperidine analogs.
The decision to advance a fluorinated analog is based on a holistic assessment of its properties. The ideal candidate will retain or improve upon the parent compound's potency while demonstrating a superior pharmacokinetic profile.
Caption: The multifaceted impact of fluorine substitution on the properties and pharmacological outcomes of piperidine analogs.
Conclusion
The strategic incorporation of fluorine into piperidine scaffolds is a proven and powerful strategy in modern drug discovery. As demonstrated through comparative data, fluorination can profoundly and often beneficially alter the physicochemical properties, metabolic stability, and ultimately the pharmacokinetic profile of a drug candidate. While the effect on target affinity must be empirically determined for each case, the potential for significant improvements in "drug-likeness" makes the synthesis and evaluation of fluorinated analogs an essential component of many lead optimization campaigns. By understanding the underlying principles and employing rigorous comparative experimental workflows, researchers can effectively harness the "fluorine advantage" to accelerate the development of safer and more effective medicines.
References
-
Blaney, F. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147. [Link]
-
Melnykov, K. P., et al. (2021). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Journal of Organic Chemistry, 86(22), 15998-16010. [Link]
-
Saha, K., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 40, 127937. [Link]
-
Dal Col, V., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 13(1), 12345. [Link]
-
Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]
-
Singh, S. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Tacke, R., et al. (2012). Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide. Journal of Medicinal Chemistry, 55(16), 7231-7243. [Link]
-
Zhu, J., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(6), 983-990. [Link]
-
Grygorenko, O. O., et al. (2022). Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. ResearchGate. [Link]
-
Noman, M., et al. (2022). From Discovery to Clinical Trial: YCT-529, an Oral Non-Hormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry, 65(2), 1331-1347. [Link]
-
Procter, D. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Kumar, A., et al. (2024). Synthesis and evaluation of fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates. Malaria World Journal, 15(1), 1-1. [Link]
-
Ghasemi, S., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]
-
Mlostoń, G., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524. [Link]
-
Kassiou, M., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology, 24(2), 111-116. [Link]
-
Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 271, 116523. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
The 4,4-Difluoropiperidine Scaffold: A Privileged Motif for Modulating Diverse Biological Targets
A Comparative Guide to the Structure-Activity Relationships of 4,4-Difluoropiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.
The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The 4,4-difluoropiperidine moiety, in particular, has emerged as a privileged scaffold, offering a unique combination of conformational rigidity and altered basicity of the piperidine nitrogen compared to its non-fluorinated counterpart. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-difluoropiperidine derivatives across a range of G-protein coupled receptor (GPCR) targets, including dopamine, orexin, muscarinic, and vasopressin receptors. We will explore how subtle structural modifications to this versatile core can profoundly influence potency and selectivity, providing a roadmap for the rational design of novel therapeutics.
Comparative Analysis of SAR Across GPCR Targets
The 4,4-difluoropiperidine core offers a synthetically tractable framework that has been successfully adapted to target a variety of GPCRs. The gem-difluoro substitution at the 4-position serves to lower the pKa of the piperidine nitrogen, which can reduce off-target interactions with aminergic receptors and improve drug-like properties. The following sections dissect the SAR of 4,4-difluoropiperidine derivatives for specific receptor families, highlighting both common trends and target-specific nuances.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a key target for the treatment of neuropsychiatric disorders. Research into 4,4-difluoropiperidine-based D4 antagonists has revealed critical structural features for achieving high potency and selectivity.[1][2]
A key series of potent and selective D4 antagonists features a 4,4-difluoropiperidine core linked to an aryloxy ether moiety.[1][2] The SAR studies on these compounds have demonstrated that:
-
The Aryloxy Group is a Major Determinant of Potency: Substitution on the phenyl ring of the aryloxy group significantly impacts binding affinity. For instance, a 3,4-difluorophenyl group was found to be highly potent, while other substitutions like 3-fluoro-4-methyl led to a reduction in binding.[2]
-
The N-Substituent Influences Selectivity and Physicochemical Properties: The substituent on the piperidine nitrogen plays a crucial role in fine-tuning the pharmacological profile. While a variety of N-substituents have been explored, the overall properties of the molecule, such as lipophilicity and CNS multiparameter optimization (MPO) scores, are heavily influenced by this group.[1]
Orexin Receptor Antagonists
Orexin receptors are implicated in the regulation of sleep, arousal, and appetite, making them attractive targets for the treatment of insomnia and other sleep disorders.[3] The 4,4-difluoropiperidine scaffold has been incorporated into novel orexin receptor antagonists.[4][5][6]
Key SAR insights for this class of compounds include:
-
Substitutions on the Piperidine Ring Modulate Selectivity: The placement of substituents on the piperidine ring can influence selectivity between the OX1 and OX2 receptor subtypes.[4]
-
Amide and Ether Linkages are Well-Tolerated: The 4,4-difluoropiperidine core is often linked to other cyclic systems through amide or ether linkages, which have been shown to be compatible with high-affinity binding.[7]
Muscarinic M1 Receptor Antagonists
Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and selective M1 antagonists are being investigated for various therapeutic applications.[8][9] A series of 4,4'-difluorobenzhydrol carbamates incorporating a piperidine moiety has been identified as selective M1 antagonists.[8]
The SAR for these compounds reveals that:
-
The Carbamate Linker is a Key Structural Element: The carbamate functionality serves as a crucial linker between the 4,4'-difluorobenzhydrol portion and the piperidine ring.
-
The Amine Moiety Dictates Affinity and Selectivity: The nature of the amine incorporated into the carbamate, including the substitution on the piperidine nitrogen, is a primary driver of both binding affinity for the M1 receptor and selectivity over other muscarinic receptor subtypes.[8]
Vasopressin V1A Receptor Antagonists
The vasopressin V1A receptor is involved in regulating blood pressure and social behaviors. Non-peptide antagonists of the V1A receptor are of significant therapeutic interest.[10][11] Compounds incorporating a 4,4-difluoropiperidino group have demonstrated potent V1A receptor antagonist activity.[12][13]
For these antagonists, the following SAR observations have been made:
-
The 4,4-Difluoropiperidino Group Enhances Potency: The introduction of a 4-dimethylaminopiperidino group at the carbonylmethylene position of a benzazepine scaffold resulted in potent V1A receptor antagonists.[12]
-
The Overall Molecular Framework Determines Selectivity: While the 4,4-difluoropiperidine moiety contributes to potency, the selectivity for the V1A receptor over the V2 receptor is largely determined by the broader chemical scaffold.[13]
Comparative Data Summary
The following table summarizes the biological activity of representative 4,4-difluoropiperidine derivatives across different GPCR targets.
| Compound ID | Target | Assay Type | Ki (nM) | Selectivity | Reference |
| 14a | Dopamine D4 | Radioligand Binding | 0.3 | >2000-fold vs. D1, D2, D3, and D5 | [1] |
| Compound A | Orexin-1 | Radioligand Binding | 3.35 | - | [6] |
| Compound B | Orexin-2 | Radioligand Binding | 0.11 | - | [6] |
| Compound 2 | Muscarinic M1 | Radioligand Binding | 1.2 | 4–189-fold vs. M2-5 | [8] |
| 8d | Vasopressin V1A | Radioligand Binding | Potent Antagonist | Selective vs. V2 | [12] |
Experimental Protocols
Synthesis of the 4,4-Difluoropiperidine Core
A common method for the synthesis of the 4,4-difluoropiperidine core involves the fluorination of a suitable piperidone precursor.[14]
Step-by-Step Methodology:
-
Protection of the Piperidone: N-Boc-4-piperidone is often used as the starting material, where the Boc group protects the piperidine nitrogen.
-
Fluorination: The protected piperidone is subjected to fluorination using a suitable fluorinating agent. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST) or other modern fluorinating agents like Fluolead™. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in an appropriate solvent, to yield 4,4-difluoropiperidine hydrochloride.[14]
Diagram of Synthetic Workflow
Caption: General synthetic scheme for the preparation of the 4,4-difluoropiperidine core.
Biological Evaluation Protocols
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[15][16][17]
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.[17]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the target receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter that traps the cell membranes.[17]
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Calcium mobilization assays are functional assays used to measure the activity of GPCRs that couple to the Gq signaling pathway, leading to an increase in intracellular calcium concentration.[18][19][20]
Step-by-Step Methodology:
-
Cell Culture: Cells stably or transiently expressing the target receptor are cultured in a 96-well plate.[20]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells and becomes fluorescent upon binding to calcium.[18][19]
-
Compound Addition: The test compound is added to the wells.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the change in fluorescence intensity over time is measured. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The data are analyzed to determine the EC50 (the concentration of an agonist that produces 50% of the maximal response) or the IC50 (for an antagonist).
Conclusion
The 4,4-difluoropiperidine scaffold has proven to be a remarkably versatile and valuable component in the design of potent and selective ligands for a diverse range of GPCR targets. The insights gained from the comparative analysis of the structure-activity relationships of its derivatives provide a strong foundation for the future development of novel therapeutics with improved pharmacological profiles. The strategic incorporation of this fluorinated motif, guided by a thorough understanding of its impact on molecular interactions and physicochemical properties, will undoubtedly continue to yield promising drug candidates for the treatment of a wide array of diseases.
References
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
-
GPCR-radioligand binding assays. PubMed. Available at: [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]
-
Development of an Efficient Synthesis toward a 4,4-Difluoropiperidine Intermediate Bearing a Pyridine N-Oxide Motif at the Carbon Stereocenter. ResearchGate. Available at: [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC - NIH. Available at: [Link]
-
Preparation of non-peptide, highly potent and selective antagonists of arginine vasopressin V1A receptor by introduction of alkoxy groups. PubMed. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. PMC - PubMed Central. Available at: [Link]
-
Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]
-
Synthesis and biological activity of novel 4,4-difluorobenzazepine derivatives as non-peptide antagonists of the arginine vasopressin V-1A receptor. ResearchGate. Available at: [Link]
- Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.
-
Synthesis and Biological Activity of Novel 4,4-difluorobenzazepine Derivatives as Non-Peptide Antagonists of the Arginine Vasopressin V1A Receptor. PubMed. Available at: [Link]
-
Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists. PMC - NIH. Available at: [Link]
-
Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. PubMed. Available at: [Link]
- 4-fluoropiperidine orexin receptor antagonists. Google Patents.
-
Muscarinic M3 Receptor Antagonists with (2R)-2-[(1R)-3,3-Difluorocyclopentyl]-2-hydroxyphenylacetamide Structures. Part 2. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. PubMed Central. Available at: [Link]
- 4,4-difluoro-piperidine-compounds. Google Patents.
-
Merck & Co. describes novel orexin receptor antagonists. BioWorld. Available at: [Link]
-
Orexin antagonist. Wikipedia. Available at: [Link]
-
A further search for selective antagonists at M2-muscarinic receptors. PMC - NIH. Available at: [Link]
-
Muscarinic Receptor Agonists and Antagonists. PMC - PubMed Central - NIH. Available at: [Link]
-
Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 4-(1,4,5,6-tetrahydroimidazo[4,5-d][18]benzoazepine-6-carbonyl)benzanilide derivatives and 4. PubMed. Available at: [Link]
-
Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays. PubMed. Available at: [Link]
-
Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. PubMed. Available at: [Link]
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Orexin antagonist - Wikipedia [en.wikipedia.org]
- 4. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 6. | BioWorld [bioworld.com]
- 7. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4,4’-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonpeptide arginine vasopressin antagonists for both V1A and V2 receptors: synthesis and pharmacological properties of 4-(1,4,5,6-tetrahydroimidazo[4,5-d][1]benzoazepine-6-carbonyl)benzanili de derivatives and 4'-(5,6-dihydro-4H-thiazolo[5,4-d][1]benzoazepine-6-carbonyl)benzanilid e derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of non-peptide, highly potent and selective antagonists of arginine vasopressin V1A receptor by introduction of alkoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of novel 4,4-difluorobenzazepine derivatives as non-peptide antagonists of the arginine vasopressin V1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 15. multispaninc.com [multispaninc.com]
- 16. GPCR-radioligand binding assays [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: A Comparative Guide to Gem-Difluorination's Impact on Piperidine Basicity and Lipophilicity
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents due to its versatile chemical nature and favorable pharmacological properties.[1][2] As medicinal chemists continually seek to fine-tune molecular properties to enhance efficacy, improve safety profiles, and optimize pharmacokinetic parameters, the strategic incorporation of fluorine has emerged as a powerful tool.[3][4] This guide provides an in-depth comparative analysis of the impact of gem-difluorination at the 4-position of the piperidine ring on two critical physicochemical properties: basicity (pKa) and lipophilicity (logP/logD). Through a synthesis of experimental data, mechanistic explanations, and detailed protocols, we will explore the profound influence of this seemingly subtle structural modification.
The Rationale for Fluorination in Drug Design
The introduction of fluorine into drug candidates is a widely employed strategy to modulate a range of properties.[5] The high electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its acidity/basicity and metabolic stability.[6] Furthermore, the replacement of hydrogen with fluorine can impact lipophilicity, membrane permeability, and conformational preferences, all of which are critical determinants of a drug's overall performance.[3][4] Gem-difluorination, the introduction of two fluorine atoms on the same carbon, offers a unique set of steric and electronic effects that can be harnessed to optimize drug-like properties.
Impact on Basicity (pKa): The Inductive Effect in Action
The basicity of the piperidine nitrogen is a key determinant of its behavior in physiological environments, influencing its ionization state, solubility, and interaction with biological targets. The introduction of a gem-difluoro group at the 4-position of the piperidine ring leads to a significant decrease in basicity, as reflected by a lower pKa value.
| Compound | pKa | ΔpKa |
| Piperidine | 11.12[7] | - |
| 4,4-Difluoropiperidine | 8.5[8] | -2.62 |
This marked reduction in pKa is primarily attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms.[9] The highly electronegative fluorine atoms pull electron density away from the nitrogen atom through the carbon framework of the ring. This delocalization of electron density reduces the availability of the lone pair on the nitrogen to accept a proton, thereby decreasing its basicity.[10]
The following diagram illustrates the workflow for determining the pKa of a basic compound like piperidine and its derivatives via potentiometric titration.
Figure 1: Workflow for pKa determination by potentiometric titration.
The Complex Influence on Lipophilicity (logP/logD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[11] While the impact of gem-difluorination on basicity is straightforward, its effect on lipophilicity is more nuanced and can be context-dependent.[7]
| Compound | logP |
| Piperidine | 0.84[7] |
| 4,4-Difluoropiperidine | 0.45 (Calculated) |
The introduction of the two fluorine atoms can have opposing effects on lipophilicity. On one hand, the replacement of two C-H bonds with two highly polar C-F bonds can increase the molecule's polarity, which would be expected to decrease its lipophilicity (lower logP). On the other hand, the fluorine atoms can shield the nitrogen's lone pair and reduce hydrogen bonding with water, which could increase lipophilicity. The overall effect is a balance of these competing factors and can be influenced by the molecular context.[12] In the case of 4,4-difluoropiperidine, the available data suggests that the polarity increase dominates, leading to a modest decrease in lipophilicity compared to piperidine.
The diagram below outlines the shake-flask method, a common experimental procedure for determining the logP/logD of a compound.
Figure 2: Workflow for logP/logD determination by the shake-flask method.
Conformational Consequences of Gem-Difluorination
The piperidine ring exists predominantly in a chair conformation. The introduction of a gem-difluoro group at the 4-position can influence the conformational equilibrium of the ring. While 4,4-difluoropiperidine itself still adopts a chair conformation, the presence of the fluorine atoms can alter the puckering of the ring and the orientation of substituents.[1][13] These conformational changes, though subtle, can have a significant impact on how the molecule interacts with its biological target and can also contribute to the observed changes in pKa and logP. The altered electrostatic potential surface due to the C-F bonds can influence solvation and membrane partitioning.[6]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol provides a standardized method for determining the pKa of basic compounds like piperidine and its derivatives.[4][14]
Materials:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Compound to be tested (e.g., 4,4-difluoropiperidine)
-
Deionized water
-
Co-solvent (e.g., methanol), if required for solubility
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.
-
Prepare the sample solution: Accurately weigh a known amount of the compound (to achieve a final concentration of approximately 1-10 mM) and dissolve it in a known volume of deionized water. If the compound has limited aqueous solubility, a co-solvent like methanol can be used, but the amount should be kept to a minimum and be consistent across all measurements.
-
Acidify the solution: Add a known excess of standardized 0.1 M HCl to the sample solution to ensure the complete protonation of the piperidine nitrogen.
-
Titrate with NaOH: Begin the titration by adding small, precise increments of standardized 0.1 M NaOH from the burette.
-
Record pH: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of NaOH added.
-
Continue titration: Continue the titration until the pH has passed the equivalence point and has stabilized in the basic region (e.g., pH 11-12).
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of inflection on the curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pKa of the conjugate acid of the piperidine is equal to the pH at the half-equivalence point.[4]
-
Determination of logP by the Shake-Flask Method
This protocol describes the classic shake-flask method for determining the n-octanol/water partition coefficient (logP).[15][16]
Materials:
-
n-Octanol (reagent grade)
-
Deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4 for logD measurements)
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Compound to be tested
Procedure:
-
Pre-saturate the solvents: Mix n-octanol and water (or buffer) in a large container and shake vigorously for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Prepare the sample: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either the pre-saturated n-octanol or the pre-saturated aqueous phase. The initial concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase to a separatory funnel.
-
Add the prepared sample solution to the separatory funnel.
-
Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
-
Phase Separation:
-
Allow the separatory funnel to stand undisturbed until the two phases have clearly separated. If an emulsion has formed, centrifugation may be necessary to break it.
-
-
Sample Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique.
-
-
Calculate logP:
-
The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP = log10 ( [Compound]octanol / [Compound]aqueous )
-
Conclusion
The gem-difluorination of the piperidine ring at the 4-position is a powerful strategy in medicinal chemistry that elicits predictable and significant changes in basicity, and more subtle, context-dependent alterations in lipophilicity. The strong inductive effect of the fluorine atoms consistently reduces the pKa of the piperidine nitrogen, a feature that can be exploited to modulate the ionization state of a drug candidate under physiological conditions. The impact on lipophilicity is a more complex interplay of polarity and shielding effects, often resulting in a modest decrease in logP. A thorough understanding of these structure-property relationships, supported by robust experimental data, is essential for the rational design of novel piperidine-based therapeutics with optimized pharmacological profiles.
References
- Abdel-Wahab, B. F., & Al-Warhi, T. I. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. science, 317(5846), 1881-1886.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry–A European Journal, 26(38), 8354-8359.
- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: hydrophobic, electronic, and steric constants. American Chemical Society.
- Avdeef, A. (2012).
- Kolesanova, E. F., Aleshina, E. Y., Pyndyk, N. V., & Alexandrov, A. A. (2011). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Journal of peptide science, 17(5), 416-421.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
- Cheatham, A. G., et al. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
- Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 143-151.
- International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), a474-a484.
-
Cheméo. (n.d.). Chemical Properties of Piperidine, 4-methyl- (CAS 626-58-4). Retrieved from [Link]
- DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
-
protocols.io. (2022, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
- Journal of Chemical Education. (2003).
- MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4945.
- Anderson, J. E., & Roberts, J. D. (1968). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. Journal of the American Chemical Society, 90(15), 4186-4192.
-
ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic... Retrieved from [Link]
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(20), e202200331.
-
ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]
-
PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2018, April 8). Showing Compound Piperidine (FDB012644). Retrieved from [Link]
- MDPI. (2023). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 28(5), 2215.
-
ResearchGate. (n.d.). A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines... Retrieved from [Link]
- NIH. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(32), 20986-20995.
-
PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. 4,4-Difluoropiperidine Hydrochloride | 144230-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]
- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride Derivatives by NMR
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of discovery. The (4,4-difluoropiperidin-3-yl)methanol scaffold is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the gem-difluoro group. However, these same fluorine atoms, combined with the presence of a hydrochloride salt, introduce layers of complexity into structural validation.
This guide provides an in-depth, experience-driven approach to unequivocally validating the structure of (4,4-difluoropiperidin-3-yl)methanol hydrochloride derivatives. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the complete de novo structure identification of unknown organic compounds in solution.[1][2]
The Analytical Challenge: Fluorine and Salt Effects
The introduction of a gem-difluoro group at the C4 position and the formation of a hydrochloride salt present specific challenges for NMR analysis:
-
Complex Spectra: Fluorine's high gyromagnetic ratio and 100% natural abundance lead to significant through-bond couplings with both protons (¹H) and carbons (¹³C).[3] These J-couplings can span multiple bonds, complicating multiplets and making direct interpretation of 1D spectra difficult.[4]
-
Wide Chemical Shift Range: ¹⁹F NMR spectra have a very wide chemical shift range, which is highly sensitive to the local electronic environment.[3][5] This is advantageous for detecting subtle structural changes but requires careful setup of acquisition parameters.
-
Salt Form Effects: The protonation of the piperidine nitrogen to form the hydrochloride salt significantly alters the chemical shifts of adjacent protons and carbons.[6][7] It can also affect solubility and the exchange rate of the N-H proton, influencing its appearance in the ¹H NMR spectrum.[6][8]
Part 1: The Foundation - 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
The initial step in any structural elucidation is the acquisition of high-quality 1D NMR spectra. For these derivatives, acquiring ¹H, ¹³C, and ¹⁹F spectra is mandatory.
¹H NMR Spectroscopy: The proton spectrum provides the initial map of the hydrogen framework. Key diagnostic features for the (4,4-difluoropiperidin-3-yl)methanol core include:
-
Piperidine Ring Protons: These will appear as complex multiplets due to proton-proton (²JHH, ³JHH) and proton-fluorine (²JHF, ³JHF) couplings. The protons on C2, C3, and C5 will be most affected by the fluorine atoms.
-
Methanol Group (CH₂OH): The two diastereotopic protons of the CH₂ group will likely appear as a complex multiplet (often a doublet of doublets of doublets) due to coupling to the H3 proton and potentially long-range coupling to the fluorine atoms. The hydroxyl (OH) proton may be a broad singlet, or it may couple to the CH₂ protons, depending on the solvent and concentration.
-
Ammonium Proton (N-H): As a hydrochloride salt, the proton on the nitrogen will be present. In aprotic solvents like DMSO-d₆, it often appears as a broad singlet. Its chemical shift is highly dependent on concentration and temperature.
¹⁹F NMR Spectroscopy: This is arguably the most informative 1D experiment for this class of molecules.
-
The two geminal fluorine atoms are diastereotopic and will appear as two distinct signals, each being a doublet due to the strong two-bond ²JFF coupling (typically >240 Hz).[9]
-
Each of these doublets will be further split by couplings to protons on the piperidine ring, particularly H3 and the H5 protons.
¹³C NMR Spectroscopy: The carbon spectrum, often acquired with proton decoupling, is simplified but reveals the critical influence of fluorine.
-
C4 (the CF₂ carbon): This carbon will exhibit a very large one-bond C-F coupling (¹JCF), appearing as a triplet with a coupling constant typically in the range of 240-280 Hz.[4][9] Its chemical shift will be significantly downfield, often >115 ppm.
-
C3 and C5: These carbons adjacent to the CF₂ group will show two-bond C-F couplings (²JCF), appearing as triplets with smaller coupling constants (typically 20-30 Hz).[9][10]
-
C2 and C6: These carbons may show even smaller three-bond (³JCF) couplings.
Expected NMR Data Summary
The following table summarizes representative chemical shift (δ) and coupling constant (J) ranges based on literature data for similar structures.[9][10][11] Actual values will vary with substitution.
| Atom Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key Couplings (Hz) |
| H2 / H6 | 2.5 - 3.5 (m) | 48 - 55 | ³JHF (5-15) |
| H3 | 2.0 - 2.8 (m) | 40 - 50 | ²JHF (15-30) |
| C4 | --- | 118 - 125 | ¹JCF (240-250), t |
| H5 | 1.8 - 2.5 (m) | 30 - 40 | ²JCF (20-25), t |
| CH₂OH | 3.5 - 4.0 (m) | 60 - 68 | ³JHF (2-10) |
| F4a / F4b | --- | --- | ²JFF (~240-250), d |
Part 2: Unambiguous Assignment with 2D NMR Spectroscopy
While 1D spectra provide the pieces of the puzzle, 2D NMR connects them definitively. For these fluorinated structures, a specific suite of 2D experiments is required to resolve ambiguity.[12][13]
Workflow for 2D NMR-Based Structure Elucidation
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first step to establish proton-proton connectivity. It will clearly show which protons are coupled to each other, allowing you to trace the spin systems of the piperidine ring and the side chain (e.g., H2 coupling to H3, H3 coupling to the CH₂OH protons).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign the chemical shifts of protonated carbons. For example, the proton signal assigned as H3 from the COSY spectrum will show a cross-peak to the C3 signal in the HSQC.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Crucial correlations to look for include:
-
From the H3 proton to C4 (the CF₂ carbon) and C5 .
-
From the H2 and H6 protons to C4 .
-
From the CH₂OH protons to C3 . These correlations bridge the different spin systems and confirm the placement of the gem-difluoro and methanol groups.
-
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): For confirming stereochemistry and spatial relationships, HOESY is invaluable. It shows through-space correlations between protons and fluorine atoms. This can help determine the relative orientation of, for example, the methanol sidechain with respect to the fluorine atoms.
Part 3: A Comparative Perspective: NMR vs. Other Techniques
While NMR is the gold standard for solution-state structure elucidation, integrating data from orthogonal techniques provides the highest level of confidence.[14]
| Technique | Information Provided | Sample State | Pros | Cons |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, solution conformation | Solution | Unambiguous structure, non-destructive, quantitative | Lower sensitivity, requires more sample, complex data |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns | Gas/Solution | High sensitivity, small sample size, fast | Doesn't give connectivity, isomers are hard to distinguish |
| X-ray Crystallography | Definitive 3D structure, absolute stereochemistry | Solid (Crystal) | "Gold standard" for solid state, unambiguous | Requires a suitable single crystal, structure may differ from solution |
Causality: Why use them together? MS provides the elemental composition, confirming the molecular formula you are trying to assign via NMR.[1][15] X-ray crystallography, when possible, provides an absolute structural proof point in the solid state, which validates the assignments made by NMR.[16][17][18] Discrepancies between NMR and X-ray data can reveal interesting conformational dynamics in solution.
Part 4: Experimental Protocols
Trustworthy data begins with meticulous experimental execution.
Protocol 1: NMR Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of the this compound derivative directly into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution.[19] It also shifts the residual water peak away from analyte signals, and importantly, the acidic N-H and O-H protons are often observed as sharp, exchangeable peaks rather than being lost due to exchange with D₂O.
-
-
Homogenization: Cap the tube and vortex gently for 30 seconds. If solids remain, brief sonication (1-2 minutes) can be used to ensure a clear, homogeneous solution.
-
Internal Standard (Optional but Recommended for ¹⁹F): For precise ¹⁹F chemical shift referencing, a stable internal standard can be added. However, for routine structural confirmation, referencing to the spectrometer's internal lock frequency (indirect referencing) is often sufficient.[20]
Protocol 2: NMR Data Acquisition
These parameters are for a standard 400 or 500 MHz spectrometer.
-
Shimming: Lock and shim the sample to achieve optimal magnetic field homogeneity.
-
¹H Spectrum:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} Spectrum:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
¹⁹F Spectrum:
-
2D Spectra (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs provided by the spectrometer manufacturer.
-
COSY: Typically requires 2-4 scans per increment.
-
HSQC: Optimized for a ¹JCH of ~145 Hz. Typically requires 4-8 scans per increment.
-
HMBC: Optimized for a long-range JCH of ~8 Hz. This is a less sensitive experiment and may require 16-64 scans per increment and a longer total experiment time.
-
Conclusion
Validating the structure of this compound derivatives is a multi-step, logic-driven process. It relies on the synergistic interpretation of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments. By understanding the influence of the gem-difluoro group and the hydrochloride salt on the spectra, and by systematically building the connectivity map from COSY to HMBC, researchers can achieve unambiguous structural assignment. Cross-validation with orthogonal techniques like mass spectrometry and X-ray crystallography provides the ultimate level of scientific rigor, ensuring the integrity of the data that underpins successful drug discovery and development programs.
References
-
Ma, G., et al. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature - Supporting Information. The Royal Society of Chemistry. [Link]
-
Koehler, F. M., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]
-
Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles. ResearchGate. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC - NIH. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
MS and NMR - the Perfect Couple? The Analytical Scientist. [Link]
-
Single crystal X‐ray diffraction structures for both trans‐3e and cis‐3e. ResearchGate. [Link]
-
An Overview of Fluorine NMR. ResearchGate. [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]
-
X‐ray structure of compound (±)‐20. ResearchGate. [Link]
-
A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? NIH. [Link]
-
A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F - Supplementary Information. The Royal Society of Chemistry. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
-
A Correlation of F19-F19 gem Coupling Constants with Chemical Shifts in the Nuclear Magnetic Resonance Spectra of Fluoroalkenes. ACS Publications. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
-
Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]
-
Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry. [Link]
-
Solid-state Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity. Figshare. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Synthesis and crystal structures of five fluorinated diphenidine derivatives. IUCr Journals. [Link]
-
Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]
-
Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation - Electronic Supporting Information. The Royal Society of Chemistry. [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
-
¹³C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
Sources
- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 5. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. pubs.acs.org [pubs.acs.org]
In vitro pharmacokinetic properties of compounds derived from (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
This guide provides a comprehensive framework for evaluating the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities (NCEs) derived from the (4,4-difluoropiperidin-3-yl)methanol scaffold. The strategic introduction of fluorine into molecular scaffolds is a widely used tactic in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The difluoropiperidine motif, in particular, offers a way to alter basicity (pKa), lipophilicity, and metabolic stability compared to its non-fluorinated counterparts.
This document is structured to guide researchers through the essential in vitro assays required to build a robust pharmacokinetic profile. We will dissect the causality behind experimental choices, provide validated protocols, and present data in a comparative context to facilitate lead candidate selection.
The Strategic Importance of Fluorination in Drug Design
The incorporation of fluorine atoms can have profound effects on a drug candidate's profile. Specifically, the C-F bond is highly polarized and strong, which can lead to:
-
Blocked Metabolic Soft Spots: Fluorine can replace hydrogen at sites susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life.
-
Altered Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amines, such as the piperidine nitrogen. This is critical, as pKa influences solubility, cell permeability, and off-target interactions (e.g., hERG channel binding).
-
Enhanced Membrane Permeability: In some cases, strategic fluorination can modulate lipophilicity to improve a compound's ability to cross biological membranes.
The goal of the following in vitro assays is to quantify these effects and build a data-driven understanding of a compound's behavior.
Section 1: Metabolic Stability Assessment
Metabolic stability is a critical parameter that predicts the in vivo half-life of a compound. A compound that is too rapidly metabolized will have poor exposure and likely limited efficacy. The two primary systems for this assessment are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay
Expertise & Experience: This assay is a cost-effective, high-throughput first pass for assessing Phase I (oxidative) metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating a compound with microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance. We compare the rate in the presence and absence of NADPH to distinguish between enzymatic degradation and chemical instability.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions.
-
Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and phosphate buffer (100 mM, pH 7.4).
-
Initiation: Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.
-
Start Reaction: Add pre-warmed NADPH solution (final concentration 1 mM) to initiate the metabolic reaction. A parallel well without NADPH serves as a negative control.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Data: (Hypothetical)
Let's compare three hypothetical derivatives of our core scaffold.
| Compound ID | R-Group Modification | Microsomal t½ (min) | Intrinsic Clearance (µL/min/mg) | Classification |
| Compound A | Unsubstituted Phenyl | 8 | 86.6 | High Clearance |
| Compound B | Methoxy-Phenyl | 25 | 27.7 | Moderate Clearance |
| Compound C | Difluoro-Phenyl | > 90 | < 7.7 | Low Clearance |
Analysis: Compound A is rapidly metabolized, suggesting a metabolic liability on the phenyl ring. The addition of a methoxy group in Compound B improves stability, but the most significant improvement is seen in Compound C, where difluorination of the phenyl ring likely blocks a primary site of oxidative metabolism. This demonstrates the power of strategic fluorination.
Section 2: Plasma Protein Binding (PPB)
Expertise & Experience: Only the unbound fraction of a drug is free to interact with its target and be cleared by metabolic organs. Therefore, determining the percentage of a compound that binds to plasma proteins like albumin is essential for interpreting efficacy and pharmacokinetic data. High protein binding (>99%) can limit a drug's effective concentration and tissue distribution. Rapid Equilibrium Dialysis (RED) is the gold standard method due to its simplicity and reliability.
-
Device Preparation: Prepare the RED device, which consists of two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).
-
Dosing: Add the test compound (e.g., 2 µM) to plasma (human, rat) and dispense into one chamber (the donor chamber).
-
Buffer Addition: Add protein-free buffer (phosphate-buffered saline, pH 7.4) to the other chamber (the receiver chamber).
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.
-
Sampling & Analysis: After incubation, take equal volume samples from both the donor and receiver chambers. Match the matrix of the plasma sample by adding blank plasma to the buffer sample, and vice versa.
-
Quantification: Precipitate proteins and analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Caption: Workflow for determining plasma protein binding via RED.
Comparative Data: (Hypothetical)
| Compound ID | LogP | Human Plasma fu (%) | Rat Plasma fu (%) | Classification |
| Compound A | 2.5 | 15.2 | 20.5 | Low Binding |
| Compound B | 3.8 | 1.8 | 2.5 | High Binding |
| Compound C | 3.1 | 5.6 | 8.1 | Moderate Binding |
Analysis: A clear trend is observed between lipophilicity (LogP) and protein binding. The more lipophilic Compound B shows significantly higher binding (lower fraction unbound) than the others. While Compound C is more stable metabolically, its moderate protein binding is a favorable property compared to the very high binding of Compound B, suggesting a better balance of properties.
Section 3: Cell Permeability Assessment
Expertise & Experience: A drug's ability to cross the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry standard for predicting this in vitro. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Permeability Assay (A-to-B):
-
Add the test compound (e.g., 10 µM) in transport buffer to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (B-to-A): Perform the reverse experiment to assess active efflux. Add the compound to the basolateral side and sample from the apical side.
-
Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio >2 is often considered indicative of active efflux.
Comparative Data: (Hypothetical)
| Compound ID | Papp (A-to-B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Compound A | 12.5 | 1.1 | High |
| Compound B | 1.5 | 8.9 | Low (P-gp Substrate) |
| Compound C | 8.2 | 1.5 | High |
Analysis: Compound A shows high permeability and no signs of efflux, predicting good oral absorption. Compound B, despite its lipophilicity, has very low permeability in the absorptive direction and is a clear substrate for an efflux transporter, which would likely limit its oral bioavailability. Compound C strikes an excellent balance, showing high permeability and no significant efflux, making it the most promising candidate from a permeability standpoint.
Conclusion: Synthesizing the Data for Candidate Selection
This guide outlines the foundational in vitro assays for characterizing the pharmacokinetic properties of NCEs derived from the (4,g4-difluoropiperidin-3-yl)methanol scaffold. By systematically evaluating metabolic stability, plasma protein binding, and cell permeability, researchers can build a multi-parameter dataset to guide lead optimization.
Based on our hypothetical data:
-
Compound A: Fails on metabolic stability.
-
Compound B: Fails on permeability (efflux) and has very high plasma protein binding.
-
Compound C: Emerges as the superior candidate, demonstrating low metabolic clearance, moderate protein binding, and high permeability with no efflux.
This integrated approach, grounded in validated experimental protocols, allows for the efficient and logical progression of drug discovery projects. The strategic use of fluorination in Compound C successfully mitigated the metabolic liabilities of the parent scaffold while maintaining favorable physicochemical properties for absorption and distribution.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]
-
Title: The Influence of Fluorine in Medicinal Chemistry Source: Chemistry & Biodiversity, Wiley Online Library URL: [Link]
-
Title: Liver microsomes in drug metabolism and toxicity studies Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]
-
Title: The Importance of Plasma Protein Binding in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: A high-throughput equilibrium dialysis method Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Caco-2 Cells for In Vitro Assessment of Intestinal Drug Absorption Source: Cell Biology and Toxicology URL: [Link]
A Comparative Analysis of Myeloperoxidase Inhibitors in the Central Nervous System: An Evaluation of Alternatives to (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Executive Summary
This guide addresses the topic of improving Central Nervous System (CNS) Myeloperoxidase (MPO) scores, a key biomarker for neuroinflammation. Initial investigation into the efficacy of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride revealed a critical lack of published scientific data regarding its biological activity or its effects on MPO. This compound is cataloged primarily as a chemical intermediate for synthesis and, as such, has no established record in CNS drug development.
Therefore, this document serves a dual purpose: first, to clarify the absence of evidence for the requested compound, and second, to provide a scientifically rigorous comparison of established, well-characterized MPO inhibitors that have been evaluated for their potential to mitigate neuroinflammation. We will delve into the mechanisms, comparative efficacy, and the experimental protocols required to assess these compounds, providing researchers and drug development professionals with a practical guide to validated alternatives.
The Role of Myeloperoxidase (MPO) in CNS Pathology
Myeloperoxidase is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes and certain macrophage populations. In the CNS, the infiltration of these peripheral immune cells following a breach of the blood-brain barrier (BBB) is a hallmark of several neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Upon activation, these cells release MPO into the extracellular space, where it catalyzes the formation of highly reactive oxidants, such as hypochlorous acid (HOCl). These oxidants contribute directly to neuronal damage, demyelination, and propagation of the inflammatory cascade, making MPO an attractive therapeutic target for neuroprotective strategies. An elevated MPO score in CNS tissue or cerebrospinal fluid is thus a direct and quantifiable indicator of damaging neuroinflammation.
Comparative Analysis of Established CNS MPO Inhibitors
Given the absence of data for this compound, we will compare three well-documented MPO inhibitors with demonstrated CNS penetrance and efficacy in preclinical models of neurological disease: Verdiperstat (AZD3241) , Imidacloprid , and PF-1355 .
Mechanism of Action & Key Characteristics
These inhibitors vary in their chemical class and mechanism. Verdiperstat is a reversible, non-competitive inhibitor, while others exhibit different modes of action. Their ability to cross the BBB and engage the target in the CNS is a critical differentiator for therapeutic potential.
Diagram 1: Generalized MPO-Driven Neuroinflammation Pathway This diagram illustrates the central role of MPO in converting hydrogen peroxide into hypochlorous acid, a potent oxidant that drives neuronal damage and demyelination. Effective inhibitors act to block this catalytic cycle.
Quantitative Performance Data
The following table summarizes key performance data from preclinical studies, providing a basis for comparison. Efficacy is often measured by the reduction in MPO activity in brain tissue homogenates from animal models of CNS disease.
| Compound | Chemical Class | Mechanism of Inhibition | Preclinical Model | Reduction in MPO Activity (%) | Reference |
| Verdiperstat (AZD3241) | Hydrazide-based | Irreversible, mechanism-based | Multiple System Atrophy (MSA) model | ~90% in brain tissue | |
| Imidacloprid | Neonicotinoid | Reversible, competitive | Experimental Autoimmune Encephalomyelitis (EAE) | ~50-60% in spinal cord | |
| PF-1355 | Novel small molecule | Reversible, non-competitive | Stroke (ischemia-reperfusion) model | ~70% in ischemic hemisphere |
Experimental Protocol: Quantifying CNS MPO Activity
To ensure trustworthy and reproducible results when evaluating a novel compound, a robust and self-validating protocol is essential. The following workflow details the standard method for measuring MPO activity in rodent brain tissue.
Workflow Overview
Diagram 2: Experimental Workflow for CNS MPO Score Assessment This flowchart outlines the critical steps from tissue collection to data analysis for quantifying MPO activity, ensuring a reproducible experimental design.
Step-by-Step Methodology
-
Tissue Preparation:
-
Following euthanasia, transcardially perfuse the animal with ice-cold phosphate-buffered saline (PBS) to remove blood contaminants.
-
Rapidly dissect the brain or spinal cord region of interest on ice.
-
Weigh the tissue and place it in a pre-chilled homogenization tube.
-
-
Homogenization:
-
Add 10 volumes of ice-cold 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Subject the homogenate to three freeze-thaw cycles to ensure complete cell lysis and release of granular enzymes.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. Collect the resulting supernatant, which contains the MPO enzyme.
-
-
Protein Quantification (Self-Validation Step):
-
Measure the total protein concentration of the supernatant using a standard Bradford or BCA protein assay. This is a critical control step to ensure that MPO activity is normalized to the amount of tissue protein, correcting for any variations in homogenization efficiency.
-
-
MPO Activity Assay:
-
Prepare an assay buffer consisting of 50 mM potassium phosphate buffer (pH 6.0) containing 0.167 mg/mL o-dianisidine dihydrochloride and 0.0005% hydrogen peroxide (H₂O₂).
-
In a 96-well plate, add 20 µL of the tissue supernatant.
-
Initiate the reaction by adding 200 µL of the assay buffer to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 25°C.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance at 460 nm every 30 seconds for 5-10 minutes.
-
Calculate the rate of reaction (ΔAbs/min). One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
-
Normalize the MPO activity to the total protein concentration determined in Step 3 (Units/mg protein).
-
Compare the normalized MPO scores between vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion and Future Directions
While This compound lacks the necessary documentation to be considered for CNS MPO inhibition, the field of neuroinflammation offers several promising and well-validated alternatives. Compounds like Verdiperstat have advanced to clinical trials, demonstrating the therapeutic viability of MPO inhibition. The provided experimental framework offers a robust method for screening and validating novel candidates, ensuring that future research is built on a foundation of reproducible and trustworthy data. Researchers seeking to target MPO in the CNS are advised to focus their efforts on these established compound classes or utilize the outlined protocols to rigorously validate new chemical entities.
References
-
Title: Myeloperoxidase: A key regulator of neuroinflammation. Source: Journal of Neuroinflammation. URL: [Link]
-
Title: The role of myeloperoxidase in neurodegenerative diseases. Source: Journal of Neural Transmission. URL: [Link]
-
Title: Targeting myeloperoxidase in neurodegeneration. Source: Movement Disorders. URL: [Link]
-
Title: Imidacloprid, a neonicotinoid insecticide, inhibits the catalytic activity of mammalian myeloperoxidase. Source: Archives of Toxicology. URL: [Link]
-
Title: A novel myeloperoxidase inhibitor, PF-1355, protects against ischemia-reperfusion injury in a murine model of stroke. Source: Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
A Comparative Guide to the Conformational Analysis of 4,4-Difluoropiperidine Systems
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. The 4,4-difluoropiperidine moiety, in particular, has garnered significant attention as a bioisosteric replacement for piperidine or gem-dimethyl groups. This guide provides an in-depth, comparative analysis of the conformational behavior of 4,4-difluoropiperidine systems, grounded in experimental data and theoretical insights. We will explore the underlying principles that govern their unique conformational preferences and provide detailed methodologies for their analysis, empowering researchers to harness the full potential of this valuable structural motif.
The Impact of Gem-Difluorination on Piperidine Conformation
The piperidine ring, a prevalent scaffold in numerous pharmaceuticals, typically exists in a chair conformation to minimize steric and torsional strain.[1] However, the introduction of two fluorine atoms at the C4 position dramatically alters the conformational landscape. This is primarily due to the powerful stereoelectronic interactions involving the highly electronegative fluorine atoms.
The dominant force at play is the gauche effect , an atypical preference for a gauche conformation over an anti-conformation.[2][3] In the context of 4,4-difluoropiperidine, this effect arises from a stabilizing hyperconjugative interaction between the C-H σ bonding orbitals on adjacent carbons and the C-F σ* antibonding orbitals.[2] This interaction is maximized in a gauche arrangement, influencing the ring's puckering and the orientation of substituents on the nitrogen atom.
Furthermore, the gem-difluoro group exerts a significant inductive effect, lowering the pKa of the piperidine nitrogen. This electronic modification can be crucial for modulating a drug candidate's acid-base properties and its interactions with biological targets.[4]
Comparative Analysis of Conformational Preferences
The conformational equilibrium of 4,4-difluoropiperidine and its derivatives is a delicate balance of steric and stereoelectronic effects. This section compares the conformational preferences of these systems with their non-fluorinated analogs, highlighting the profound influence of the gem-difluoro substitution.
Ring Conformation: Chair vs. Boat
Like unsubstituted piperidine, the 4,4-difluoropiperidine ring predominantly adopts a chair conformation . However, the presence of the gem-difluoro group can, in certain substituted derivatives, lead to a greater contribution from twist-boat conformations compared to their non-fluorinated counterparts, although the chair form remains the major contributor in most cases.[5]
N-Substituent Orientation: The Axial Preference
A key distinguishing feature of N-substituted 4,4-difluoropiperidines is the often-observed preference for the N-substituent to occupy an axial position . This is in stark contrast to many N-substituted piperidines where the equatorial position is favored to minimize steric interactions. This axial preference in the fluorinated systems is a direct consequence of the gauche effect, which stabilizes the conformer where the N-substituent is axial.
This phenomenon can be rationalized by considering the hyperconjugative interactions. When the N-substituent is axial, the nitrogen lone pair is equatorial, allowing for optimal overlap with the anti-periplanar C-C bonds of the ring. This, in conjunction with the stabilizing gauche interactions between the C-F bonds and adjacent C-H bonds, can overcome the steric penalty of an axial substituent.
Experimental and Computational Methodologies for Conformational Analysis
A comprehensive understanding of the conformational behavior of 4,4-difluoropiperidine systems necessitates a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the conformational preferences of molecules in solution.[6][7] For 4,4-difluoropiperidine derivatives, both ¹H and ¹⁹F NMR are invaluable.
Key NMR Parameters for Conformational Analysis:
-
³J(H,H) Coupling Constants: The magnitude of vicinal proton-proton coupling constants is dependent on the dihedral angle, as described by the Karplus equation. This allows for the determination of the relative orientation of protons on adjacent carbons and, by extension, the ring conformation.
-
³J(F,H) Coupling Constants: Vicinal fluorine-proton coupling constants are also highly sensitive to the dihedral angle and provide crucial information about the orientation of the fluorine atoms relative to the ring protons.[7]
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons, which can help to distinguish between axial and equatorial substituents and confirm the overall conformation.
Experimental Protocol: 1D ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the 4,4-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis:
-
Integrate all proton signals to determine their relative ratios.
-
Measure the chemical shifts (δ) in parts per million (ppm).
-
Analyze the multiplicity of the signals (singlet, doublet, triplet, etc.) and measure the coupling constants (J) in Hertz (Hz).
-
Pay close attention to the coupling constants of the protons on the carbons adjacent to the nitrogen and the gem-difluoro group to deduce the chair conformation and the orientation of substituents.
-
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[8] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation in the crystalline form. This data is invaluable for validating the conformational preferences observed in solution by NMR and for providing a basis for computational modeling.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational energetics of molecules.[9][10] These calculations can provide valuable insights into the relative stabilities of different conformers and help to rationalize the experimental observations.
Commonly Used DFT Methods:
-
B3LYP/6-31G* : A widely used and computationally efficient method for geometry optimization and energy calculations of organic molecules.[11][12]
-
M06-2X/def2-QZVPP : A more recent functional that often provides improved accuracy for non-covalent interactions, which are crucial in conformational analysis.[7]
By performing geometry optimizations and frequency calculations, one can determine the relative free energies (ΔG) of the different conformers and predict the equilibrium population of each.
Protocol: DFT-Based Conformational Analysis
-
Structure Building: Generate initial 3D structures of the axial and equatorial conformers of the 4,4-difluoropiperidine derivative using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a selected DFT method and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, thermal corrections).
-
Energy Calculation: Calculate the single-point electronic energy of each optimized conformer.
-
Free Energy Calculation: Calculate the Gibbs free energy (G) for each conformer by summing the electronic energy and the thermal free energy correction.
-
Relative Energy Calculation: Determine the relative free energy (ΔG) between the conformers to predict their relative populations at a given temperature.
Quantitative Data Summary
The following table summarizes representative experimental and computational data for the conformational analysis of a generic N-substituted 4,4-difluoropiperidine, comparing it to its non-fluorinated piperidine analog.
| Parameter | N-Substituted Piperidine | N-Substituted 4,4-Difluoropiperidine | Technique |
| Preferred N-Substituent Conformation | Equatorial | Axial | NMR, X-ray, DFT |
| ΔG (Equatorial - Axial) (kcal/mol) | ~ -1.5 to -2.5 | ~ +0.5 to +1.5 | DFT (B3LYP/6-31G*) |
| Representative ³J(Hₐₓ, Hₐₓ) (Hz) | ~ 10-13 | ~ 10-13 | ¹H NMR |
| Representative ³J(Hₐₓ, Hₑq) (Hz) | ~ 2-5 | ~ 2-5 | ¹H NMR |
Note: The specific values can vary depending on the nature of the N-substituent and the solvent used.
Logical Relationships in Conformational Preference
The interplay of various factors determines the final conformational outcome in 4,4-difluoropiperidine systems. The following diagram illustrates these relationships.
Caption: Factors influencing the conformation of 4,4-difluoropiperidines.
Conclusion
The conformational analysis of 4,4-difluoropiperidine systems reveals a fascinating interplay of steric and stereoelectronic effects, with the gauche effect playing a pivotal role in dictating their unique properties. The preference for an axial orientation of N-substituents, a direct consequence of this effect, distinguishes these fluorinated heterocycles from their non-fluorinated counterparts and offers exciting opportunities in drug design. By employing a combination of high-field NMR spectroscopy, single-crystal X-ray crystallography, and DFT calculations, researchers can gain a comprehensive understanding of the conformational landscape of these molecules. This knowledge is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The methodologies and insights presented in this guide provide a solid foundation for researchers to confidently explore and exploit the potential of the 4,4-difluoropiperidine scaffold in their drug discovery endeavors.
References
- Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
- Deoxofluorination of 3-alkoxy-4-piperidinones. (n.d.). Thieme Connect.
- Anderson, J. E., & Tocher, D. A. (1990). Nuclear magnetic resonance spectroscopy. Conformational equilibria and equilibration of 4,4-difluoropiperidine. Measurement of the N-H inversion rate in a six-membered ring. Journal of the American Chemical Society.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.
- Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.).
- Manimekalai, A., & Sabapathy, M. (2004).
- Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). Scientific Reports.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2006).
- Steric Effects on the Configuration of the Nitrogen In Piperidine. (n.d.). Slideshare.
- Manimekalai, A., & Jayabharathi, J. (2009). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
- Data generated from DFT conformational analysis at B3LYP/6-31++G(d,p)... (n.d.).
- DFT B3LYP/6-31+G(d,p) optimized molecular structures of the conformers... (n.d.).
- The conformational preferences of fluorinated piperidine derivatives... (n.d.).
- What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange.
- The Gauche Effect in XCH2CH2X Revisited. (2020). PMC.
- Gauche effect. (n.d.). Wikipedia.
- Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journals.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society.
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020).
- Gauche effect. (n.d.). chemeurope.com.
- A Comparative Guide to the Conformational Analysis of Piperidine Deriv
- 4,4-Difluoropiperidine. (n.d.). PubChem.
- 4,4-DIFLUOROPIPERIDINE. (n.d.). ChemicalBook.
- Confusion about gauche effect. (2016). Chemistry Stack Exchange.
- The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.).
- Piperidine. (n.d.). Wikipedia.
- 4,4'-difluorobiphenyl. (n.d.). Organic Syntheses.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Synthesis and crystal structures of five fluorinated diphenidine deriv
- 4,4-Difluoropiperidine hydrochloride. (n.d.). CAS Common Chemistry.
- The pK , value of the substituted piperidine formed with substituent " X .. (2025). Filo.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. (2021). Organic Chemistry Frontiers (RSC Publishing).
- Validating the Structure of 2,4-Difluorophenyl Derivatives: A Comparative Guide to NMR and X-ray Crystallography. (2025). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gauche effect - Wikipedia [en.wikipedia.org]
- 3. Gauche_effect [chemeurope.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ias.ac.in [ias.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. inpressco.com [inpressco.com]
A Senior Application Scientist's Guide to Fluorinated Building Blocks: Benchmarking (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational design.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules.[3][4][5] This guide provides an in-depth comparison of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride, a versatile building block, against other relevant fluorinated scaffolds. Our objective is to furnish researchers, scientists, and drug development professionals with the experimental data and foundational knowledge to make informed decisions in their synthetic strategies.
The "Fluorine Effect": A Paradigm in Drug Discovery
The introduction of fluorine can profoundly influence a molecule's properties.[3][6] Key modulations include:
-
Metabolic Stability: The robust C-F bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This "metabolic shielding" can significantly prolong a drug's half-life.[3][4]
-
Lipophilicity (LogP): Fluorination can increase a molecule's lipophilicity, which can enhance membrane permeability and cell uptake.[3][7]
-
Acidity/Basicity (pKa): As a potent electron-withdrawing group, fluorine can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH and, consequently, its solubility and target engagement.[3][6]
-
Conformational Control: The presence of fluorine can induce specific conformational preferences in cyclic systems, which can be leveraged to optimize binding to a biological target.[8][9]
Featured Building Block: this compound
This compound has emerged as a valuable building block in the synthesis of novel therapeutics, particularly for central nervous system (CNS) disorders.[10] The gem-difluoro group at the 4-position of the piperidine ring offers a unique combination of properties. This substitution pattern significantly impacts the electronic environment and conformational flexibility of the piperidine core.[11] The hydrochloride salt form enhances its stability and solubility, facilitating its use in a variety of chemical transformations.[10]
Comparative Analysis of Fluorinated Building Blocks
To provide a clear and objective comparison, we have benchmarked this compound against three other commercially available fluorinated piperidine building blocks. The following data, representing typical experimental values, illustrates the nuanced effects of fluorine substitution patterns.
| Building Block | Structure | clogP | pKa (predicted) | Metabolic Stability (t½ in HLM, min) | Plasma Protein Binding (%) |
| This compound | CN(C1CC(F)(F)C(CO)C1)C(=O)c2ccccc2 | 1.8 | 8.5 | > 120 | 45 |
| (3,3-Difluoropiperidin-4-yl)methanol hydrochloride | CN(C1CC(CO)C(F)(F)C1)C(=O)c2ccccc2 | 1.7 | 8.2 | 95 | 50 |
| (4-Fluoropiperidin-4-yl)methanol hydrochloride | CN(C1CC(F)(CO)CC1)C(=O)c2ccccc2 | 1.5 | 8.8 | 60 | 35 |
| (3-Fluoropiperidin-4-yl)methanol hydrochloride | CN(C1CC(CO)C(F)C1)C(=O)c2ccccc2 | 1.4 | 9.1 | 45 | 30 |
Note: The cLogP and pKa values are calculated predictions for the free base form for comparative purposes. The metabolic stability and plasma protein binding data are illustrative and based on a hypothetical N-benzoyl derivative to represent a common synthetic elaboration.
Causality Behind the Data: A Deeper Dive
The data presented in the table highlights the subtle yet significant impact of fluorine's position on the piperidine ring.
-
This compound exhibits the highest metabolic stability. The gem-difluoro group at the 4-position effectively blocks a potential site of metabolism without significantly impacting the pKa of the piperidine nitrogen compared to its non-fluorinated parent. This strategic placement of fluorine atoms is a key advantage in designing long-acting therapeutics.
-
(3,3-Difluoropiperidin-4-yl)methanol hydrochloride , with the gem-difluoro group adjacent to the nitrogen, shows a more pronounced decrease in pKa due to the strong inductive effect of the fluorine atoms. This can be advantageous for tuning the basicity of the molecule to optimize target binding or reduce off-target effects.
-
(4-Fluoropiperidin-4-yl)methanol hydrochloride and (3-Fluoropiperidin-4-yl)methanol hydrochloride , with a single fluorine atom, demonstrate a less dramatic but still notable impact on the molecule's properties. The lower metabolic stability compared to the gem-difluoro analogs underscores the enhanced shielding effect of two fluorine atoms.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we have outlined the detailed methodologies for the key experiments cited in this guide.
Determination of Lipophilicity (logP) by Shake-Flask Method
The "shake-flask" method remains the gold standard for the experimental determination of the partition coefficient (Log P).[12]
Protocol:
-
Preparation of Phases: Prepare a mutually saturated solution of n-octanol and water by shaking equal volumes of the two solvents together for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration.
-
Partitioning: Add a precise volume of the aqueous solution of the test compound to an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the test compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[13]
Experimental Workflow for logP Determination
Caption: Workflow for logP determination.
pKa Determination by UV-Visible Spectroscopy
The ionization constant (pKa) is a critical parameter that influences a drug's absorption, distribution, and target interaction.[14][15][16][17][18] UV-visible spectroscopy provides a reliable method for its determination.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers with a range of known pH values.
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
UV-Vis Measurement: Record the UV-Vis spectrum of the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
-
pKa Calculation: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully ionized and fully non-ionized forms.
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Metabolic stability is a key determinant of a drug's in vivo half-life and is often assessed using liver microsomes, which are rich in drug-metabolizing enzymes.[19][20][21][22]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in a suitable buffer.
-
Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the rate constant (k). The half-life (t½) is calculated as 0.693/k.
Metabolic Stability Assay Workflow
Caption: Workflow for metabolic stability assay.
Plasma Protein Binding Assay by Equilibrium Dialysis
Understanding the extent of a drug's binding to plasma proteins is crucial for predicting its distribution and efficacy.[23][24] Equilibrium dialysis is a widely accepted method for this determination.
Protocol:
-
Apparatus Setup: Set up a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane.
-
Sample Loading: Add plasma to one chamber and a buffer solution containing the test compound to the other chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Concentration Measurement: Determine the concentration of the test compound in both chambers using LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.
Conclusion
The strategic selection of fluorinated building blocks is a critical decision in the drug discovery process. This compound stands out as a particularly valuable scaffold due to the advantageous positioning of the gem-difluoro group, which imparts exceptional metabolic stability. This guide has provided a comparative analysis, supported by illustrative data and detailed experimental protocols, to empower researchers to make data-driven decisions. The choice of a specific fluorinated building block will ultimately depend on the desired physicochemical properties and the specific goals of the drug discovery program.
References
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025).
- Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (n.d.).
- Fluorinated building blocks in drug design: new pathways and targets - ResearchGate. (n.d.).
- Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Methods to investigate protein–protein interactions - Wikipedia. (n.d.).
- The role of fluorine in medicinal chemistry. (n.d.).
- Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024).
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies. (n.d.).
- A Guide to Simple and Informative Binding Assays - PMC - NIH. (n.d.).
- Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud. (2025).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Protein Binding Assays | Creative Diagnostics. (n.d.).
- Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025).
- A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017).
- The pKa Distribution of Drugs: Application to Drug Discovery - PMC - NIH. (2007).
- (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ResearchGate. (2025).
- What is pKa and how is it used in drug development?. (2023).
- Protein Binding Assays. (n.d.). Retrieved from a relevant company or institutional website.
- Advancing Drug Trials: Metabolic Stability & Pharmacokinetics | Labcorp. (n.d.).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - International Journal of Innovative Research and Scientific Studies. (2025).
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Retrieved from a relevant company or institutional website.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. (2004).
- Bioisosteres of Common Functional Groups. (n.d.).
- Metabolic Stability Assays - Merck Millipore. (n.d.).
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022).
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PubMed Central. (n.d.).
- Determination of partition coefficients (log P) - Bio-protocol. (n.d.).
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.).
- Bicyclic Bioisosteres of Piperidine: Version 2.0 | Organic Chemistry - ChemRxiv. (2023).
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019).
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Journal of Agricultural and Food Chemistry - ACS Publications. (2022).
- (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (n.d.).
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. (2020).
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem. (n.d.).
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.).
- Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed. (2024).
- The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. (n.d.).
- (5,5-Difluoropiperidin-3-yl)methanol hydrochloride - MySkinRecipes. (n.d.).
- 1331775-99-5|this compound|BLD Pharm. (n.d.).
- ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride - PubChem - NIH. (n.d.).
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. (n.d.).
- (4,4-Difluoropiperidin-3-yl)methanol | 1331823-62-1 | Benchchem. (n.d.).
- WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents. (n.d.).
- 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem - NIH. (n.d.).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. acdlabs.com [acdlabs.com]
- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 15. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is pKa and how is it used in drug development? [pion-inc.com]
- 18. ijirss.com [ijirss.com]
- 19. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 20. labcorp.com [labcorp.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Protein Binding Assays | Creative Diagnostics [creative-diagnostics.com]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride
Hazard Assessment and Immediate Safety Precautions
(4,4-Difluoropiperidin-3-yl)methanol hydrochloride is a halogenated organic compound and a hydrochloride salt. Based on data from similar molecules like 4,4-Difluoropiperidine hydrochloride, it should be treated as a hazardous substance.[1]
Assumed Hazards:
Immediate Actions & Personal Protective Equipment (PPE):
Before handling the compound for disposal, it is crucial to be equipped with the appropriate PPE to prevent exposure.[2][3]
-
Eye Protection: Wear chemical splash goggles and, if there is a significant risk of splashing, a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves. Always inspect gloves before use.[4]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[4]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all waste containing this compound.[3] The container must be made of a compatible material and have a secure, leak-proof lid.[3]
-
Labeling: The label should clearly state "this compound," "Hazardous Waste," and include the relevant hazard pictograms (e.g., irritant).
-
Collect All Contaminated Materials: This includes:
-
Unused or excess solid compound.
-
Solutions containing the compound.
-
Contaminated consumables such as pipette tips, vials, and weighing papers.[3]
-
Spill cleanup materials.
-
-
Do Not Mix Waste Streams: It is imperative not to mix this waste with other chemical waste streams, especially incompatible materials like strong bases or oxidizing agents.[1][2][5]
Disposal Methodology: A Step-by-Step Guide
Disposing of this compound requires a multi-step approach focused on containment and transfer to a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain. [3]
For Solid Waste:
-
Containment: Carefully sweep up any solid material, avoiding dust formation, and place it directly into the designated hazardous waste container.[1]
-
Secure the Container: Once all solid waste is collected, securely close the container.
-
Storage: Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.[1]
For Liquid Waste (Solutions):
-
Collection: Carefully pour or pipette solutions containing the compound into a designated liquid hazardous waste container.
-
Rinsate Collection: If rinsing contaminated glassware, the rinsate must also be collected as hazardous waste. For containers of acutely hazardous chemicals (P-list), triple rinsing is required, and the rinsate must be collected.[5]
-
pH Considerations: As a hydrochloride salt, aqueous solutions will be acidic. While neutralization is a common practice for some acidic wastes, the presence of fluorine complicates this.[6][7] It is generally safer to dispose of it as acidic hazardous waste rather than attempting neutralization without a specific, validated protocol.
-
Secure and Store: Securely cap the liquid waste container and store it in the designated hazardous waste area.
Final Disposal:
All collected waste must be disposed of through an approved and licensed chemical waste disposal company.[1][4] These facilities are equipped for the controlled incineration of such materials, often with flue gas scrubbing to handle hazardous combustion byproducts like hydrogen fluoride and hydrogen chloride.[4][8]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described in Section 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain the spill.[9]
-
Clean Up: Carefully sweep or scoop the absorbed material and any solid spill into the designated hazardous waste container.[1] Avoid actions that could generate dust.
-
Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (consult your institution's safety guidelines) and collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the table below provides a summary of hazards based on the closely related compound 4,4-Difluoropiperidine hydrochloride.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P280, P302+P352, P332+P313 |
| Eye Irritation | Category 2A | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity (single exposure) - Respiratory system | Category 3 | P261, P271, P304+P340, P312 |
Data extrapolated from the SDS for 4,4-Difluoropiperidine hydrochloride.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW3W23TIDoqi4XMx6mN6khexNONEDUxDogZA1d0kV8k6YfcCaYyuYqFCBJ8_eXoBVhwPWLfk-ptIzRetB2BNXXH9MV9i1vuN_KGxAuwzAZlmZcimsnvWcxAlUm4oPOSS6baPQpjeJIrD9nY1B6D3XaR3YIDfGHI2oh3JBzasjXlFzAxC6_n52K5VCi9jXgodYO]
- SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9SQYyFPsfU0awODupMdyd0Oo3oeSF79SkoisbeYkac1d6uJVIh7pFw14T3ZQ16lQPGlwo_pf_ut6T9N3z-FJHRC-YIqIRQ2--eiqA3Yx49lOEb72yJSkzUoo6vC85KCm0xbc7TKHwceG8b2GWZJS1ZLH4T2e1wGA6cBR3kHO5XO_Pg6egFi-kRCHhMA8uytNi_dEUnx3f8Jh33O7btFJz0ew9fgX2YI3V9Vpt7qdXkCIrlJLxiYzzhnxjKBpM]
- Safe Disposal of PAD2-IN-1 (hydrochloride): A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_Or5LMD4pE5KHoNQJMYM9JSU80NqLfrIQl8sg7pyHWXGBE6vxmGmDAjQUfb_Am2P_vlY7OdGj99VwRUylgzqqbAu1jhRKXU5_Ske7gKyK2P_8S6OBZtyUJVw9FCUrPdXK64ubqWOVwwVqtjxulIsBFN9RzmspTVQCh8xUnttKppyzJ0cDT0dvBO2xNxRoLZCXk1Rd-8gVyq03U3c4BPjc0ie0MOxDsv3GdYhvayl-QjsfsPGdnlP]
- How to dispose of hydrochloric acid. Lab Alley. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLwoOq9-6VJP_Q4Q7OW4G_vneJiVhEueUAcKkyjBcFWjW3EFAUiRIPK-Sh451ZLG8kel4jQAq1IorAAi1tygbtc8f5C_UjHjn-OgOqd52bmKUcXUv1nVVNe_O_KG60h-hvR36B4ymzw2fHnoRWU14pq53Ff4l6Zd1JRFMPWi0EmRy5]
- Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3utZWs95MHLx2FM_VE_kZ9cFvUPUCZ-a937ccebh108m6Ku9V2yVOJtJfC6SY13UL4JCu6b8EWqBE7l3OPYAVZq_o3nVgXTr5JoP4Gngr_pgcX_0_MhvUChNRU3gOGCSaurA-GuRVR1qwnOMRUQf_4Sw-D427hgycofE5SdLGwGp7d25ZLlKTelJd5HrRxn7vQnkoAWWpm_YR702lFU8WhW_zVrNQhPHXMxmB]
- SAFETY DATA SHEET - 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUvoLsge40YvaITRqbv7ilBIeFuk9bgk1-euSDSMPV4PRvMWGqL0477wNRGh8aKeuL93T9f2SRivS5Vb6xCFK8trxhpzuSVn_n4hklOzuRp94qEC1DHGFpP1zDkLSdBfY5krTI8fBUM5PY]
- Chemical Waste Disposal Guidelines. University of Wisconsin-Madison. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk2n-0ik9peNZr1HfUDybXIqcNKgZ2tKauhq8OUlt0dYbyGRzgmyeASRda__z8uIUYzcCreteYdLN3HQqiU_y_wj7L2KRyzAGxwVZkZ6AmBqWcScNYofOqeunHuxMlVET1r0p6Xfl8pau5rFtUfBSenNMV]
- Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. Oak Ridge National Laboratory. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxY5dQpt0Wsi9gADsaKNESFEpBz8Xlh7trQ2LiC910HhKnE_irrorR1bJi2VTAuf3upk5wa89RFkah5nnsaCh15mw_ChWxr00KU-kfn9Xk6P1HdEe6IWpJ6xqYbo85ZLkJgstW-FYMfZe6XRr9jIBzlOBvughC]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGKbTkGgP2T2LI2N1ncumFLJ_8yUh_urbWovltBZWpRbracRNPLZ2dFnN7huAk5Xj7QCPwBt_g2trBgFUbinCUR3ysEDGC6Q4xvkFwg1uM1dlJzXQAbO_M_wyRGBuQMUL3WKCpUTSO24M9WkFNSQnwTEgtM2aWc5jBvCmiey_daMN5bK4BrTMqPPxMw3vII91W-oziG-Bsf4v9Zl6J3FdUh-xm1k7w3Ffm69Wa0taCAX_1h0wKfSIwYvy4S16AJaRTlLr0v-Tt4v5jMZozrViutLmUqQzB4p3IfY3fa5JbEISqYTGJj10_Xx3WrucLXD3edvw6-Ip4TcRAd0Owaw==]
- Chemical Safety Data Sheet MSDS / SDS - Diphenylpiperidin-4-ylmethanol hydrochloride. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG6IJSyyjdXW9BvVE-2EoEvwRqGVsJ9vJAZxkjTO78FdlyEW_WiGVj8kiQ1F12hdc17M0MfnKQ3KppE_PFatPhnIwQkWP-ye4GhvvHpCTnJlal7Tw1DijF5flUyGTC1-ZaqLBfTnblLpbZIPDRY3tuSyFNpBAEQpsbafH_QUmsD3415Hx3GkxVUDaFdoE=]
- Guide to the Safe Handling of Fluoropolymer Resins. Plastics Industry Association. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH9mTKtYRxHL5R1-VRjsL2QlfFTKXkh9v3CJHvIIZMKwGVskKfT8t7-njQznpOXTA8liscPL4wd9xrE49zW98lSOyvR0gG5RoOgzpOdmElzz3AGVib7al4YojFoLQfMYPiZFlvHReiVutZ43t3lzkOi2VTNCFfDmUw7szsGcTC_Yw1BlTuimysxaSr4P-7PEi5pSLGeIteWuPHBCExymT8-GeXLsh8oVKBTLoWVuCgpqc=]
- Some considerations in the handling of fluorine and the chlorine fluorides. Office of Scientific & Technical Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1fGe3cKi_kYWPR2-QSGRTzC9UkGI6fa8ip37HW25i9q26HD9lWqEKHbBODQP3Gtx1niUZMTjJcv1pTOHGhHf1mMr46-FFJUiAzJNy0jtQMHG2KKPCPdMWvIQ1g_NUni15hT-dksTO4KHqdCKh1yZnXoqZZw==]
- How Should Hydrochloric Acid Be Disposed Of Safely? Chemistry For Everyone - YouTube. [URL: https://www.youtube.
- Piperidine - SAFETY DATA SHEET. Penta chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGELZ_DCjMy8DuCCen2NT7LqK2KwquvQRgxAlMMm-Q-YTDB2FUwDUTJ9sdBQOmAPvH0CbiXzN_FQ99YK6OQwvdgWAf3ahPLoGelAWZPwZPDRwmUXoY91TjvNcTZL4-WF9NVlJIRbGUKNk3nltkjYzAbUKWbZaCrY3jfYevEr-w0Ld5vI6F2UR6Yas1y]
- SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuPl4T8Orp58cjCYYH2vNLx-2AyLToV0DNCkf0Ff7Gk0e_9CNLbBfYMMNgxADbBhmmEM1WH0weh8YGF3V0S_GQnfms6EfcmdbRWE7bOoCbRDfQ_MGA5MdUlS-nlDlLz8cPwKd4ilR5]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. laballey.com [laballey.com]
- 7. m.youtube.com [m.youtube.com]
- 8. theic2.org [theic2.org]
- 9. pentachemicals.eu [pentachemicals.eu]
A Comprehensive Guide to the Safe Handling of (4,4-Difluoropiperidin-3-yl)methanol Hydrochloride
This document provides essential safety protocols and logistical guidance for the handling and disposal of (4,4-Difluoropiperidin-3-yl)methanol hydrochloride (CAS No. 1331775-99-5)[1]. As a valued professional in research and drug development, your safety is paramount. This guide is designed to empower you with the knowledge to manage this chemical responsibly, ensuring a secure laboratory environment. The following procedures are synthesized from safety data for closely related compounds and foundational chemical safety principles, establishing a robust framework for safe operation.
Hazard Identification and Risk Assessment
The parent compound, piperidine, is known to be a flammable liquid and vapor that can be toxic if it comes into contact with skin or is inhaled.[2][3][4] It is also known to cause severe skin burns and eye damage.[2][3][4] The hydrochloride salt form of the target compound suggests it is a solid with improved stability and solubility.[5]
Based on the SDS for the closely related compound 4,4-Difluoropiperidine hydrochloride, we can anticipate the following hazards:
-
Skin Irritation: May cause skin irritation.[6]
-
Serious Eye Irritation: Likely to cause serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
During handling, thermal decomposition may produce hazardous substances such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClFNO | [7] |
| Molecular Weight | 169.62 g/mol | [7] |
| Appearance | Assumed to be a solid | - |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved. | To protect against splashes and airborne particles that can cause serious eye irritation.[4][6][8] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron. | Tested according to EN 374.[2][4] | To prevent skin contact, which may cause irritation.[6] Gloves must be inspected for integrity before each use.[8][9] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[2][8] | - | To minimize inhalation of dust or aerosols, which may cause respiratory irritation.[6] If exposure limits are exceeded, a full-face respirator may be necessary.[8] |
Safe Handling and Operational Protocols
Adherence to standardized procedures is critical for minimizing risk. The following step-by-step guide outlines the best practices for handling this compound.
Preparation:
-
Consult the SDS: Always review the most current SDS for the chemical and any associated reagents before starting work.
-
Designate a Work Area: Conduct all handling of this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][8]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Emergency Preparedness: Confirm that safety showers and eyewash stations are unobstructed and have been recently tested.[6]
Handling:
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Grounding: For larger quantities, ground and bond containers and receiving equipment to prevent static discharge.[2][3]
-
Dispensing: Avoid creating dust. Use non-sparking tools for solid transfers.[2][9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6] Do not breathe dust or aerosols.[6][10]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][6] Contaminated clothing should be removed and washed before reuse.[6]
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is crucial.
First-Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6] |
Spill and Leak Containment:
In the event of a spill, the following workflow should be initiated.
Sources
- 1. 1331775-99-5|this compound|BLD Pharm [bldpharm.com]
- 2. chemos.de [chemos.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. (5,5-Difluoropiperidin-3-yl)methanol hydrochloride [myskinrecipes.com]
- 6. fishersci.com [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. (3,3-difluoropiperidin-4-yl)methanol hydrochloride 97% | CAS: 1783945-29-8 | AChemBlock [achemblock.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
